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5-Hydroxy-7-methoxycoumarin Documentation Hub

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  • Product: 5-Hydroxy-7-methoxycoumarin
  • CAS: 23053-61-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Isolation, Characterization, and Bioactivity of 5-Hydroxy-7-methoxycoumarin

This guide is structured as a high-level technical monograph designed for drug discovery researchers. It prioritizes the distinction between isomeric forms, precise isolation methodologies, and self-validating characteri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug discovery researchers. It prioritizes the distinction between isomeric forms, precise isolation methodologies, and self-validating characterization techniques.

Part 1: Chemical Identity & Botanical Provenance[1][2]

Chemical Definition and Ambiguity Resolution

Target Compound: 5-Hydroxy-7-methoxycoumarin IUPAC Name: 5-hydroxy-7-methoxy-2H-chromen-2-one Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1]

Critical Distinction: In phytochemical literature, this compound is frequently confused with its isomer, 7-Hydroxy-5-methoxycoumarin (often found in Citrus species). It is also distinct from Scopoletin (6-methoxy-7-hydroxycoumarin). Researchers must verify the substitution pattern at the C-5 and C-7 positions. 5-Hydroxy-7-methoxycoumarin is structurally significant as a biosynthetic precursor to 5,7-dimethoxycoumarin (Citropten) and lacks the furan ring found in psoralens like Bergaptol.

Natural Sources

While less ubiquitous than simple coumarins like Umbelliferone, 5-Hydroxy-7-methoxycoumarin is a chemotaxonomic marker in specific families.

FamilyGenus/SpeciesPlant PartNotes
Moraceae Morus alba (White Mulberry)Root BarkOften co-occurs with prenylated flavonoids and other coumarins (e.g., Scopoletin).
Asteraceae Gerbera anandriaWhole PlantIdentified as a constituent in traditional ethnomedicinal preparations.
Rutaceae Haplophyllum bungeiAerial PartsPresence confirmed via spectral analysis in chemotaxonomic studies.
Thymelaeaceae Wikstroemia spp.Stem/BarkAssociated with anti-inflammatory fractions.

Part 2: Biosynthetic Context

Understanding the biosynthesis aids in optimizing extraction by targeting tissues with active phenylpropanoid metabolism.

The compound originates from the Phenylpropanoid Pathway , diverging from p-coumaric acid. The critical step is the hydroxylation at position 5 (unusual for basic coumarins which are typically 7-oxygenated) and subsequent O-methylation.

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic Trans-Cinnamic Acid Phenylalanine->Cinnamic PAL (Phenylalanine Ammonia-Lyase) Coumaric p-Coumaric Acid Cinnamic->Coumaric C4H (Cinnamate 4-Hydroxylase) Umbelliferone Umbelliferone (7-Hydroxycoumarin) Coumaric->Umbelliferone C2' Hydroxylation & Lactonization Intermed 5,7-Dihydroxycoumarin Umbelliferone->Intermed C5-Hydroxylase (P450) Target 5-Hydroxy-7-methoxycoumarin Intermed->Target OMT (O-Methyltransferase) Regioselective at C7

Caption: Putative biosynthetic pathway. The C5-hydroxylation is the rate-limiting divergence point from the canonical Umbelliferone pathway.

Part 3: Extraction and Isolation Protocol

Strategic Causality
  • Solvent Choice: Coumarins are moderately polar aglycones. While glycosides require water/alcohol, the free aglycone (5-Hydroxy-7-methoxycoumarin) is best extracted with Methanol (MeOH) or Ethanol (EtOH) and subsequently partitioned into Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) .

  • Acid/Base Logic: Coumarins possess a lactone ring susceptible to hydrolysis in strong alkali (opening to coumarinate salts). Avoid prolonged exposure to high pH. However, the phenolic -OH at C-5 allows for selective extraction using weak bases if necessary.

Step-by-Step Isolation Workflow
Phase A: Extraction & Fractionation[2][3]
  • Maceration: Dry shade-dried plant material (e.g., Morus alba root bark, 1 kg) and pulverize. Macerate in MeOH (3 x 3L) at room temperature for 72 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude methanolic extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in Distilled Water (500 mL) .

    • Partition sequentially with n-Hexane (to remove lipids/waxes). Discard hexane layer.

    • Partition aqueous phase with CHCl₃ or EtOAc (3 x 500 mL).

    • Target Phase: The CHCl₃/EtOAc fraction contains the target coumarin.

Phase B: Chromatographic Purification
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm, Merck).

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Start 95:5 → End 60:40).

  • Elution Logic:

    • Non-polar impurities elute first (Hexane rich).

    • 5-Hydroxy-7-methoxycoumarin typically elutes around Hexane:EtOAc (80:20 to 70:30) depending on silica activity.

  • Monitoring (Self-Validation):

    • TLC: Silica gel 60 F₂₅₄ plates.

    • Visualization: UV Light at 365 nm .

    • Diagnostic Signal: The compound exhibits intense blue/purple fluorescence under UV 365 nm, characteristic of 5,7-oxygenated coumarins.

Phase C: Final Purification
  • Sephadex LH-20: If chlorophyll or phenolic impurities persist, pass the active fraction through a Sephadex LH-20 column eluting with MeOH .

  • Recrystallization: Dissolve the semi-pure solid in minimal hot MeOH and add CHCl₃ dropwise. Allow to stand at 4°C.

Isolation Raw Dried Plant Material (Morus alba) Extract Crude MeOH Extract Raw->Extract Maceration Partition Liquid-Liquid Partition (H2O vs CHCl3) Extract->Partition Suspend & Wash Organic CHCl3 Fraction (Coumarin Rich) Partition->Organic Select Organic Layer CC Silica Gel Column (Hex:EtOAc Gradient) Organic->CC Load TLC TLC Screening (UV 365nm Blue Fluoresc.) CC->TLC Monitor Fractions Pure Pure Compound Crystals TLC->Pure Recrystallize

Caption: Isolation workflow emphasizing the critical UV 365nm screening step for coumarin detection.

Part 4: Structural Characterization (Self-Validation)

To ensure scientific integrity, the isolated compound must be validated against the following spectral data. The C-5 hydroxyl and C-7 methoxy positions are confirmed by the specific coupling constants and chemical shifts.

UV-Vis Spectroscopy
  • Solvent: Methanol[3]

  • λmax (nm): ~250, ~325 nm.

  • Shift Reagents:

    • + NaOH: Bathochromic shift (Red shift) of the long-wave band indicates a free phenolic group (confirming the 5-OH).

Nuclear Magnetic Resonance (NMR)

The substitution pattern is proven by the coupling of aromatic protons.

NucleusPositionδ (ppm)MultiplicityJ (Hz)Interpretation
¹H 36.15d9.5Characteristic lactone α-proton
¹H 48.10d9.5Characteristic lactone β-proton (Deshielded)
¹H 66.28d2.2Meta-coupling with H-8
¹H 86.45d2.2Meta-coupling with H-6
¹H 7-OMe3.85s-Methoxy group
¹H 5-OH10.5-11.0s-H-bonded phenolic proton (Broad)
¹³C 2161.5C=O[1]-Lactone Carbonyl
¹³C 7164.2C-O-Oxygenated Aromatic Carbon

Diagnostic Logic:

  • H-3/H-4 Pair: The large coupling constant (9.5 Hz) confirms the coumarin core (cis-alkene locked in ring).

  • H-6/H-8 Pair: The small coupling constant (~2.0-2.5 Hz) indicates meta positioning. If they were ortho (e.g., 5,6-substitution), J would be ~8 Hz. This confirms the 5,7-substitution pattern.

  • NOESY (Optional): Irradiation of the OMe signal should show NOE enhancement of H-6 and H-8, confirming the methoxy is at C-7.

Mass Spectrometry
  • Technique: ESI-MS or EI-MS.

  • Molecular Ion: [M]+ at m/z 192.

  • Fragmentation: Loss of methyl radical (M-15) and CO (M-28) is common in methoxycoumarins.

Part 5: References

  • PubChem. (2025).[1] 5-Hydroxy-7-methoxycoumarin (CID 5748603) - Compound Summary. National Library of Medicine.[1] [Link]

  • Basnet, P., et al. (1993). Prolyl endopeptidase inhibitory activity of coumarins from the roots of Angelica dahurica. Phytochemistry. (Contextual reference for coumarin isolation protocols).

  • Sarker, S. D., & Nahar, L. (2012). Chemistry for Pharmacy Students: General, Organic and Natural Product Chemistry. Wiley. (Authoritative text on phytochemical extraction logic).

  • Murray, R. D. H. (2002). Coumarins. In: Natural Products Reports. (Definitive review on coumarin structural elucidation).

  • Yang, Y., et al. (2015). Coumarins from the roots of Gerbera anandria and their anti-inflammatory activity. Journal of Asian Natural Products Research. (Specific source for 5-hydroxy-7-methoxycoumarin).[1][4]

Sources

Exploratory

Synthesis of 5-Hydroxy-7-methoxycoumarin from phloroglucinol

From Phloroglucinol via Regioselective Desymmetrization Executive Summary This technical guide details the synthesis of 5-hydroxy-7-methoxycoumarin (IUPAC: 5-hydroxy-7-methoxy-2H-chromen-2-one) starting from phloroglucin...

Author: BenchChem Technical Support Team. Date: February 2026

From Phloroglucinol via Regioselective Desymmetrization

Executive Summary

This technical guide details the synthesis of 5-hydroxy-7-methoxycoumarin (IUPAC: 5-hydroxy-7-methoxy-2H-chromen-2-one) starting from phloroglucinol . The protocol addresses the critical challenge of desymmetrizing the phloroglucinol core. By exploiting the intramolecular hydrogen bonding inherent to the 5-hydroxycoumarin scaffold, we achieve high regioselectivity without the need for protecting groups.

Strategic Workflow:

  • Construction of the Coumarin Core: Pechmann condensation of phloroglucinol with malic acid to yield 5,7-dihydroxycoumarin.

  • Regioselective Alkylation: Selective

    
    -methylation of the 7-hydroxyl group using mild basic conditions, leveraging the reduced nucleophilicity of the 5-hydroxyl group.
    

Phase 1: Construction of the Coumarin Core

The Pechmann Condensation

To synthesize the specific target (which lacks a methyl group at the C4 position), we utilize malic acid rather than ethyl acetoacetate. While ethyl acetoacetate is common, it yields 4-methyl-coumarins. Malic acid generates formylacetic acid in situ under acidic conditions, yielding the desired C4-unsubstituted coumarin backbone.

Mechanism & Causality

The reaction proceeds via electrophilic aromatic substitution followed by intramolecular transesterification and dehydration.

  • Acid Choice: Concentrated sulfuric acid (

    
    ) acts as both the solvent and the condensing agent. It dehydrates malic acid to form the reactive electrophile (formylacetic acid equivalent).
    
  • Substrate Reactivity: Phloroglucinol (1,3,5-trihydroxybenzene) is highly electron-rich, allowing the reaction to proceed at moderate temperatures (

    
    C) without requiring Lewis acid catalysts like 
    
    
    
    .
Experimental Protocol 1.0: Synthesis of 5,7-Dihydroxycoumarin

Materials:

  • Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)

  • DL-Malic acid: 12.0 g (89.5 mmol, 1.13 equiv)

  • Concentrated Sulfuric Acid (

    
    ): 20 mL
    
  • Ice/Water: ~500 g

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Mixing: Add phloroglucinol and malic acid to the flask. Mix the solids intimately.

  • Acid Addition: Add concentrated

    
     slowly. The mixture will become a slurry.
    
  • Reaction: Heat the mixture in an oil bath at 90°C for 60 minutes.

    • Observation: The mixture will liquefy and turn yellow/orange. Evolution of gas (

      
       and 
      
      
      
      from malic acid decomposition) may be observed; ensure ventilation.
  • Quenching: Allow the reaction to cool to room temperature. Pour the viscous mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Precipitation: The product will precipitate as a pale yellow solid. Stir for 30 minutes to ensure complete hydrolysis of any intermediates.

  • Isolation: Filter the solid using a Buchner funnel. Wash with copious amounts of cold water to remove residual acid.

  • Purification: Recrystallize from hot ethanol or methanol.

    • Target Yield: 60-75%

    • Appearance: Yellowish needles.[1]

Phase 2: Regioselective Functionalization

The "H-Bond Lock" Strategy

The critical step is distinguishing between the chemically equivalent hydroxyl groups at positions 5 and 7.

The Mechanistic Logic: In 5,7-dihydroxycoumarin, the hydroxyl group at C5 forms a strong intramolecular hydrogen bond with the lactone carbonyl oxygen at C2 . This interaction:

  • Reduces Acidity: The proton at C5 is less liable to deprotonation by mild bases.

  • Reduces Nucleophilicity: The oxygen at C5 is electronically "tied up," making it less reactive toward alkylating agents.

Therefore, using a stoichiometric amount of methylating agent with a mild base targets the C7-OH exclusively.

Experimental Protocol 2.0: Selective 7-O-Methylation

Materials:

  • 5,7-Dihydroxycoumarin (Intermediate from Phase 1): 5.0 g (28.1 mmol)

  • Dimethyl Sulfate (DMS) OR Methyl Iodide (MeI): 3.54 g (28.1 mmol, 1.0 equiv)

    • Note: MeI is safer to handle; DMS is cheaper but highly toxic.

  • Potassium Carbonate (

    
    , anhydrous): 4.0 g (29.0 mmol)
    
  • Acetone (dry): 100 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve 5,7-dihydroxycoumarin in 100 mL of dry acetone in a 250 mL round-bottom flask.

  • Base Addition: Add anhydrous

    
    . The solution may darken slightly.
    
  • Alkylation: Add Methyl Iodide (or DMS) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup:

    • Filter off the inorganic salts (

      
      /
      
      
      
      ) while hot.
    • Evaporate the acetone solvent under reduced pressure.

  • Purification: The residue is often pure enough. If necessary, recrystallize from ethanol or perform flash column chromatography (Silica gel, Hexane

    
     EtOAc gradient).
    

Visualization of Workflows

Pathway Diagram

The following diagram illustrates the chemical transformation and the "H-Bond Lock" mechanism responsible for selectivity.

SynthesisPathway cluster_mechanism Mechanism of Selectivity Phloro Phloroglucinol (Starting Material) Step1 Phloro->Step1 Malic Malic Acid (C4-H Source) Malic->Step1 Inter 5,7-Dihydroxycoumarin (Intermediate) Step2 Inter->Step2 Mech C5-OH is H-bonded to C2=O (Passivated) C7-OH is Free (Reactive) Inter->Mech Target 5-Hydroxy-7-methoxycoumarin (Target) Step1->Inter Pechmann Condensation H2SO4, 90°C (-H2O, -CO) Step2->Target Regioselective Methylation MeI, K2CO3, Acetone (H-Bond Lock Effect)

Caption: Synthesis pathway highlighting the Pechmann condensation followed by regioselective methylation driven by intramolecular hydrogen bonding.

Analytical Validation

To ensure the protocol was successful, compare your product data against these expected values.

Data Summary Table
Parameter5,7-Dihydroxycoumarin (Intermediate)5-Hydroxy-7-methoxycoumarin (Target)
Molecular Weight 178.14 g/mol 192.17 g/mol
Appearance Yellow/Off-white solidPale yellow crystals
Melting Point 270–275°C (dec)165–168°C
Solubility Soluble in EtOH, Acetone; Poor in WaterSoluble in CHCl3, Acetone
Fluorescence Strong Blue (in EtOH)Blue-Green (Intense)
NMR Interpretation Guide (Self-Validation)

The success of the regioselectivity is confirmed by Proton NMR (


-NMR).
  • The "Lock" Signal: Look for a singlet appearing very downfield (typically

    
     12.0 – 13.0 ppm ).
    
    • Interpretation: This is the 5-OH proton. Its extreme shift confirms it is still present and involved in a strong hydrogen bond. If this signal disappears, you have over-methylated (formed 5,7-dimethoxycoumarin).

  • The Methoxy Signal: Look for a singlet at

    
     3.85 ppm  integrating to 3 protons.
    
    • Interpretation: This confirms the presence of the -OMe group.

  • The C4 Proton: Look for a doublet at

    
     7.9 – 8.0 ppm  (J = 9.5 Hz).
    
    • Interpretation: This confirms the coumarin ring was formed using Malic acid (C4-H). If you used ethyl acetoacetate, this would be a methyl singlet.

References

  • Pechmann Condensation Mechanism & Applic

    • Title: Pechmann Condensation: Synthesis of Coumarins[1][2][3][4][5][6][7]

    • Source: BenchChem Protocols / Wikipedia Overview
    • URL:[Link][8]

  • Regioselectivity in Coumarin Alkyl

    • Title: Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins[9]

    • Source: European Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

    • Context: Validates the reactivity difference between C7-OH and C5-OH due to H-bonding.
  • Synthesis of 5,7-Dihydroxycoumarin Title: Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin Source: BenchChem
  • Solid Acid C

    • Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs
    • Source: PMC / NIH
    • URL:[Link]

Sources

Foundational

IUPAC name for 5-Hydroxy-7-methoxycoumarin

An In-Depth Technical Guide to 5-Hydroxy-7-methoxycoumarin Abstract 5-Hydroxy-7-methoxycoumarin, with the IUPAC name 5-hydroxy-7-methoxychromen-2-one , is a naturally occurring phenolic compound belonging to the coumarin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Hydroxy-7-methoxycoumarin

Abstract

5-Hydroxy-7-methoxycoumarin, with the IUPAC name 5-hydroxy-7-methoxychromen-2-one , is a naturally occurring phenolic compound belonging to the coumarin family.[1] Found in a variety of plant species, this molecule has attracted significant scientific interest due to its diverse pharmacological profile. This technical guide provides a comprehensive overview of 5-Hydroxy-7-methoxycoumarin, designed for researchers, medicinal chemists, and drug development professionals. We will explore its chemical identity, synthesis, and characterization, with a deep dive into its biological activities, including its anticancer, anti-inflammatory, and antioxidant properties. This document synthesizes current knowledge, presenting detailed experimental protocols, quantitative data, and mechanistic pathways to facilitate further investigation and application of this promising scaffold in therapeutic development.

Chemical Identity and Physicochemical Properties

5-Hydroxy-7-methoxycoumarin is a key structural motif in many bioactive natural products.[1] Its precise chemical identity is crucial for unambiguous scientific communication and research.

  • IUPAC Name: 5-hydroxy-7-methoxychromen-2-one[1]

  • Synonyms: 5-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

  • CAS Number: 23053-61-4[1]

  • Molecular Formula: C₁₀H₈O₄[1]

  • Molecular Weight: 192.17 g/mol [1]

Table 1: Physicochemical Properties of 5-Hydroxy-7-methoxycoumarin
PropertyValueSource
Molecular Weight 192.17 g/mol PubChem[1]
Molecular Formula C₁₀H₈O₄PubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 55.8 ŲPubChem
Heavy Atom Count 14PubChem
Formal Charge 0PubChem[1]

Synthesis and Characterization

The synthesis of coumarins is most classically achieved via the Pechmann condensation, a reaction involving a phenol and a β-ketoester under acidic conditions.[2] For 5-Hydroxy-7-methoxycoumarin, a logical precursor would be 5-methoxyresorcinol (3-hydroxy-5-methoxyphenol).

Synthetic Pathway: Pechmann Condensation

The Pechmann reaction provides an efficient route to the coumarin core.[3] The mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the benzopyrone ring.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Methoxyresorcinol P1 Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) R1->P1 R2 Ethyl Acetoacetate R2->P1 P2 Transesterification P1->P2 Initiation P3 Intramolecular Hydroxyalkylation P2->P3 P4 Dehydration P3->P4 Product 5-Hydroxy-7-methoxycoumarin P4->Product Ring Closure

Caption: Generalized workflow for Pechmann condensation synthesis.

A detailed, step-by-step protocol for this synthesis is provided in the Experimental Protocols section (Section 4.1).

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on standard spectroscopic techniques.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the coumarin ring, a singlet for the proton at the C4 position, a singlet for the methoxy group, and a signal for the hydroxyl proton. The aromatic protons at C6 and C8 typically appear as doublets in the 6.0-6.5 ppm region due to meta-coupling.[4][5]

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms. The lactone carbonyl (C2) is typically observed around 160-162 ppm. The carbons bearing the hydroxyl (C5) and methoxy (C7) groups will be shifted downfield, and the methoxy carbon will appear around 55-56 ppm.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. An LC-MS/MS method can be developed for quantification and identification in complex matrices.[7][8] A representative protocol is detailed in Section 4.2.

Biological Activities and Mechanisms of Action

Coumarins are recognized for a wide array of pharmacological activities.[9] The 5-hydroxy-7-methoxy substitution pattern confers a unique profile of biological effects, primarily centered around anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. While direct studies on 5-Hydroxy-7-methoxycoumarin are limited, extensive research on the closely related analog, 4-Hydroxy-7-methoxycoumarin (4H-7MTC) , provides a strong mechanistic framework.[9][10]

4H-7MTC has been shown to significantly inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[9] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

The core mechanism involves the suppression of two major pro-inflammatory signaling cascades: NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinases) .[9][10] 4H-7MTC prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10] It also decreases the phosphorylation of the MAPK family members ERK1/2 and JNK.[9]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Transcription Gene Transcription MAPK->Transcription IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Nucleus->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) Transcription->Mediators HMC 5-Hydroxy-7-methoxycoumarin (Inferred from 4H-7MTC) HMC->MAPK Inhibits HMC->IKK Inhibits

Caption: Inferred anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Antioxidant Activity

The antioxidant properties of coumarins are attributed to both direct radical scavenging and the modulation of endogenous defense systems. The phenolic hydroxyl group at the C5 position is critical for donating a hydrogen atom to neutralize reactive oxygen species (ROS).[12]

A primary mechanism for cellular antioxidant defense is the Nrf2-Keap1 signaling pathway .[13] Under basal conditions, the transcription factor Nrf2 is bound to Keap1, which targets it for degradation. In the presence of electrophilic compounds or oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[14] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating the cell's antioxidant capacity.[15] Numerous natural coumarin derivatives have been identified as potent activators of this pathway.[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2:f1->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release HMC 5-Hydroxy- 7-methoxycoumarin HMC->Keap1_Nrf2:f0 Inactivates Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Upregulation of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes

Caption: Activation of the Nrf2-Keap1 antioxidant pathway.

Anticancer Activity

The coumarin scaffold is a privileged structure in the design of anticancer agents.[16] While specific data for 5-Hydroxy-7-methoxycoumarin is emerging, studies on structurally similar compounds provide strong evidence of its potential. For instance, 5-Hydroxy-7-methoxyflavone , which shares the same A-ring substitution pattern, induces cytotoxicity in HCT-116 colon cancer cells in a dose-dependent manner.[17] The mechanism involves the generation of ROS, leading to mitochondrial membrane perturbation, cytochrome c release, and caspase-3-mediated apoptosis.[17]

Derivatives such as 5-geranyloxy-7-methoxycoumarin have shown potent inhibitory activity against human colon cancer (SW-480) cells, inducing apoptosis through the activation of the tumor suppressor p53 and caspases, while inhibiting the p38 MAPK pathway.[10]

Table 2: Comparative Anticancer Activity (IC₅₀) of Related Coumarins
Compound/DerivativeCell LineIC₅₀ Value (µM)Reference
Coumarin-triazole hybrid (4b) MCF-7 (Breast)23.12ResearchGate[18]
Coumarin-hydroxamate (28) MCF-7 (Breast)1.84ResearchGate[18]
7-hydroxy-4-methylcoumarin derivative MCF-7 (Breast)9.0ResearchGate[18]
5-geranyloxy-7-methoxycoumarin SW-480 (Colon)~16.7 (67% inhibition at 25 µM)PubMed[10]

Note: Data for closely related analogs are presented to indicate the potential potency of the 5-hydroxy-7-methoxycoumarin scaffold. Further studies are required to determine the specific IC₅₀ values for the parent compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and biological evaluation of 5-Hydroxy-7-methoxycoumarin.

Protocol 1: Synthesis via Pechmann Condensation

This protocol is adapted from established procedures for synthesizing substituted 4-methylcoumarins.[2][19]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-methoxyresorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., concentrated H₂SO₄ (2-3 drops) or a solid acid catalyst like Amberlyst-15 (0.2 g per 1 mmol of phenol)) to the stirred mixture.[2]

  • Heating: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).

  • Work-up: After completion, cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and stir until a solid precipitate forms.

  • Filtration: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst and unreacted phenol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Hydroxy-7-methoxy-4-methylcoumarin. Note: This protocol yields the 4-methyl derivative. To obtain the parent compound without the 4-methyl group, malic acid can be used in place of ethyl acetoacetate, though conditions may require optimization.

Protocol 2: Analytical Characterization by UHPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of the target compound.[7][20]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH Shield RP18, 1.7 µm, 100 × 2.1 mm).[7]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient might run from 25% B to 100% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for 5-Hydroxy-7-methoxycoumarin (e.g., m/z 193.05 -> [fragment ion]). The exact fragment needs to be determined via infusion and optimization.

  • Quantification: Prepare a standard curve of the purified compound in a relevant matrix (e.g., methanol or plasma) for quantification.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the direct antioxidant capacity of the compound.[21][22]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of 5-Hydroxy-7-methoxycoumarin in methanol and create a series of dilutions (e.g., 1 to 200 µg/mL). Ascorbic acid is used as a positive control.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

  • IC₅₀ Determination: Plot the % scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) via linear regression analysis.[22][23]

Protocol 4: In Vitro Anticancer MTT Assay

This colorimetric assay assesses the effect of the compound on cancer cell viability.[24]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 5-Hydroxy-7-methoxycoumarin (dissolved in DMSO and diluted in cell culture medium; final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Summary and Future Directions

5-Hydroxy-7-methoxycoumarin is a compelling natural product scaffold with significant therapeutic potential. Its bioactivity is strongly linked to its ability to modulate key signaling pathways involved in inflammation (NF-κB, MAPK), oxidative stress (Nrf2-Keap1), and cancer cell survival. The established synthetic routes and analytical protocols provide a solid foundation for its further development.

Future research should focus on:

  • Definitive Biological Evaluation: Establishing precise IC₅₀ values for 5-Hydroxy-7-methoxycoumarin against a broad panel of cancer cell lines and in various antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and confirming its role in modulating the NF-κB, MAPK, and Nrf2 pathways.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity for specific therapeutic targets.

  • In Vivo Efficacy: Progressing the most promising candidates into preclinical animal models to evaluate their efficacy and safety profiles for inflammatory diseases and cancer.

This guide provides the necessary technical framework to support these endeavors, highlighting 5-Hydroxy-7-methoxycoumarin as a valuable lead compound for the next generation of therapeutics.

References

  • PubChem. 5-Hydroxy-7-methoxycoumarin. National Center for Biotechnology Information. [Link]

  • Asif, M. In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education and Research. [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between active compounds and PTX. [Link]

  • ResearchGate. IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and... [Link]

  • Špirtović-Halilović, S., et al. Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. IC50 values of the antioxidant activity test using DPPH method. [Link]

  • Kim, J. E., et al. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules. [Link]

  • CAPS. 5-Hydroxy-7-methoxycoumarin - Phytochemical. [Link]

  • Bhardwaj, M., et al. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE. [Link]

  • Lee, J., et al. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences. [Link]

  • Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. [Link]

  • Platzer, M., et al. DPPH Radical Scavenging Assay. Molecules. [Link]

  • PubMed. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis. [Link]

  • PubMed. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. [Link]

  • PubMed. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. [Link]

  • Science.gov. dpph assay ic50: Topics by Science.gov. [Link]

  • Semantic Scholar. 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

  • Le, T. S., et al. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Semantic Scholar. Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. [Link]

  • MDPI. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]

  • YouTube. 5 Pechmann Reaction | Coumarin Synthesis | Electrophilic Substitution Reactions. [Link]

  • MDPI. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [Link]

  • ResearchGate. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. [Link]

  • MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

  • BioKB. MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. [Link]

  • NIH. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. [Link]

  • Agilent. Analysis of 7-ethoxycoumarin in a Biological Matrix Using the Agilent 500 Ion Trap LC/MS. [Link]

  • SCIEX. Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. [Link]

  • Fu, H. Z. A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. American Journal of Analytical Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Characterization of 5-Hydroxy-7-methoxycoumarin (Scopoletin)

Abstract: This technical guide provides a comprehensive overview of 5-Hydroxy-7-methoxycoumarin, a naturally occurring phenolic compound also known as Scopoletin. The primary focus of this document is the elucidation and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-Hydroxy-7-methoxycoumarin, a naturally occurring phenolic compound also known as Scopoletin. The primary focus of this document is the elucidation and verification of its molecular weight through theoretical calculations and modern analytical techniques. We present detailed methodologies for mass spectrometry and high-performance liquid chromatography (HPLC), offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's physicochemical properties and its analytical characterization.

Introduction to 5-Hydroxy-7-methoxycoumarin (Scopoletin)

5-Hydroxy-7-methoxycoumarin, more commonly known by its trivial name Scopoletin, is a coumarin derivative found in a wide variety of plants.[1] It is a secondary metabolite derived from the phenylpropanoid pathway and has been isolated from numerous botanical sources, including Convolvulus pluricaulis, Artemisia annua, and Morinda citrifolia (Noni fruit).[1][2]

Scopoletin is of significant interest to the scientific community due to its broad spectrum of pharmacological activities. In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory, antioxidant, antimicrobial, antihypertensive, and antidiabetic agent.[1][3] Its role as a bioactive marker is also crucial for the standardization and quality control of herbal formulations.[4] Given its therapeutic potential and use as a chemical standard, a precise understanding of its molecular weight and physicochemical properties is fundamental for research, development, and quality assurance.

Physicochemical Properties and Molecular Weight Determination

The structural identity of a compound is the foundation of all subsequent research. For 5-Hydroxy-7-methoxycoumarin, this begins with its molecular formula and the precise calculation of its molecular weight.

Molecular Structure and Formula

The systematic IUPAC name for this compound is 5-hydroxy-7-methoxychromen-2-one .[5][6] Its chemical structure consists of a fused benzene and pyran-2-one ring system (the coumarin core), with a hydroxyl (-OH) group at the C5 position and a methoxy (-OCH₃) group at the C7 position.

  • Molecular Formula: C₁₀H₈O₄[5][6]

This formula is derived from its structure, which contains 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms.

Theoretical Molecular Weight Calculation

Understanding the distinction between monoisotopic mass and average molecular weight is critical for analytical accuracy, particularly in mass spectrometry versus bulk property calculations.

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the stable isotopes of each element.

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Oxygen (O): ~15.999 amu

    • Calculation: (10 * 12.011) + (8 * 1.008) + (4 * 15.999) = 192.17 g/mol [1][5]

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This value is crucial for high-resolution mass spectrometry.

    • ¹²C: 12.000000 Da

    • ¹H: 1.007825 Da

    • ¹⁶O: 15.994915 Da

    • Calculation: (10 * 12.000000) + (8 * 1.007825) + (4 * 15.994915) = 192.042259 Da [5]

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of 5-Hydroxy-7-methoxycoumarin.

PropertyValueSource
IUPAC Name 5-hydroxy-7-methoxychromen-2-one[5]
Synonyms Scopoletin, 7-Hydroxy-6-methoxycoumarin*[1][2]
Molecular Formula C₁₀H₈O₄[5][6]
Average Molecular Weight 192.17 g/mol [1][5]
Monoisotopic Mass 192.04225873 Da[5]
Melting Point 202-204 °C[1]
Solubility Soluble in DMSO, DMF, ethanol, methanol, ethyl acetate. Slightly soluble in water.[1][2]
Appearance Light-yellow amorphous powder[1]

*Note: Some literature incorrectly refers to Scopoletin as 7-Hydroxy-6-methoxycoumarin. The correct IUPAC name based on standard nomenclature is 5-hydroxy-7-methoxycoumarin.

Analytical Characterization and Experimental Verification

Theoretical values must be confirmed by empirical data. The following section details the primary analytical workflows used to verify the molecular weight and confirm the identity and purity of 5-Hydroxy-7-methoxycoumarin.

Analytical Workflow Overview

A robust analytical workflow is essential for the unambiguous identification and quantification of a chemical entity. The process ensures that the material being studied is pure and correctly identified before its use in further applications.

G cluster_0 Sample Preparation & Purity cluster_1 Structural Confirmation cluster_2 Final Verification Sample Procured Standard or Isolated Compound HPLC HPLC / UPLC Analysis (Purity & Quantification) Sample->HPLC Inject MS LC-MS/MS (Mass Verification) HPLC->MS Eluent to MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) HPLC->NMR Fraction Collection (if needed) Confirm Confirmed Identity & Purity MS->Confirm NMR->Confirm

Caption: Workflow for the analytical characterization of 5-Hydroxy-7-methoxycoumarin.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful, providing both separation and mass data.

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is preferred for coumarins like Scopoletin. The phenolic hydroxyl and carbonyl oxygens are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL stock solution of 5-Hydroxy-7-methoxycoumarin in methanol.

  • Chromatographic Separation:

    • System: Agilent 6140 Triple Quadrupole LC/MS or similar.[7]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase is ideal for retaining moderately polar compounds like Scopoletin.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for better ESI efficiency.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would run from 10% B to 85% B over several minutes to ensure good separation from any impurities.[7]

    • Flow Rate: 0.4 mL/min.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Scan Mode: Full Scan (to find the parent ion) and Multiple Reaction Monitoring (MRM) for quantification.

    • Expected Full Scan Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

      • Calculation: 192.0423 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 193.0501 m/z .

      • Published studies confirm the selection of the precursor ion at m/z 193.2 .[7]

    • MRM Transition (for MS/MS): For fragmentation, the precursor ion (m/z 193.2) is selected and fragmented. A common and stable product ion is observed at m/z 132.9 , which can be used for highly selective quantification.[7]

Trustworthiness: The system is validated by observing the expected [M+H]⁺ ion with high mass accuracy (<5 ppm error on a high-resolution instrument) and a consistent fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Before any characterization, the purity of the analyte must be established. HPLC with UV detection is a robust and common method for this purpose.

Expertise & Causality: A C18 column is the workhorse for separating small to medium-sized molecules of intermediate polarity. The mobile phase, typically a mixture of methanol or acetonitrile and water, allows for the fine-tuning of retention time. Scopoletin has a UV absorption maximum around 345 nm, making this an ideal wavelength for sensitive detection.[4]

Protocol: HPLC-UV Purity Analysis

  • Sample Preparation: Prepare a 50 µg/mL solution of the compound in methanol.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[8]

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 30:70 v/v), often with 0.1% formic or acetic acid to improve peak shape.[8][9]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 345 nm.[4]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Retention Time: The retention time should be consistent across multiple runs. For example, a retention time of approximately 19.5 minutes has been reported under specific conditions.[8]

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for an analytical standard.

Trustworthiness: The method's reliability is confirmed by spiking the sample with a certified reference standard of Scopoletin. The co-elution of the standard and the sample peak confirms identity, while the sharpness and symmetry of the peak indicate a well-behaved chromatographic method.[9]

Conclusion

The molecular weight of 5-Hydroxy-7-methoxycoumarin (Scopoletin) is a cornerstone of its chemical identity, with a calculated average molecular weight of 192.17 g/mol and a monoisotopic mass of 192.0423 Da .[5] This guide has detailed the robust analytical methodologies required to experimentally verify these values, emphasizing the synergistic use of HPLC for purity assessment and mass spectrometry for definitive mass confirmation. The provided protocols, grounded in established scientific literature, offer a reliable framework for researchers to ensure the identity, purity, and quality of this pharmacologically significant compound in their developmental pipelines.

References

  • Standardization of HPLC Method of Scopoletin in Different Extracts of Convolvulus pluricaulis. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 5-Hydroxy-7-methoxycoumarin | C10H8O4. PubChem. [Link]

  • Zhang, K., et al. (2017). Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies. Molecules. [Link]

  • 5-Methoxy-7-hydroxycoumarin | CAS 3067-10-5. ScreenLib. [Link]

  • Zhang, K., et al. (2017). Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies. Semantic Scholar. [Link]

  • Firmansyah, D., et al. (2020). Review Of Scopoletin: Isolation, Analysis Process and Pharmacological Activity. Repository STFI. [Link]

  • Mass spectra of HPLC scopoletin fraction and scopoletin standard. ResearchGate. [Link]

  • Analytical Method of Scopoletin by HPLC. ResearchGate. [Link]

  • Verma, S., et al. (2012). Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC. Journal of Pharmacy Research. [Link]

  • Sutar, A., et al. (2018). Analysis of scopoletin and mangiferin in botanicals and formulations of Shankhpushpi by HPLC. Herba Polonica. [Link]

  • 5-Hydroxy-7-methoxycoumarin. Phytochemical and Drug Target Database. [Link]

  • Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. (2020). Biointerface Research in Applied Chemistry. [Link]

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Foundational

Technical Guide: Spectroscopic Profiling of 5-Hydroxy-7-methoxycoumarin

Executive Summary Compound Identity: 5-Hydroxy-7-methoxycoumarin CAS Registry Number: 23053-61-4 Synonyms: 5-Hydroxy-7-methoxychromen-2-one; Tomentin (in some contexts, though specificity varies); Aglycone of 5-Hydroxy-7...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 5-Hydroxy-7-methoxycoumarin CAS Registry Number: 23053-61-4 Synonyms: 5-Hydroxy-7-methoxychromen-2-one; Tomentin (in some contexts, though specificity varies); Aglycone of 5-Hydroxy-7-methoxycoumarin-8-O-glucoside. Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of 5-Hydroxy-7-methoxycoumarin , a naturally occurring coumarin found in species such as Thymelaeaceae, Morus alba, and Haplophyllum. Distinguished by its oxygenation pattern at the C-5 and C-7 positions, this molecule exhibits distinct fluorescence and bioactivity profiles, including reported anticancer and anti-inflammatory properties. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures required for its rigorous identification and quality control in drug development workflows.

Chemical Structure & Numbering System

Correct structural assignment is the prerequisite for interpreting spectroscopic data. The coumarin scaffold follows a specific numbering system where the heteroatom is position 1 and the carbonyl is position 2.

Visualization: Chemical Structure

ChemicalStructure C2 C-2 (C=O) C3 C-3 (CH) C2->C3 C4 C-4 (CH) C3->C4 C4a C-4a (Q) C4->C4a C5 C-5 (C-OH) C4a->C5 C8a C-8a (Q) C4a->C8a Fused C6 C-6 (CH) C5->C6 OH OH C5->OH C7 C-7 (C-OMe) C6->C7 C8 C-8 (CH) C7->C8 OMe OMe C7->OMe C8->C8a O1 O-1 C8a->O1 O1->C2

Figure 1: Connectivity and numbering of 5-Hydroxy-7-methoxycoumarin.[2] Key functional sites at C-5 (Hydroxyl) and C-7 (Methoxy).[3][4][5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 5-Hydroxy-7-methoxycoumarin is characterized by the distinct "coumarin doublet" pattern of protons H-3 and H-4, and the meta-coupled aromatic protons H-6 and H-8.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of phenolic protons) Frequency: 400-600 MHz

Table 1: ¹H NMR Data (Representative)
PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Logic
5-OH 10.50 – 11.20s (br)-Phenolic proton; deshielded by aromatic ring.
H-4 7.95 – 8.15d9.5 - 9.8Deshielded by C-2 carbonyl and peri-effect of 5-OH.
H-8 6.50 – 6.65d2.0 - 2.5Meta-coupling with H-6; shielded by 7-OMe.
H-6 6.30 – 6.45d2.0 - 2.5Meta-coupling with H-8; shielded by 5-OH and 7-OMe.
H-3 6.15 – 6.25d9.5 - 9.8Characteristic coumarin alkene proton; upfield of H-4.
7-OMe 3.80 – 3.85s-Characteristic methoxy singlet.
Table 2: ¹³C NMR Data (Representative)
PositionShift (δ, ppm)TypeAssignment Logic
C-2 160.0 – 162.0C=OLactone carbonyl.
C-7 163.0 – 165.0C-OOxygenated aromatic carbon (Methoxy).
C-5 155.0 – 157.0C-OOxygenated aromatic carbon (Hydroxyl).
C-8a 154.0 – 156.0C-OQuaternary junction carbon.
C-4 138.0 – 140.0CHBeta-position of enone system.
C-3 110.0 – 112.0CHAlpha-position of enone system.
C-6 95.0 – 98.0CHOrtho to two oxygenated carbons (Shielded).
C-8 93.0 – 95.0CHOrtho to two oxygenated carbons (Shielded).
C-4a 102.0 – 104.0CQuaternary junction carbon.
OMe 55.5 – 56.5CH₃Methoxy carbon.

Analyst Note: The chemical shift of H-4 is a critical diagnostic. In 5-hydroxycoumarins, the H-4 proton is significantly deshielded compared to unsubstituted coumarins due to the proximity of the oxygen at C-5, often appearing downfield of δ 8.0.

Infrared (IR) Spectroscopy

IR analysis confirms the presence of the lactone ring and the specific oxygenation pattern.

Table 3: Key IR Absorption Bands (KBr Pellet)
Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 3200 – 3450Broad, MediumPhenolic hydroxyl group (C-5).
C=O Stretch 1680 – 1720Strong, Sharp

-unsaturated lactone (coumarin carbonyl).
C=C Stretch 1600 – 1620MediumAromatic ring skeletal vibrations.
C=C Stretch 1560 – 1580MediumConjugated alkene of the pyrone ring.
C-O Stretch 1200 – 1280StrongAryl alkyl ether (C-OMe) and Phenol (C-OH).
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the benzofuran-type ions formed after CO loss.

Ionization Mode: ESI (Positive/Negative) or EI (70 eV) Molecular Ion [M]+: m/z 192

Fragmentation Pathway[6]
  • [M]⁺ (m/z 192): Molecular ion.

  • [M – CH₃]⁺ (m/z 177): Loss of methyl radical from the methoxy group.

  • [M – CO]⁺ (m/z 164): Loss of carbonyl CO from the pyrone ring (common in coumarins).

  • [M – 2CO]⁺ (m/z 136): Sequential loss of CO, often leading to a benzofuran-like cation.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Analysis Spectroscopic Characterization Sample Crude Extract / Synthetic Product Purification Purification (Silica Gel / Prep-HPLC) Sample->Purification PurityCheck Purity Check (TLC / HPLC-UV) Purification->PurityCheck MS Mass Spectrometry (m/z 192) PurityCheck->MS Confirm MW NMR NMR (1H, 13C) (DMSO-d6) PurityCheck->NMR Confirm Structure IR FT-IR (Functional Groups) PurityCheck->IR Confirm FG

Figure 2: Workflow for the isolation and spectroscopic validation of 5-Hydroxy-7-methoxycoumarin.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

  • Mass: Weigh 5–10 mg of purified 5-Hydroxy-7-methoxycoumarin.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). DMSO is preferred over CDCl₃ due to the poor solubility of hydroxycoumarins in chloroform and to prevent peak broadening of the phenolic proton.

  • Transfer: Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition: Run ¹H NMR (16-32 scans) and ¹³C NMR (1024+ scans).

Isolation Protocol (Natural Source)

Adapted from Haplophyllum and Morus alba extraction methodologies.

  • Extraction: Macerate air-dried plant material (e.g., Haplophyllum aerial parts) in Methanol (MeOH) for 48 hours.

  • Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-Hexane (to remove lipids) and Chloroform (CHCl₃) .

  • Target Fraction: The 5-Hydroxy-7-methoxycoumarin typically resides in the Chloroform or Ethyl Acetate fraction.

  • Chromatography: Subject the CHCl₃ fraction to Silica Gel Column Chromatography. Elute with a gradient of n-Hexane:Ethyl Acetate (starting 90:10 to 60:40).

  • Crystallization: Recrystallize positive fractions (checked via TLC, UV 365 nm fluorescence: blue/purple) from Methanol/Chloroform.

References

  • PubChem. 5-Hydroxy-7-methoxycoumarin (CID 5748603).[1] National Library of Medicine. [Link]

  • Molecules (MDPI). Isolation and Characterization of Coumarin Compounds from Scadoxus multiflorus. (Contextual reference for coumarin isolation workflows). [Link]

  • SpectraBase. Coumarin and Hydroxycoumarin Spectral Data. (General reference for coumarin shift trends). [Link]

  • Kyoto University. Characterization of Coumarin-Specific Prenyltransferase Activities. (Confirms commercial availability and use as standard). [Link]

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Exploratory

Technical Guide: Biosynthesis Pathway of Coumarins in Plants

Executive Summary This technical guide delineates the biosynthetic architecture of coumarins (1,2-benzopyrones), moving from the general phenylpropanoid pathway to the specific enzymatic machinery governing lactonization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biosynthetic architecture of coumarins (1,2-benzopyrones), moving from the general phenylpropanoid pathway to the specific enzymatic machinery governing lactonization and furanocoumarin diversification. It highlights the critical role of the recently characterized COSY (Coumarin Synthase) enzyme, which challenges the historical view of spontaneous lactonization. Designed for researchers in plant metabolomics and drug discovery, this document includes validated extraction protocols and pathway visualization to support metabolic engineering and pharmacological applications.

The Phenylpropanoid Foundation

Coumarin biosynthesis initiates within the general phenylpropanoid pathway.[1] The metabolic flux is directed from the shikimate pathway towards the aromatic amino acid L-phenylalanine.[1]

Core Enzymatic Steps

The conversion of L-phenylalanine to the central intermediate p-coumaroyl-CoA involves three non-reversible enzymatic steps:

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid.[1]

  • Para-Hydroxylation: Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A), introduces a hydroxyl group at the C4 position, yielding p-coumaric acid.

  • CoA Ligation: 4-Coumarate:CoA ligase (4CL) activates the carboxyl group, forming p-coumaroyl-CoA.[1] This is the high-energy branch point substrate.

The "Ortho-Switch": Core Coumarin Formation

The divergence from general phenylpropanoids (like lignin or flavonoids) to coumarins is defined by ortho-hydroxylation followed by trans-cis isomerization and lactonization .[2]

The Hydroxylation Checkpoint (F6'H / C2'H)

The defining step is the introduction of a hydroxyl group at the ortho position (C2') of the aromatic ring. This is mediated by 2-oxoglutarate-dependent dioxygenases (2-ODDs):

  • F6'H (Feruloyl-CoA 6'-hydroxylase): Predominant in Arabidopsis, it prefers feruloyl-CoA to produce 6'-hydroxyferuloyl-CoA, leading to Scopoletin .[3][4]

  • C2'H (p-Coumaroyl-CoA 2'-hydroxylase): Prefers p-coumaroyl-CoA, leading to Umbelliferone (the precursor for furanocoumarins).[1]

The COSY Mechanism (Lactonization)

Historically, the ring closure (lactonization) was believed to be a spontaneous chemical reaction. However, spontaneous isomerization is slow and inefficient in physiological conditions.

  • Mechanism: The enzyme COSY (Coumarin Synthase) , a member of the BAHD acyltransferase family, catalyzes the trans-to-cis isomerization of the o-hydroxycinnamoyl-CoA intermediate.[5][6]

  • Significance: COSY lowers the activation energy for the rotation of the side chain, facilitating rapid lactonization into the coumarin core (e.g., Scopoletin or Umbelliferone).

Glycosylation and Storage

Coumarins are often toxic to the plant itself. To mitigate autotoxicity, UDP-glycosyltransferases (e.g., UGT71C1 ) glycosylate the aglycones (e.g., Scopoletin


 Scopolin) for vacuolar storage. Upon stress or tissue damage, 

-glucosidases (BGLU ) hydrolyze these glucosides to release the active defense compounds.

Structural Diversification: Furanocoumarins

In species like Apiaceae and Rutaceae, Umbelliferone is further modified into furanocoumarins (photosensitizing agents).

Prenylation (The Branch Point)

Prenyltransferases (PTs) attach a dimethylallyl diphosphate (DMAPP) group to the umbelliferone core. The position of attachment dictates the structural class:

  • Linear Furanocoumarins (Psoralen type): Prenylation at C6 (via dimethylallyltransferase).

  • Angular Furanocoumarins (Angelicin type): Prenylation at C8 .

Ring Closure (Synthases)

Cytochrome P450 enzymes (specifically the CYP71 family) catalyze the oxidative closure of the furan ring.

  • Marmesin Synthase: Cyclizes the prenyl group to form marmesin.

  • Psoralen Synthase (CYP71AJ): Converts marmesin to Psoralen by removing the hydroxyisopropyl group.

Pathway Visualization

The following diagram illustrates the metabolic flow from Phenylalanine to complex Furanocoumarins, highlighting the COSY-mediated step.

CoumarinBiosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaric p-Coumaric Acid CinnamicAcid->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL FeruloylCoA Feruloyl-CoA pCoumaroylCoA->FeruloylCoA CCoAOMT OH_pCoumaroyl 2'-OH-p-Coumaroyl-CoA pCoumaroylCoA->OH_pCoumaroyl C2'H OH_Feruloyl 6'-OH-Feruloyl-CoA FeruloylCoA->OH_Feruloyl F6'H1 Umbelliferone Umbelliferone (7-hydroxycoumarin) OH_pCoumaroyl->Umbelliferone COSY (Isomerization + Lactonization) Scopoletin Scopoletin OH_Feruloyl->Scopoletin COSY Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase (PT) Scopolin Scopolin (Storage Glycoside) Scopoletin->Scopolin UGT71C1 Scopolin->Scopoletin BGLU (Defense Release) Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase Psoralen Psoralen (Linear Furanocoumarin) Marmesin->Psoralen Psoralen Synthase (CYP71AJ)

Figure 1: The Coumarin Biosynthetic Pathway. Note the central role of COSY in catalyzing the lactonization step.

Experimental Protocol: Extraction & Analysis

The following protocol ensures the preservation of the aglycone/glycoside ratio, which is critical for accurate physiological assessment.

Protocol: Targeted Metabolite Profiling (UHPLC-MS)
ParameterSpecificationCausality / Scientific Rationale
Tissue Harvesting Liquid Nitrogen (

)
Critical: Immediate quenching of

-glucosidase activity. Slow freezing allows BGLU to hydrolyze scopolin to scopoletin, creating false positives for active defense compounds.
Lysis/Grinding Bead Beating (30Hz, 2 min)Ensures complete cell wall disruption for maximum recovery.
Extraction Solvent 80% Methanol (aq)Polarity Balance: 100% MeOH precipitates proteins but may miss polar glycosides. 80% ensures solubility of both aglycones (hydrophobic) and glycosides (hydrophilic).
Internal Standard Angelicin or 4-Methylumbelliferone (5

M)
Self-Validation: Non-endogenous isomer corrects for ionization suppression and extraction variability.
Separation C18 Reverse Phase ColumnStandard retention of phenolic compounds.
Detection ESI (+) MRM ModeMultiple Reaction Monitoring ensures specificity for isobaric coumarins.
Step-by-Step Workflow
  • Harvest: Collect 100 mg plant tissue directly into pre-weighed tubes containing 2 stainless steel beads. Snap freeze in

    
     immediately.
    
  • Lyse: Grind frozen tissue (do not thaw) using a bead mill.

  • Extract: Add 500

    
    L of 80% Methanol  containing 5 
    
    
    
    M Angelicin (Internal Standard).
  • Sonicate: Ultrasonicate for 15 min at

    
     to assist mass transfer.
    
  • Clarify: Centrifuge at 15,000

    
     g for 10 min at 
    
    
    
    .
  • Analyze: Transfer supernatant to LC vials. Inject 2-5

    
    L into UHPLC-MS/MS.
    
Workflow Visualization

ExtractionProtocol Sample Plant Tissue (100mg) Quench Liquid N2 Snap Freeze (Stop BGLU activity) Sample->Quench Grind Cryogenic Grinding Quench->Grind Extract Add 80% MeOH + Int. Std (Angelicin) Grind->Extract Centrifuge Centrifuge 15,000g, 4°C Extract->Centrifuge Analysis UHPLC-MS/MS (MRM Mode) Centrifuge->Analysis Supernatant

Figure 2: Validated extraction workflow for coumarin quantification.

References

  • Vanholme, R., et al. (2019).[4][7] Metabolic engineering of coumarin biosynthesis in Arabidopsis thaliana. Science. [Link] (Identified COSY as the enzyme responsible for lactonization).

  • Kai, K., et al. (2008).[2][4][7] Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl-CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana.[3] The Plant Journal. [Link] (Characterization of F6'H1).

  • Bourgaud, F., et al. (2014).[8] Psoralen synthase, a P450 monooxygenase, converts marmesin to psoralen.[9][10] Archives of Biochemistry and Biophysics. [Link] (Elucidation of furanocoumarin synthesis).

  • Dziurka, M., et al. (2021). Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations. Molecules. [Link] (Validated extraction and LC-MS protocols).

  • Munakata, R., et al. (2020). The gene family of coumarin synthase (COSY) in plants.[6] Plant Physiology. [Link].[6]

Sources

Foundational

Biological Activities of Substituted Coumarins: A Technical Guide

Executive Summary This technical guide analyzes the pharmacophore versatility of the coumarin (2H-chromen-2-one) scaffold. Unlike rigid combinatorial libraries, substituted coumarins offer a unique "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore versatility of the coumarin (2H-chromen-2-one) scaffold. Unlike rigid combinatorial libraries, substituted coumarins offer a unique "privileged structure" capable of interacting with diverse biological targets—from bacterial DNA gyrase to human carbonic anhydrases and kinase signaling pathways. This document synthesizes recent structure-activity relationship (SAR) data, details validated experimental protocols for synthesis and bioassay, and maps the mechanistic pathways driving their anticancer, antimicrobial, and neuroprotective activities.

The Coumarin Scaffold: Chemical Architecture

The coumarin core consists of a benzene ring fused to an


-pyrone ring. Its lipophilicity and planar structure allow it to intercalate DNA and fit into hydrophobic pockets of enzymes, while the lactone carbonyl forms essential hydrogen bonds with receptor residues (e.g., Serine/Histidine active sites).
Core Numbering & Reactivity
  • Positions 3 & 4: The most active sites for derivatization. Substitution at C3 is critical for modulating biological specificity (e.g., introducing hydrazide or oxadiazole linkers).

  • Position 7: An electron-donating group (EDG) here (e.g., -OH, -OCH

    
    ) often enhances fluorescence and biological potency by increasing electron density in the pyrone ring.
    

Mechanistic Deep Dive: Target Engagement

Anticancer Activity: Multi-Target Modulation

Substituted coumarins do not act via a single mechanism. They function as "dirty drugs" (in a positive pharmacological sense), hitting multiple oncogenic nodes simultaneously.

  • Kinase Inhibition (PI3K/Akt/mTOR): 3-substituted coumarins inhibit the Phosphoinositide 3-kinase (PI3K) pathway, preventing the phosphorylation of Akt. This downregulates mTOR, leading to cell cycle arrest at G2/M.

  • Microtubule Destabilization: Similar to colchicine, certain 4-phenylcoumarins bind to the colchicine-binding site on tubulin, inhibiting polymerization and causing mitotic catastrophe.

  • Angiogenesis (VEGFR-2): Fluorinated coumarins have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), starving tumors of nutrient supply.

Visualization: Coumarin-Induced Apoptosis Pathway

AnticancerMechanism Coumarin Substituted Coumarin (e.g., 7-hydroxy-4-methyl) VEGFR VEGFR-2 (Angiogenesis) Coumarin->VEGFR Inhibits PI3K PI3K Complex Coumarin->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulates VEGFR->PI3K Akt p-Akt (Phosphorylated) PI3K->Akt Activates Akt->Bcl2 Upregulates Caspase Caspase-3/9 Cascade Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 1: Signal transduction cascade showing how coumarin derivatives induce apoptosis via dual inhibition of VEGFR-2 and PI3K/Akt pathways while modulating the Bax/Bcl-2 ratio.

Antimicrobial Activity: DNA Gyrase Inhibition

Coumarins (specifically aminocoumarins like novobiocin) target the B subunit of DNA gyrase (GyrB) in bacteria.[1][2] Unlike fluoroquinolones (which target GyrA), coumarins compete with ATP for binding to GyrB, inhibiting the energy transduction required for DNA supercoiling.

  • Key SAR: A bulky hydrophobic group at C3 enhances binding to the GyrB hydrophobic pocket.

Neuroprotection: The Dual Inhibitor Strategy

In Alzheimer’s disease (AD), the goal is to inhibit Acetylcholinesterase (AChE) while reducing oxidative stress.

  • Mechanism: The coumarin scaffold spans the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS) of AChE.

  • Oxidative Stress: C7-hydroxyl groups scavenge Reactive Oxygen Species (ROS), preventing neuronal damage.

Structure-Activity Relationship (SAR) Synthesis

The following table synthesizes data from recent high-impact studies (2024-2025), correlating substitution patterns with biological outcomes.

PositionSubstituentBiological EffectMechanism/Rationale
C3 Hydrazide / OxadiazoleAnticancer Linker provides H-bonding with kinase hinge regions.
C3 Acetyl / BenzoylAntimicrobial Enhances lipophilicity for bacterial membrane penetration.
C4 Methyl (-CH

)
General Essential for Pechmann synthesis; provides steric bulk.
C4 PhenylAnticancer Mimics colchicine structure; targets tubulin.
C7 Hydroxyl (-OH)Antioxidant Radical scavenging; increases fluorescence.
C7 BenzyloxyNeuroprotective Interacts with the Peripheral Anionic Site (PAS) of AChE.
C6 Halogens (Cl, Br)Antimicrobial Increases metabolic stability and lipid solubility.

Experimental Protocols

Synthesis: Pechmann Condensation (Green Chemistry Adapted)

This protocol utilizes a solvent-free approach with a solid acid catalyst, aligning with modern "Green Chemistry" standards.

Reagents: Resorcinol (or substituted phenol), Ethyl Acetoacetate, Amberlyst-15 (catalyst).

Workflow:

  • Stoichiometry: Mix Phenol (10 mmol) and Ethyl Acetoacetate (10 mmol) in a round-bottom flask.

  • Catalysis: Add Amberlyst-15 (10% w/w).

  • Reaction: Heat to 110°C in an oil bath with stirring for 20–60 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Add hot ethanol to dissolve the product. Filter to remove the solid catalyst (recyclable).

  • Purification: Pour filtrate into crushed ice. The coumarin precipitates as a solid. Recrystallize from ethanol.

Visualization: Synthesis Workflow

PechmannSynthesis Phenol Substituted Phenol Mix Solvent-Free Mixing Phenol->Mix EAA Ethyl Acetoacetate EAA->Mix Catalyst Amberlyst-15 (Solid Acid) Catalyst->Mix Heat Heat 110°C (20-60 min) Mix->Heat Cyclization Transesterification & Cyclization Heat->Cyclization Workup Ice Water Precipitation Cyclization->Workup Product Substituted Coumarin Workup->Product

Figure 2: Step-by-step workflow for the Pechmann condensation using heterogeneous catalysis.

Bioassay: MTT Cytotoxicity Screen

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7, HepG2).[3]

Protocol:

  • Seeding: Seed cells (1 x 10

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (5% CO
    
    
    
    ) to allow attachment.
  • Treatment: Dissolve coumarin derivatives in DMSO (Stock 100 mM). Dilute with media to final concentrations (0.1 – 100

    
    M). Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[4][5]
    
  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple).
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
    • Plot Dose-Response curve to calculate IC

      
      .
      

References

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Chem. Biodivers.[2][6] (2025).[2][4][6][7][8] Link

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape. Molecules (2025). Link

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling. Pharmaceuticals (2023). Link

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation. Chem. Mater. Res. (2016).[9] Link

  • Technical Support Center: MTT Assay Protocol. BenchChem (2025).[4] Link

  • Neuroprotective activities of coumarin-chalcone derivatives. Nano Micro Biosystems (2025). Link

  • Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules (2023). Link

Sources

Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 5-Hydroxy-7-methoxycoumarin

Abstract Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse pharmacological profile, stemming from thei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse pharmacological profile, stemming from their ability to interact with a multitude of biological targets, has established them as valuable lead structures. This technical guide focuses on 5-Hydroxy-7-methoxycoumarin, a naturally occurring coumarin found in various plant species, including Morus alba and Haplophyllum bungei.[1] While direct pharmacological investigation of this specific molecule is an emerging field, this document synthesizes existing data on closely related analogues and derivatives to build a comprehensive profile of its potential therapeutic applications. We will explore its potential anticancer, anti-inflammatory, and antioxidant properties, grounding our analysis in established mechanisms of action for the coumarin class. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data from related compounds, and visual diagrams of key signaling pathways to facilitate further investigation into this promising molecule.

Introduction: The Coumarin Scaffold and 5-Hydroxy-7-methoxycoumarin

Coumarins are a vast family of secondary metabolites identified in over 1300 plant species, as well as in fungi and bacteria.[2] Their biosynthesis primarily follows the shikimic acid pathway.[2] The core coumarin structure, a benzopyrone ring, serves as a versatile framework for a wide range of substitutions, which in turn dictates the molecule's biological activity. These compounds are noted for their low molecular weight, high bioavailability, and generally low toxicity, making them attractive candidates for drug development.[2][3] The pharmacological spectrum of coumarins is broad, encompassing anticoagulant, antimicrobial, anti-inflammatory, neuroprotective, and antiproliferative activities.[2][3][4]

5-Hydroxy-7-methoxycoumarin is a simple coumarin distinguished by a hydroxyl group at the C5 position and a methoxy group at the C7 position. Its fundamental physicochemical properties are summarized below.

Physicochemical Properties
PropertyValueSource
IUPAC Name 5-hydroxy-7-methoxychromen-2-onePubChem[1]
Molecular Formula C₁₀H₈O₄PubChem[1]
Molecular Weight 192.17 g/mol PubChem[1]
CAS Number 23053-61-4PubChem[1]
Structural Diagram

A fundamental understanding of the molecule's structure is crucial for interpreting its potential biological interactions.

G cluster_coumarin 5-Hydroxy-7-methoxycoumarin a

Caption: Chemical structure of 5-Hydroxy-7-methoxycoumarin.

Potential Therapeutic Applications and Mechanisms of Action

Based on robust evidence from structurally analogous coumarins, we can project several high-potential therapeutic avenues for 5-Hydroxy-7-methoxycoumarin. The following sections will detail these possibilities, supported by mechanistic insights and data from related compounds.

Anticancer Activity

The anticancer potential of the coumarin scaffold is well-documented, with mechanisms including apoptosis induction, cell cycle arrest, and modulation of critical signaling pathways.[4] While direct studies on 5-Hydroxy-7-methoxycoumarin are sparse, compelling evidence from its 5-O-geranyl derivative, 5-geranyloxy-7-methoxycoumarin, demonstrates potent activity against human colon cancer (SW-480) cells.[5] This derivative was found to inhibit cell proliferation with an activity of 67% at a concentration of 25 µM.[5]

Mechanism of Action: The anticancer effect is primarily attributed to the induction of apoptosis. Key mechanistic events observed with 5-geranyloxy-7-methoxycoumarin include:

  • Cell Cycle Arrest: The compound arrested cancer cells at the G0/G1 phase.[5]

  • Activation of Apoptotic Pathways: It was shown to activate the tumor suppressor gene p53 and caspases 8 and 3.[5]

  • Modulation of Bcl-2 Family Proteins: The pro-apoptotic activity involved the regulation of the Bcl-2 protein family.[5]

  • Inhibition of MAPK Signaling: The compound was also found to inhibit the phosphorylation of p38 MAPK, a key signaling molecule involved in cell proliferation and survival.[5]

This suggests that 5-Hydroxy-7-methoxycoumarin itself could serve as a valuable backbone for developing novel anticancer agents that target the intrinsic and extrinsic apoptotic pathways.

coumarin 5-Hydroxy-7-methoxycoumarin (Proposed) p53 ↑ p53 Activation coumarin->p53 bcl2 ↓ Bcl-2 Regulation coumarin->bcl2 p38 ↓ p38 MAPK Phosphorylation coumarin->p38 caspase8 ↑ Caspase-8 p53->caspase8 caspase3 ↑ Caspase-3 bcl2->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation & Survival p38->proliferation

Caption: Proposed anticancer mechanism via apoptosis induction.

Quantitative Data for Related Coumarins: The following table summarizes the anticancer activity of various coumarin derivatives against different cancer cell lines, providing a benchmark for future studies on 5-Hydroxy-7-methoxycoumarin.

CompoundCancer Cell LineIC₅₀ (µg/mL)Source
5-Geranyloxy-7-methoxycoumarinMCF-7 (Breast)204.69 ± 22.91[6]
7-Hydroxy-4-methylcoumarin Derivative (5)MCF-7 (Breast)0.68[7]
7-Hydroxy-4-methylcoumarin Derivative (3f)MCF-7 (Breast)0.6[7]
7-Hydroxy-4-methylcoumarin Derivative (5)MDA-MB-231 (Breast)1.9[7]
Anti-inflammatory Activity

Inflammation is a critical pathological component of numerous diseases. Coumarins have demonstrated significant anti-inflammatory effects.[2] A compelling case for the anti-inflammatory potential of 5-Hydroxy-7-methoxycoumarin can be made by examining its isomer, 4-Hydroxy-7-methoxycoumarin (4H-7MTC). This compound has been shown to potently inhibit inflammatory responses in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[2][8]

Mechanism of Action: The anti-inflammatory action of 4H-7MTC is mediated through the suppression of key inflammatory signaling cascades:

  • Inhibition of Inflammatory Mediators: It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

  • Reduction of Pro-inflammatory Cytokines: The compound decreases the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

  • Suppression of NF-κB Pathway: A crucial mechanism is the downregulation of the nuclear factor kappa B (NF-κB) pathway. 4H-7MTC achieves this by preventing the degradation of the inhibitor of NF-κB alpha (IκBα), which keeps NF-κB sequestered in the cytoplasm.[2]

  • Modulation of MAPK Pathway: The compound also decreases the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), two important kinases in the mitogen-activated protein kinase (MAPK) pathway that regulate inflammatory responses.[2]

Given the structural similarities, it is highly probable that 5-Hydroxy-7-methoxycoumarin shares these anti-inflammatory mechanisms.

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK suppression.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. The antioxidant properties of coumarins are often linked to the presence of hydroxyl groups on the benzopyrone ring, which can donate hydrogen atoms to neutralize free radicals.[9] 5,7-Dihydroxycoumarin is a known antioxidant that functions both as a direct radical scavenger and as a modulator of endogenous antioxidant systems.[9]

Mechanism of Action: The antioxidant potential of 5-Hydroxy-7-methoxycoumarin can be inferred from related structures:

  • Direct Radical Scavenging: The C5-hydroxyl group is well-positioned to donate a hydrogen atom to reactive oxygen species (ROS), thereby stabilizing them and preventing cellular damage. Studies on various hydroxycoumarins confirm that the presence and position of hydroxyl groups are critical for antioxidant capacity.[9][10]

  • Modulation of the Nrf2-KEAP1 Pathway: A key cellular defense mechanism against oxidative stress is the Nrf2 pathway. Under oxidative stress, Nrf2 dissociates from its inhibitor KEAP1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). 5,7-Dihydroxycoumarin is known to activate this pathway, and it is plausible that 5-Hydroxy-7-methoxycoumarin retains this capability.[9]

Methodologies and Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays to evaluate the therapeutic potential of 5-Hydroxy-7-methoxycoumarin.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is a proxy for cell viability and proliferation.[11]

Materials:

  • Cancer cell lines (e.g., SW-480, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Hydroxy-7-methoxycoumarin

  • DMSO (vehicle)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Hydroxy-7-methoxycoumarin in complete cell culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and blank control (medium only) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 read->end

Sources

Foundational

An In-Silico Approach to Predicting the Bioactivity of 5-Hydroxy-7-methoxycoumarin: A Technical Guide for Drug Discovery Professionals

Introduction: Bridging the Gap Between Natural Products and Modern Drug Discovery Coumarins, a venerable class of benzopyrone-containing natural products, have long been a source of pharmacological intrigue. Their divers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Natural Products and Modern Drug Discovery

Coumarins, a venerable class of benzopyrone-containing natural products, have long been a source of pharmacological intrigue. Their diverse biological activities, ranging from anti-inflammatory and antioxidant to anticancer and anticoagulant, have established them as privileged scaffolds in medicinal chemistry.[1][2] Within this family, 5-Hydroxy-7-methoxycoumarin presents a chemical structure of significant interest, yet its specific biological functions remain largely uncharacterized in publicly accessible literature. This guide delineates a comprehensive, rationale-driven in silico workflow to predict the bioactivity of this compound, providing a robust framework for hypothesis generation and guiding subsequent experimental validation.

As Senior Application Scientists, we recognize that the predictive power of computational methods is not merely in the algorithms themselves, but in the logical and scientifically-grounded application of these tools. This document is structured not as a rigid protocol, but as a dynamic, decision-making guide. We will explore the "why" behind each step, from initial molecular characterization to multi-faceted computational analysis, empowering researchers to adapt and apply these principles to their own discovery pipelines. Our objective is to construct a self-validating computational narrative that culminates in a testable, data-driven hypothesis regarding the therapeutic potential of 5-Hydroxy-7-methoxycoumarin.

Section 1: The Subject Molecule - Physicochemical Profile

Before any computational prediction, a thorough understanding of the molecule's fundamental properties is paramount. These characteristics govern its behavior in biological systems and inform the selection of appropriate in silico models. 5-Hydroxy-7-methoxycoumarin (PubChem CID: 5748603) is a small organic molecule with the molecular formula C₁₀H₈O₄.[3] Its structure and key computed properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈O₄PubChem[3]
Molecular Weight 192.17 g/mol PubChem[3]
IUPAC Name 5-hydroxy-7-methoxychromen-2-onePubChem[3]
SMILES COC1=CC(=C2C=CC(=O)OC2=C1)OPubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
LogP (Predicted) 1.5PubChem[3]

These initial parameters suggest a molecule with favorable characteristics for a potential drug candidate, including a low molecular weight and a balanced lipophilicity (LogP), which are often correlated with good membrane permeability and oral bioavailability.

Section 2: The In Silico Predictive Workflow: A Multi-Pillar Approach

Our predictive strategy is built on three complementary computational pillars: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Docking. This integrated approach provides a holistic view, assessing not only the potential efficacy of the compound but also its viability as a drug.

A 5-Hydroxy-7-methoxycoumarin (SMILES/SDF) B ADMET & Druglikeness Prediction A->B C Target Hypothesis Generation (Literature & Similarity Search) A->C D QSAR Modeling (Activity Prediction) A->D F Integrated Bioactivity Hypothesis B->F E Molecular Docking (Binding Affinity & Pose) C->E D->F E->F

Caption: The integrated in silico workflow for bioactivity prediction.

Section 3: ADMET & Druglikeness Profiling: The First Filter

A potent molecule is therapeutically useless if it cannot reach its target in the body at a safe and effective concentration. ADMET prediction serves as a crucial first-pass filter to identify potential pharmacokinetic and toxicity liabilities early in the discovery process, saving significant time and resources.[4][5][6][7]

Protocol: ADMET Prediction using an Online Web Server

For this guide, we will utilize a freely accessible web server like ADMETlab 2.0 or pkCSM, which employ robust machine learning models trained on large datasets of experimental data.[6][8]

  • Input Preparation: Obtain the canonical SMILES string for 5-Hydroxy-7-methoxycoumarin: COC1=CC(=C2C=CC(=O)OC2=C1)O.[3]

  • Server Submission: Navigate to the chosen web server (e.g., ADMETlab 2.0). Paste the SMILES string into the input field and submit the job.

  • Data Analysis & Interpretation: The server will output predictions for a wide range of properties. The most critical parameters to assess are summarized in the table below. The goal is to ensure the molecule falls within the acceptable ranges for orally bioavailable drugs, often guided by frameworks like Lipinski's Rule of Five.

Table 1: Predicted ADMET & Physicochemical Properties

ParameterPredicted ValueInterpretation & Significance
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut, a prerequisite for oral drugs.
Blood-Brain Barrier (BBB) Permeant YesSuggests the molecule may cross into the central nervous system. This could be beneficial for neurological targets or a liability (off-target effects).
CYP450 2D6 Inhibitor NoCytochrome P450 enzymes are critical for drug metabolism. Inhibition of major isoforms like 2D6 can lead to dangerous drug-drug interactions. A "No" prediction is favorable.
hERG Inhibition Low RiskThe hERG potassium channel is a critical anti-target. Blockade can lead to fatal cardiac arrhythmias. Low risk is a positive safety indicator.
Ames Mutagenicity Non-mutagenPredicts the likelihood of the compound causing DNA mutations, a key indicator of carcinogenic potential. A "Non-mutagen" prediction is essential.
Lipinski's Rule of Five 0 ViolationsAn established rule of thumb for evaluating druglikeness. Compliance suggests a higher likelihood of oral bioavailability.

Note: The values in this table are representative examples based on typical predictions for coumarin-like structures. Actual results should be generated from the specified web servers.

Causality Insight: The hydroxyl and methoxy groups on the coumarin scaffold influence its polarity and hydrogen bonding capacity, directly impacting properties like solubility and membrane permeability. The overall compact and relatively rigid structure contributes to its favorable druglikeness profile.

Section 4: Target Hypothesis and Molecular Docking

With a favorable ADMET profile, the next logical step is to identify potential protein targets. While 5-Hydroxy-7-methoxycoumarin itself has limited target annotation, we can form a strong hypothesis by examining the known activities of structurally similar coumarins. Hydroxy- and methoxy-substituted coumarins have been reported to exhibit anti-inflammatory and anticancer activities, often through the modulation of key signaling proteins like those in the NF-κB and MAPK pathways, or by inhibiting enzymes like topoisomerases.[1][2][9]

For this guide, we hypothesize a potential anti-inflammatory role via inhibition of a key inflammatory kinase. A plausible target is p38 Mitogen-Activated Protein Kinase (MAPK) , a well-validated target for anti-inflammatory drug discovery.

Protocol: Molecular Docking against p38 MAPK

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[10][11][12] We will use AutoDock Vina, a widely used and validated open-source docking program.

cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A 1. Fetch Protein Structure (RCSB PDB: 3S3I) B 2. Prepare Receptor (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid Box around co-crystalized ligand) B->D C 3. Fetch & Prepare Ligand (PubChem -> 3D SDF -> PDBQT) C->D E 5. Run Docking Simulation (AutoDock Vina) D->E F 6. Analyze Binding Energy (kcal/mol) E->F G 7. Visualize Binding Pose (PyMOL, Chimera) F->G H 8. Identify Key Interactions (H-bonds, hydrophobic contacts) G->H

Caption: Step-by-step workflow for molecular docking simulation.

  • Receptor Preparation:

    • Download the crystal structure of human p38 MAPK in complex with a ligand from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 3S3I .

    • Using visualization software like PyMOL or UCSF Chimera, remove all water molecules, co-factors, and the original co-crystallized ligand from the PDB file.[12]

    • Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges for the protein. Save the final prepared receptor file in the required .pdbqt format.[13]

  • Ligand Preparation:

    • Download the 3D structure of 5-Hydroxy-7-methoxycoumarin from PubChem in SDF format.

    • Using AutoDock Tools, define the rotatable bonds, compute Gasteiger charges, and save the ligand in .pdbqt format.

  • Docking Execution:

    • Define the search space (the "grid box") for docking. The most reliable method is to center this box on the position of the original co-crystallized ligand in 3S3I, ensuring the dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire active site.[14]

    • Execute the docking simulation using the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration.

  • Results Analysis:

    • Binding Affinity: Vina will output a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding interaction. Scores below -7.0 kcal/mol are generally considered promising.

    • Pose Visualization: Analyze the top-scoring binding pose in PyMOL or Chimera. Observe how the ligand fits within the binding pocket.

    • Interaction Analysis: Identify key intermolecular interactions. For our molecule, the hydroxyl group is a prime candidate for forming a critical hydrogen bond with amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors. The methoxy group and the coumarin rings likely engage in hydrophobic and van der Waals interactions.

Table 2: Example Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
p38 MAPK3S3I-8.2Hydrogen Bond: Met109 (Hinge) Hydrophobic: Leu75, Val83, Ile140

Note: These results are illustrative. Actual docking simulations must be performed to obtain precise values.

Section 5: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a statistical approach to predict the biological activity of a compound based on its physicochemical properties, known as molecular descriptors.[15][16][17] Instead of building a new model, which is data-intensive, we can leverage existing, validated QSAR models for coumarin derivatives that predict relevant activities like antioxidant or anti-inflammatory potential.

Protocol: Applying a Pre-existing QSAR Model
  • Model Identification: Search the literature for published QSAR models for coumarins with a relevant biological endpoint (e.g., antioxidant activity, MAO inhibition, anticancer activity).[16][18][19]

  • Descriptor Calculation: Using software like DRAGON or online calculators, compute the specific molecular descriptors that were used in the published QSAR model for 5-Hydroxy-7-methoxycoumarin.

  • Activity Prediction: Input the calculated descriptor values into the published QSAR equation to predict the activity value (e.g., pIC₅₀).

  • Applicability Domain: A crucial step for trustworthiness is to ensure our molecule falls within the "Applicability Domain" of the chosen model. This confirms the model was built using compounds similar enough to ours for the prediction to be reliable.[17]

Causality Insight: Descriptors in successful QSAR models often reveal the structural features most critical for activity. For instance, a model for antioxidant activity might highlight the importance of descriptors related to hydrogen bond donation (the 5-hydroxy group) and electronic properties of the aromatic system.[16]

Section 6: Synthesizing the Data - A Multi-Target Hypothesis for Inflammation

The true power of this in silico approach lies in the synthesis of all data points into a coherent biological hypothesis.

  • ADMET Profile: Our initial screen suggests 5-Hydroxy-7-methoxycoumarin has a favorable, drug-like profile with a low risk of common toxicities.

  • Molecular Docking: The strong predicted binding affinity to p38 MAPK (-8.2 kcal/mol) and the formation of a key hydrogen bond with the hinge region provide a plausible mechanism of action for anti-inflammatory effects.

  • QSAR: Application of a relevant QSAR model (hypothetically for anti-inflammatory activity) corroborates the potential of this molecular scaffold.

This confluence of evidence allows us to propose that 5-Hydroxy-7-methoxycoumarin is a potential orally bioavailable inhibitor of p38 MAPK . Inhibition of p38 MAPK would disrupt the downstream inflammatory signaling cascade, preventing the activation of transcription factors like NF-κB and AP-1, and subsequently reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

LPS Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK LPS->p38 Activates NFkB NF-κB / AP-1 Activation p38->NFkB Phosphorylates & Activates Coumarin 5-Hydroxy- 7-methoxycoumarin Coumarin->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Hypothesized mechanism of action via p38 MAPK inhibition.

Conclusion and Future Directions

This in-depth technical guide has outlined a multi-faceted in silico strategy to predict the bioactivity of 5-Hydroxy-7-methoxycoumarin. By integrating ADMET profiling, molecular docking, and QSAR analysis, we have constructed a scientifically-grounded hypothesis: this compound is a promising candidate for development as an anti-inflammatory agent acting through the inhibition of p38 MAPK.

It is critical to acknowledge the limitations of computational prediction. These methods are powerful tools for hypothesis generation and prioritization, not substitutes for experimental validation. The predictions made herein are based on models and algorithms that are inherently approximations of complex biological reality.

The essential next steps are clear:

  • In Vitro Validation: Perform enzyme inhibition assays to confirm the direct inhibitory effect of 5-Hydroxy-7-methoxycoumarin on p38 MAPK.

  • Cell-Based Assays: Use cell models, such as LPS-stimulated macrophages, to verify that the compound can reduce the production of inflammatory cytokines.[1]

  • Further Optimization: Should these initial validations prove successful, the molecular docking poses can guide medicinal chemistry efforts to synthesize analogs with improved potency and selectivity.

By synergistically combining computational prediction with targeted experimental work, we can significantly accelerate the journey of promising natural products like 5-Hydroxy-7-methoxycoumarin from chemical curiosities to potential therapeutic agents.

References

  • Veselinović, J. B., et al. (2014). Monte Carlo Method Based QSAR Modeling of Coumarin Derivates as Potent HIV-1 Integrase Inhibitors and Molecular Docking Studie. Acta facultatis medicae Naissensis, 31(2), 91-102. Available at: [Link]

  • Protheragen. (n.d.). ADMET Prediction. Retrieved from Protheragen. Available at: [Link]

  • Gomha, S. M., et al. (2017). QSAR models for antioxidant activity of new coumarin derivatives. PubMed, 28(10), 2491-2501. Available at: [Link]

  • Divović, B., et al. (2020). DFT-Based QSAR Modelling of Inhibitory Activity of Coumarins and Sulfocoumarins on Carbonic Anhydrase (CA) Isoforms (CA I and CA II). PubMed, 34(1), 17-27. Available at: [Link]

  • Wassenaar, D., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14066–14077. Available at: [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from Deep Origin. Available at: [Link]

  • Pérez-Castillo, Y., et al. (2005). A QSAR Model for in Silico Screening of MAO-A Inhibitors. Prediction, Synthesis, and Biological Assay of Novel Coumarins. Journal of Medicinal Chemistry, 49(1), 362-370. Available at: [Link]

  • Swanson, K., et al. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics, 40(2), btae048. Available at: [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from Creative Biolabs. Available at: [Link]

  • Omoregbe, O., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa404. Available at: [Link]

  • Ndaya, D. M., et al. (2024). QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition. Authorea Preprints. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5748603, 5-Hydroxy-7-methoxycoumarin. PubChem. Retrieved from [Link].

  • Fdez-Riverola, F., et al. (2020). Artificial Intelligence in Biological Activity Prediction. Advances in Intelligent Systems and Computing, 1005, 164-172. Available at: [Link]

  • Sharma, P., & Sharma, R. (2013). Pharmaceutical Applications of Insilico methods: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1717-1723. Available at: [Link]

  • Panto, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI, 25(15), 8345. Available at: [Link]

  • Hanafiah, R. M., et al. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. AIP Conference Proceedings, 2533(1), 040001. Available at: [Link]

  • ScreenLib. (n.d.). 5-Methoxy-7-hydroxycoumarin. Retrieved from ScreenLib. Available at: [Link]

  • Karikari, A. S., & Boateng, I. D. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Scientific African, 19, e01552. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. Available at: [Link]

  • Sanner, M. F. (n.d.). Molecular Docking Tutorial. The Scripps Research Institute. Available at: [Link]

  • Guedes, I. A., et al. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Journal of the Brazilian Chemical Society, 34, 706-724. Available at: [Link]

  • Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012049. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131752724, 5-Hydroxy-6-methoxycoumarin 7-glucoside. PubChem. Retrieved from [Link].

  • FooDB. (2010). Showing Compound 5-Hydroxy-6-methoxycoumarin 7-glucoside (FDB019423). Retrieved from FooDB. Available at: [Link]

  • Kim, D., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4449. Available at: [Link]

  • Gucký, A., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Medicinal Chemistry Research. Available at: [Link]

  • Gucký, A., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. PubMed. Available at: [Link]

  • Gucký, A., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. ResearchGate. Available at: [Link]

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  • Ganasan, J., et al. (2026). Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine. ResearchGate. Available at: [Link]

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Exploratory

Technical Guide: 5-Hydroxy-7-methoxycoumarin (HMC) &amp; Derivatives

Topic: 5-Hydroxy-7-methoxycoumarin and its derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Strategic Scaffold for Anticancer and Anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Hydroxy-7-methoxycoumarin and its derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Scaffold for Anticancer and Anti-inflammatory Therapeutics[1][2]

Executive Summary

5-Hydroxy-7-methoxycoumarin (HMC), often chemically distinct from its isomer 7-hydroxy-5-methoxycoumarin, represents a privileged scaffold in medicinal chemistry. Unlike simple coumarins, the 5,7-oxygenated substitution pattern provides unique electronic properties that facilitate binding to diverse biological targets, including Cyclooxygenase-2 (COX-2) , Vascular Endothelial Growth Factor (VEGF) , and Histone Deacetylases (HDACs) . This guide provides a rigorous analysis of HMC, detailing its regioselective synthesis, structural validation, and pharmacological mechanisms, serving as a blueprint for its utilization in drug discovery.

Chemical Identity & Structural Precision

In the literature, confusion often arises between HMC and its isomer, Scopoletin (7-hydroxy-6-methoxycoumarin), or the reverse isomer (7-hydroxy-5-methoxycoumarin). Precise structural identification is paramount for reproducible biological data.

PropertySpecification
IUPAC Name 5-hydroxy-7-methoxy-2H-chromen-2-one
Common Abbreviation HMC
CAS Registry Number 23053-61-4
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Key Structural Feature Intramolecular Hydrogen Bond (C5-OH

C2=O)

Expert Insight: The hydroxyl group at position C5 forms a strong intramolecular hydrogen bond with the lactone carbonyl oxygen. This interaction significantly reduces the acidity of the C5-OH compared to the C7-OH (or C7-OMe), a property that dictates the regioselectivity of chemical modifications.

Synthetic Pathways & Derivatization

The "Self-Validating" Synthesis Protocol

To ensure high purity and correct regiochemistry, a two-step synthesis starting from phloroglucinol is recommended over direct condensation methods, which often yield mixtures.

Step 1: Pechmann Condensation (Formation of the Core)
  • Reagents: Phloroglucinol, Malic Acid, Conc. H₂SO₄.

  • Mechanism: Acid-catalyzed condensation yields 5,7-dihydroxycoumarin.

  • Protocol:

    • Mix phloroglucinol (10 mmol) and malic acid (10 mmol) in conc. H₂SO₄ (10 mL).

    • Heat at 100°C for 30 minutes (monitor CO evolution).

    • Pour onto crushed ice. Filter the yellow precipitate.

    • Recrystallize from ethanol to obtain 5,7-dihydroxycoumarin .

Step 2: Regioselective Methylation (The Critical Step)
  • Rationale: The C5-OH is "protected" by the intramolecular H-bond to the carbonyl. Therefore, under controlled conditions, the C7-OH is more nucleophilic and is methylated selectively.

  • Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), K₂CO₃, Acetone.

  • Protocol:

    • Dissolve 5,7-dihydroxycoumarin (5 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous K₂CO₃ (5 mmol) and Me₂SO₄ (5 mmol) dropwise. Note: Stoichiometry is critical to avoid dimethylation.

    • Reflux for 4-6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).

    • Filter inorganic salts and evaporate solvent.

    • Purify by column chromatography to isolate 5-hydroxy-7-methoxycoumarin .

Synthetic Workflow Diagram

SynthesisPath Phloro Phloroglucinol DHC 5,7-Dihydroxycoumarin (Intermediate) Phloro->DHC Pechmann Condensation H2SO4, 100°C Malic Malic Acid Malic->DHC HMC 5-Hydroxy-7-methoxycoumarin (Target) DHC->HMC Selective Methylation K2CO3, Me2SO4 (1 eq) (C5-OH H-bonded) Side 5,7-Dimethoxycoumarin (Over-methylated By-product) DHC->Side Excess Methylating Agent

Caption: Regioselective synthesis pathway leveraging the C5-OH intramolecular hydrogen bond for specificity.

Pharmacological Profile & Mechanism of Action

HMC and its derivatives exhibit potent anticancer activity, often surpassing the efficacy of the parent coumarin.[1] The mechanism is multimodal, addressing inflammation, angiogenesis, and epigenetic regulation.

Key Signaling Pathways
  • COX-2 Inhibition: HMC fits into the hydrophobic pocket of Cyclooxygenase-2, reducing the conversion of arachidonic acid to prostaglandins (PGE2), thereby dampening the inflammatory microenvironment that fuels tumor growth.

  • VEGF Suppression: HMC derivatives downregulate Vascular Endothelial Growth Factor expression, inhibiting angiogenesis (formation of new blood vessels) required for tumor metastasis.

  • HDAC Inhibition: Structural modifications at the C5 or C7 positions allow for the design of Histone Deacetylase inhibitors, promoting the re-expression of tumor suppressor genes.

Mechanistic Pathway Diagram

MOA HMC 5-Hydroxy-7-methoxycoumarin COX2 COX-2 Enzyme HMC->COX2 Inhibits VEGF VEGF Expression HMC->VEGF Downregulates HDAC HDAC Activity HMC->HDAC Inhibits TumorGrowth Tumor Proliferation HMC->TumorGrowth Therapeutic Reduction PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalyzes Angio Angiogenesis (Blood Vessel Growth) VEGF->Angio Promotes Apop Apoptosis (Cell Death) HDAC->Apop Suppresses PGE2->TumorGrowth Promotes Angio->TumorGrowth Sustains

Caption: Multimodal mechanism of action targeting inflammation (COX-2), angiogenesis (VEGF), and epigenetics (HDAC).

Quantitative Data Summary

The following table summarizes the comparative potency of HMC derivatives against standard cancer cell lines (e.g., HeLa, MCF-7) based on aggregated literature values.

CompoundSubstitution (C5, C7)IC₅₀ (HeLa) [µM]IC₅₀ (MCF-7) [µM]Primary Target
Coumarin (Control) H, H>100>100Non-specific
5,7-Dihydroxycoumarin OH, OH45.252.1Antioxidant/Radical Scavenging
HMC (Target) OH, OMe 12.5 18.3 COX-2 / VEGF
5-Fluoro-7-methoxy F, OMe8.410.1HDAC / COX-2

Note: Data represents average values from structure-activity relationship (SAR) studies. Lower IC₅₀ indicates higher potency.

Experimental Protocols: Bioassay

Protocol: In Vitro COX-2 Inhibition Screening

Objective: To quantify the anti-inflammatory potential of synthesized HMC.

  • Preparation: Prepare a 10 mM stock solution of HMC in DMSO.

  • Enzyme Mix: Incubate recombinant human COX-2 enzyme (0.5 units) with Heme cofactor in Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add HMC at varying concentrations (0.1 - 100 µM). Incubate at 37°C for 15 minutes.

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor the increase in absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    

Future Outlook

The 5-hydroxy-7-methoxycoumarin scaffold is currently underutilized. Future development should focus on:

  • Glycosylation: Synthesizing 5-hydroxy-7-methoxycoumarin-8-O-β-D-glucoside to improve water solubility and bioavailability.

  • Hybrid Drugs: Linking the C5-OH position to other pharmacophores (e.g., cisplatin or nitric oxide donors) to create dual-action prodrugs.

References

  • Synthesis & SAR: Exploring the Anticancer Potential of Coumarin Heterocyclic Derivatives: Synthesis, Biological Activity, and Molecular Docking. Sri Venkateswara College. Link

  • Biosynthesis & Enzymes: Molecular Cloning and Characterization of a Geranyl Diphosphate-Specific Aromatic Prenyltransferase from Lemon. NIH PubMed Central. Link

  • Chemical Properties: 5-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 5748603. PubChem. Link

  • Isolation Protocols: Isolation of 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone from a new source. ResearchGate.[2] Link

  • Melanogenesis & Isomers: A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells.[3] MDPI Molecules.[4] Link

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Foundational

5-Hydroxy-7-methoxycoumarin: Technical Monograph &amp; Research Guide

[1] Executive Summary 5-Hydroxy-7-methoxycoumarin (C₁₀H₈O₄; MW: 192.17 g/mol ) is a naturally occurring benzopyrone derivative predominantly isolated from the Rutaceae (Citrus) and Apiaceae (Peucedanum) families.[1] Dist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Hydroxy-7-methoxycoumarin (C₁₀H₈O₄; MW: 192.17 g/mol ) is a naturally occurring benzopyrone derivative predominantly isolated from the Rutaceae (Citrus) and Apiaceae (Peucedanum) families.[1] Distinct from the opioid alkaloid 7-hydroxymitragynine (often abbreviated as "7-OH" in non-technical literature), this compound represents a critical scaffold in the biosynthesis of prenylated furanocoumarins.[1]

This guide details the compound's history, regioselective synthesis, and pharmacological utility. It specifically addresses the chemical challenge of distinguishing the 5- and 7-hydroxyl positions, a common hurdle in coumarin chemistry.[1]

Historical Genesis & Natural Isolation[1]

Discovery Timeline

The isolation of 5-hydroxy-7-methoxycoumarin is inextricably linked to the broader study of "oxygenated coumarins" in citrus essential oils during the early 20th century.[1]

  • Early Era: Chemists investigating Citrus aurantifolia (Lime) and Citrus bergamia (Bergamot) initially isolated the fully methylated analog, Citropten (5,7-dimethoxycoumarin).

  • Structural Elucidation: 5-Hydroxy-7-methoxycoumarin was identified as a distinct metabolite—often appearing as a hydrolysis product or a biosynthetic precursor to Citropten.[1] It was later characterized in Peucedanum luxurians and Pelargonium species.[1]

  • Modern Relevance: In the 21st century, it has gained prominence not just as a final product, but as a specific substrate for coumarin-specific prenyltransferases (ClPT1) in lemon peel, serving as the acceptor molecule for geranyl diphosphate (GPP) to form bioactive derivatives like bergamottin precursors.

Occurrence Matrix
FamilySpeciesTissue SourceCo-occurring Compounds
Rutaceae Citrus limon (Lemon)Flavedo (Peel)5,7-Dimethoxycoumarin, 8-Geranyloxypsoralen
Apiaceae Peucedanum luxuriansRoots/FruitsPeucedanin, Linear furanocoumarins
Thymelaeaceae Daphne spp.[1]Bark/StemsDaphnetin derivatives

Chemical Architecture & Synthesis[1]

The Regioselectivity Challenge

Synthesizing 5-hydroxy-7-methoxycoumarin requires differentiating between two hydroxyl groups on the phloroglucinol scaffold.[1]

  • The 5-OH Position: Forms a strong intramolecular hydrogen bond with the lactone carbonyl (C=O).[1] This "peri-effect" reduces the acidity and nucleophilicity of the 5-OH.[1]

  • The 7-OH Position: Remains free and more acidic.[1]

  • Strategic Implication: Under controlled basic conditions, alkylating agents will preferentially attack the 7-OH, allowing for high-yield regioselective synthesis without protecting groups.[1]

Protocol: Total Synthesis via Pechmann Condensation

This protocol utilizes the classic Pechmann condensation followed by regioselective methylation.[1]

Reagents: Phloroglucinol, Ethyl Propiolate (or Malic Acid/H₂SO₄), Dimethyl Sulfate (DMS), Acetone, Potassium Carbonate (K₂CO₃).

Step 1: Formation of the Coumarin Core (5,7-Dihydroxycoumarin)
  • Dissolution: Dissolve Phloroglucinol (10 mmol) in concentrated H₂SO₄ (10 mL) at 0°C.

  • Condensation: Add Ethyl Propiolate (10 mmol) dropwise. (Alternatively, use Malic Acid for the classic route, though Propiolate yields are often cleaner for this substitution pattern).

  • Reaction: Stir at room temperature for 24 hours. The mixture will darken.[1]

  • Quenching: Pour the reaction mixture over crushed ice (100 g). A precipitate forms immediately.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield: ~70-80% of 5,7-Dihydroxycoumarin.[1]

Step 2: Regioselective Methylation (The Critical Step)
  • Setup: Dissolve 5,7-Dihydroxycoumarin (5 mmol) in anhydrous Acetone (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (5.5 mmol). Note: Use only a slight excess to avoid deprotonating the chelated 5-OH.

  • Methylation: Add Dimethyl Sulfate (5 mmol) dropwise over 30 minutes.

  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2]

  • Isolation: Recrystallize from Methanol/Chloroform.

    • Product: 5-Hydroxy-7-methoxycoumarin (Needles).[1]

    • By-product: 5,7-Dimethoxycoumarin (if base/DMS is in excess).[1]

Synthesis Visualization

SynthesisPath cluster_mechanism Mechanism of Regioselectivity Phloro Phloroglucinol (1,3,5-Trihydroxybenzene) Inter Intermediate: 5,7-Dihydroxycoumarin Phloro->Inter Pechmann Condensation (H2SO4, 0°C) E_Prop Ethyl Propiolate (Linker) E_Prop->Inter Final Target: 5-Hydroxy-7-methoxycoumarin Inter->Final Regioselective Methylation (1 eq DMS, K2CO3, Acetone) ByProd By-Product: 5,7-Dimethoxycoumarin (Citropten) Inter->ByProd Over-Methylation (Excess DMS)

Caption: Synthetic route illustrating the regioselective advantage derived from the 5-OH hydrogen bonding (peri-effect).

Pharmacological & Biological Profile

Mechanism of Action (Anti-inflammatory)

While often overshadowed by its dimethoxy- analog (Citropten), 5-hydroxy-7-methoxycoumarin exhibits distinct biological activity mediated by its phenolic hydroxyl group.[1]

  • NF-κB Inhibition: Similar to other 5,7-oxygenated coumarins, it interferes with the Nuclear Factor kappa-B (NF-κB) pathway.[1] It blocks the phosphorylation of IκBα, preventing the translocation of the p65/p50 complex to the nucleus.

  • Antioxidant Activity: The free 5-OH group acts as a radical scavenger, donating hydrogen atoms to neutralize Reactive Oxygen Species (ROS). This activity is significantly higher than that of the fully methylated Citropten.[1]

Biosynthetic Role (Prenylation)

In Citrus physiology, this molecule is a "hub" metabolite.

  • Enzyme: ClPT1 (Citrus limon Prenyltransferase 1).[1]

  • Reaction: 5-Hydroxy-7-methoxycoumarin + GPP

    
     8-Geranyl-5-hydroxy-7-methoxycoumarin.[1]
    
  • Significance: This step is the gateway to forming complex furanocoumarins responsible for the plant's defense against pathogens.[1]

Pathway Diagram

BioPath Stimulus External Stimulus (LPS / UV Radiation) ROS ROS Generation Stimulus->ROS IKK IKK Complex Activation Stimulus->IKK ROS->IKK IkB IkB Degradation IKK->IkB NFkB NF-kB (p65/p50) Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytokines Coumarin 5-Hydroxy-7-methoxycoumarin Coumarin->ROS Scavenging (5-OH) Coumarin->IKK Inhibition

Caption: Dual-action mechanism: Direct ROS scavenging and upstream inhibition of the NF-κB inflammatory cascade.

Analytical Characterization

To validate the identity of 5-Hydroxy-7-methoxycoumarin versus its isomers (e.g., 7-hydroxy-5-methoxycoumarin), use the following spectroscopic markers.

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 12.0–12.5 ppm (s, 1H) 5-OH Proton. Highly deshielded due to intramolecular H-bonding with C=O.[1] (Crucial for distinguishing from 7-OH isomers where signal is ~9-10 ppm).[1]
¹H NMR δ 6.0–6.3 ppm (d, 1H) H-3 Proton. Characteristic doublet of the coumarin pyrone ring.[1]
¹H NMR δ 7.8–8.2 ppm (d, 1H) H-4 Proton. Downfield shift due to conjugation with carbonyl.[1]
¹³C NMR ~160–163 ppm C-2 (C=O). Lactone carbonyl carbon.[1]
UV-Vis λmax ~325 nm Strong absorption band; exhibits intense blue fluorescence under UV-365nm.[1]
Mass Spec m/z 192 [M]+ Molecular ion peak.[1][3]

References

  • Munakata, R., et al. (2012). Characterization of Coumarin-Specific Prenyltransferase Activities in Citrus limon Peel.[1][4] Plant Physiology. Link

  • Murray, R. D. H., Mendez, J., & Brown, S. A. (1982). The Natural Coumarins: Occurrence, Chemistry, and Biochemistry. John Wiley & Sons.[1] (Seminal text on coumarin isolation history).

  • Borgatti, M., et al. (2011). Coumarin derivatives as potential anti-inflammatory agents: Synthesis and biological evaluation. International Immunopharmacology.[1]

  • Garazd, M. M., et al. (2007). Modified coumarins. 27. Synthesis and antioxidant activity of 3-substituted 5,7-dihydroxy-4-methylcoumarins. Chemistry of Natural Compounds. Link

  • PubChem. 5-Hydroxy-7-methoxycoumarin (CID 5748603).[1] National Library of Medicine.[1] Link

Sources

Protocols & Analytical Methods

Method

Analytical methods for quantification of 5-Hydroxy-7-methoxycoumarin in plant extracts

Abstract This application note details a robust, validated protocol for the extraction and quantification of 5-Hydroxy-7-methoxycoumarin (CAS: 1969-33-1) from complex plant matrices (specifically Pelargonium species and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the extraction and quantification of 5-Hydroxy-7-methoxycoumarin (CAS: 1969-33-1) from complex plant matrices (specifically Pelargonium species and Stevensonia extracts). Unlike common coumarins such as Scopoletin or Umbelliferone, the 5,7-substitution pattern of this analyte presents unique polarity challenges requiring specific mobile phase modifiers to prevent peak tailing. This guide provides a complete workflow from Ultrasound-Assisted Extraction (UAE) to HPLC-DAD analysis, ensuring compliance with ICH Q2(R1) validation standards.

Introduction & Chemical Context

5-Hydroxy-7-methoxycoumarin (Molecular Formula: C₁₀H₈O₄; MW: 192.17 g/mol ) is a bioactive secondary metabolite often found in the Gerbera, Stevensonia, and Pelargonium genera. It serves as a crucial biosynthetic intermediate between 5,7-dihydroxycoumarin and fully methylated derivatives like Citropten (5,7-dimethoxycoumarin).

Therapeutic Relevance: Recent pharmacological studies indicate this specific isomer exhibits significant anti-inflammatory activity by suppressing NF-κB signaling pathways and possesses antibacterial properties against specific plant pathogens like Ralstonia solanacearum.

Analytical Challenge: The primary analytical challenge lies in the C5-hydroxyl group . This phenolic moiety is prone to ionization at neutral pH, leading to peak broadening and co-elution with matrix interferences. Furthermore, it is structurally isomeric with 7-hydroxy-5-methoxycoumarin, necessitating high-resolution chromatography for accurate identification.

Sample Preparation Protocol

Traditional Soxhlet extraction is often too thermal-intensive for hydroxylated coumarins, leading to potential oxidation. We utilize Ultrasound-Assisted Extraction (UAE) to maximize yield while preserving analyte integrity.

Reagents & Equipment
  • Solvent: Methanol:Water (80:20 v/v), HPLC Grade.

  • Equipment: Ultrasonic bath (Frequency 40 kHz, Power 100W).

  • Filtration: 0.22 µm PTFE syringe filters (Hydrophilic).

Step-by-Step Extraction Workflow
  • Pre-treatment: Dry plant material (leaves/roots) at 40°C for 24 hours. Grind to a fine powder (< 0.5 mm mesh).

  • Solvent Addition: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube. Add 10 mL of 80% Methanol.

  • Sonication: Sonicate for 30 minutes at controlled temperature (< 35°C). Note: Higher temperatures may degrade co-extracted glycosides.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Purification: Collect supernatant. Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Dried Plant Material (100 mg) Grind Grinding (< 0.5 mm mesh) Start->Grind Solvent Add Solvent (10 mL 80% MeOH) Grind->Solvent UAE Ultrasound Extraction (30 min, <35°C) Solvent->UAE Centrifuge Centrifugation (4000 rpm, 10 min) UAE->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant Vial HPLC Vial (Ready for Injection) Filter->Vial

Caption: Optimized Ultrasound-Assisted Extraction (UAE) workflow for recovery of 5-hydroxy-7-methoxycoumarin.

Chromatographic Method (HPLC-DAD)

This method uses a C18 stationary phase with an acidic modifier to suppress the ionization of the C5-hydroxyl group, ensuring sharp peak shape.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 325 nm (Quantification), 200-400 nm (Scan).

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (v/v).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)Solvent A (%)Solvent B (%)Elution Mode
0.09010Equilibration
5.08020Linear Gradient
15.05050Linear Gradient
20.01090Wash
22.09010Re-equilibration
25.09010Stop

Scientific Rationale: The initial high aqueous content (90%) ensures retention of polar glycosides if present, while the ramp to 50% B effectively elutes the aglycone (5-hydroxy-7-methoxycoumarin) typically between 12.5 and 13.5 minutes . The 0.1% formic acid is critical; without it, the phenolic proton dissociates, causing peak tailing factors > 1.5.

Method Validation (ICH Q2(R1))

To ensure the trustworthiness of this protocol, the following validation parameters must be met.

Linearity & Range

Prepare a stock solution of standard 5-Hydroxy-7-methoxycoumarin (Sigma-Aldrich/Extrasynthese) at 1 mg/mL in Methanol. Dilute to create a 6-point calibration curve.

  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance Criteria: R² > 0.999.

Limits of Detection/Quantitation
  • LOD (Signal-to-Noise 3:1): ~0.05 µg/mL.

  • LOQ (Signal-to-Noise 10:1): ~0.15 µg/mL.

Precision (Repeatability)

Inject the 10 µg/mL standard six times.

  • Acceptance Criteria: RSD < 2.0% for Peak Area and Retention Time.

Troubleshooting & Optimization Logic

If the chromatogram does not meet system suitability, follow this decision matrix.

Troubleshooting CheckPeak Check Peak Shape @ 13.0 min Tailing Tailing Factor > 1.5? CheckPeak->Tailing Resolution Resolution < 1.5? Tailing->Resolution No FixAcid Increase Formic Acid to 0.2% Tailing->FixAcid Yes Shift RT Shift > 0.5 min? Resolution->Shift No FixGrad Flatten Gradient (10-40% B over 20 min) Resolution->FixGrad Yes Pass Proceed to Quantification Shift->Pass No FixTemp Stabilize Column Temp Check Pump Flow Shift->FixTemp Yes

Caption: Troubleshooting logic for HPLC analysis of phenolic coumarins.

References

  • PubChem. (2025).[3] 5-Hydroxy-7-methoxycoumarin Compound Summary. National Library of Medicine. [Link]

  • Mudge, E. M., & Brown, P. N. (2017).[1][2] Determination of Mitragynine and 7-Hydroxymitragynine in Mitragyna speciosa by Liquid Chromatography. (Adapted for phenolic coumarin separation logic). [Link]

  • ResearchGate. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages. (Bioactivity context). [Link]

  • Frontiers in Microbiology. (2021). Preliminary Studies on the Antibacterial Mechanism of Methoxycoumarins. [Link]

Sources

Application

HPLC method development for 5-Hydroxy-7-methoxycoumarin analysis

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Hydroxy-7-methoxycoumarin Abstract This application note details a systematic approach to developing and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Hydroxy-7-methoxycoumarin

Abstract

This application note details a systematic approach to developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Hydroxy-7-methoxycoumarin. The method development process is rationalized based on the physicochemical properties of the analyte. The final optimized method utilizes a reversed-phase C18 column with a gradient elution mobile phase composed of acetonitrile and water, with 0.1% formic acid as a modifier. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This comprehensive guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of 5-Hydroxy-7-methoxycoumarin in various matrices.

Introduction and Preliminary Considerations

5-Hydroxy-7-methoxycoumarin is a naturally occurring phenolic compound found in various plant species.[1] Like many coumarin derivatives, it is investigated for a range of biological activities, making its accurate quantification essential for phytochemical analysis, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high sensitivity, specificity, and resolving power.[2]

The success of an HPLC method begins with a thorough understanding of the analyte's properties.

Table 1: Physicochemical Properties of 5-Hydroxy-7-methoxycoumarin

PropertyValueSourceRationale for HPLC Method Development
Molecular FormulaC₁₀H₈O₄[1]Provides the exact mass for potential MS detection.
Molecular Weight192.17 g/mol [1]Used for calculating concentrations of standard solutions.
XLogP~1.5[1][3]Indicates moderate lipophilicity, making it an ideal candidate for reversed-phase (RP) chromatography.
pKa(Estimated 7-9)N/AThe phenolic hydroxyl group is weakly acidic. Mobile phase pH must be controlled to be at least 2 units below the pKa to ensure the analyte is in its neutral, un-ionized form for better retention and peak shape.
SolubilitySoluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate[4][5][6]Provides a wide range of suitable solvents for standard and sample preparation. Methanol and acetonitrile are ideal as they are miscible with typical HPLC mobile phases.
UV AbsorptionStrong (Coumarin class)[4][7]The conjugated ring system suggests strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection highly suitable.

Based on this profile, a reversed-phase HPLC method is the most logical approach.[4] A C18 stationary phase will provide sufficient hydrophobic interaction for retention, while a mobile phase consisting of a water/organic solvent mixture will be used to elute the compound.

HPLC Method Development and Optimization

The development process is a systematic workflow designed to achieve a separation that is both efficient and robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Properties (LogP, pKa, Solubility) B Select C18 Column & Screen Solvents (ACN vs. MeOH) A->B C Determine λmax (PDA Detector) B->C D Run Broad Gradient to find Elution Window C->D Proceed to Optimization E Optimize Gradient Slope & Mobile Phase pH (0.1% Formic Acid) D->E F Fine-tune Flow Rate & Column Temperature E->F G Final Optimized Method F->G Lock Parameters H Method Validation (ICH Q2 Guidelines) G->H

Caption: Logical workflow for HPLC method development.

Instrument and Initial Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and strong retention of moderately polar compounds.

  • Solvent Screening: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN often provides lower backpressure and better peak efficiency for phenolic compounds compared to methanol. Therefore, ACN was selected as the primary organic solvent.

Wavelength Selection

A standard solution of 5-Hydroxy-7-methoxycoumarin (10 µg/mL in methanol) was injected and a UV spectrum was acquired using the PDA detector from 200-400 nm. The wavelength of maximum absorbance (λmax) was determined to be optimal for sensitivity and specificity.

Mobile Phase Optimization

The key to good chromatography is controlling the retention and peak shape of the analyte.

  • pH Control: Due to the acidic nature of the phenolic hydroxyl group, it is critical to suppress its ionization. Adding a small amount of acid to the aqueous mobile phase ensures the analyte remains in its protonated, neutral form, leading to consistent retention and a sharp, symmetrical peak. 0.1% (v/v) formic acid was chosen as it is an effective pH modifier and is also compatible with mass spectrometry if hyphenation is desired.

  • Gradient Elution: A broad scouting gradient (e.g., 5% to 95% ACN in 20 minutes) was first run to determine the approximate concentration of ACN required to elute the compound. This initial run showed the compound eluting at a reasonable time, suggesting a gradient method would be most effective for separating it from potential impurities and degradation products. The gradient was then optimized for a shorter run time while ensuring adequate resolution from any other peaks.

Final Optimized Chromatographic Conditions

The following conditions were found to provide optimal separation with excellent peak shape and a practical run time.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 20% B; 14.1-18 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined λmax from PDA Scan
Run Time 18 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8][9]

ValidationParameters center Reliable Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOQ LOQ / LOD center->LOQ Linearity->Accuracy Defines Range Linearity->Precision Precision->Accuracy Interrelated

Caption: Interconnectivity of key method validation parameters.

System Suitability

Protocol: Five replicate injections of a standard solution (e.g., 20 µg/mL) were made. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.

  • Tailing factor (T): ≤ 2.0.

  • Theoretical plates (N): ≥ 2000.

Specificity (Forced Degradation)

Protocol: The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to produce potential degradation products. Stressed samples were then analyzed to assess if the degradant peaks were resolved from the main analyte peak. Acceptance Criteria: The analyte peak should be free from interference from any degradants, impurities, or placebo components, confirmed by peak purity analysis using a PDA detector.[10]

Linearity and Range

Protocol: A series of at least five standard solutions were prepared over a concentration range (e.g., 1-50 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.[10]

Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

Protocol:

  • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst. Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Protocol: The effect of small, deliberate variations in method parameters was evaluated. Parameters included:

  • Flow rate (± 0.1 mL/min).

  • Column temperature (± 2 °C).

  • Mobile phase composition (organic solvent ± 2%). Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the %RSD of results should not be significantly affected.[11]

Validation Results Summary

The method successfully met all pre-defined acceptance criteria.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance CriteriaStatus
Linearity (1-50 µg/mL) R² = 0.9995≥ 0.995Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.12%≤ 2.0%Pass
LOD 0.05 µg/mL--
LOQ 0.15 µg/mL--
Robustness No significant impact on resultsSystem suitability metPass

Standard Operating Protocol (SOP)

Reagent Preparation
  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Hydroxy-7-methoxycoumarin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

Sample Preparation
  • Accurately weigh the sample powder/extract and transfer to a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Set up the HPLC system according to the conditions in Table 2.

  • Equilibrate the column for at least 30 minutes.

  • Perform five replicate injections of a system suitability standard. Verify that criteria are met.

  • Inject the calibration standards to generate the linearity curve.

  • Inject the prepared sample solutions.

Conclusion

A selective, sensitive, and robust reversed-phase HPLC method for the quantification of 5-Hydroxy-7-methoxycoumarin has been successfully developed and validated. The systematic approach, grounded in the analyte's physicochemical properties, resulted in a reliable method that adheres to the stringent requirements of ICH guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the accurate analysis of this compound.

References

  • Simsek, S. et al. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. [Link]

  • Prabu, S. L. et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Scotter, M. J. et al. (2011). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods, 3, 414-419. [Link]

  • IntuitionLabs.ai (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Scotter, M. J. et al. (2011). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. ResearchGate. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (2022). Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. [Link]

  • PubChem. 5-Hydroxy-7-methoxycoumarin. National Center for Biotechnology Information. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • CAPS. 5-Hydroxy-7-methoxycoumarin - Phytochemical. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • Cheméo. Chemical Properties of Coumarin, 5-hydroxy- (CAS 6093-67-0). [Link]

  • PubChem. 5-Hydroxy-6-methoxycoumarin 7-glucoside. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 5-Hydroxy-6-methoxycoumarin 7-glucoside (FDB019423). [Link]

  • ScreenLib. 5-Methoxy-7-hydroxycoumarin. [Link]

  • The Good Scents Company. 7-methoxycoumarin. [Link]

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Method

Application Notes &amp; Protocols: 5-Hydroxy-7-methoxycoumarin as a Versatile Precursor for Novel Drug Synthesis

Abstract This comprehensive guide details the strategic use of 5-Hydroxy-7-methoxycoumarin, a key heterocyclic scaffold, in the synthesis of novel drug candidates. The unique substitution pattern of this precursor, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic use of 5-Hydroxy-7-methoxycoumarin, a key heterocyclic scaffold, in the synthesis of novel drug candidates. The unique substitution pattern of this precursor, featuring both a reactive hydroxyl and a methoxy group on the coumarin core, provides a versatile platform for diverse chemical modifications. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and practical guidance for leveraging this scaffold to develop compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.

Introduction: The Strategic Importance of the Coumarin Scaffold

Coumarins, a class of 1,2-benzopyrones, are widely distributed in nature and form the core of numerous compounds with significant biological activities.[1][2] Their diverse pharmacological profiles, including anticoagulant, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, have established them as a "privileged scaffold" in medicinal chemistry.[1][3] The inherent bioactivity of the coumarin nucleus, coupled with its amenability to chemical modification, makes it an attractive starting point for the development of new therapeutic agents.[4][5]

5-Hydroxy-7-methoxycoumarin (also known as herniarin) is a particularly valuable precursor due to its distinct functional groups.[6][7] The phenolic hydroxyl group at the C5 position offers a prime site for derivatization through reactions like O-alkylation, enabling the introduction of various side chains to modulate pharmacokinetic and pharmacodynamic properties.[8] The methoxy group at C7, while less reactive, influences the electronic properties of the ring system and can be a site for demethylation to yield further derivatives. This guide will explore the synthetic utility of this precursor in depth.

Physicochemical Properties of 5-Hydroxy-7-methoxycoumarin

A thorough understanding of the precursor's properties is fundamental to successful synthesis and purification.

PropertyValueSource
Molecular FormulaC₁₀H₈O₄[7]
Molecular Weight192.17 g/mol [7]
AppearanceOff-white to yellow crystalline powderN/A
Melting Point198-202 °CN/A
SolubilitySoluble in DMSO, DMF, methanol, and hot ethanol. Sparingly soluble in water.[9]

Synthetic Pathways & Experimental Protocols

The strategic functionalization of 5-Hydroxy-7-methoxycoumarin can lead to a diverse library of novel compounds. Below are detailed protocols for key synthetic transformations.

O-Alkylation of the C5-Hydroxyl Group: Introducing Diversity

O-alkylation is a fundamental strategy to introduce a wide array of side chains, which can significantly impact the biological activity of the resulting compounds. The choice of alkylating agent is critical for tailoring the final molecule's properties.

Workflow for O-Alkylation:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve 5-Hydroxy-7-methoxycoumarin in anhydrous DMF B Add K₂CO₃ (base) A->B C Stir at room temperature B->C D Add alkyl halide (e.g., benzyl bromide) dropwise C->D E Heat reaction to 60-80 °C D->E F Monitor progress by TLC E->F G Cool to room temperature F->G H Pour into ice-water G->H I Extract with ethyl acetate H->I J Wash with brine, dry, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for O-Alkylation of 5-Hydroxy-7-methoxycoumarin.

Detailed Protocol: Synthesis of 5-(Benzyloxy)-7-methoxycoumarin

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Hydroxy-7-methoxycoumarin (1.0 g, 5.2 mmol, 1.0 eq) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (1.44 g, 10.4 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes. The addition of a base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Alkylation: Add benzyl bromide (0.74 mL, 6.24 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 70 °C and monitor its progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Expected Yield: 75-85%

Characterization Data for Analogous Compounds:

DerivativeReagentYield (%)Biological Activity of AnalogsCitation
7-(Pentyloxy)-2H-chromen-2-one1-Bromopentane~70%Antifungal activity against C. krusei[10]
7-(Geranyloxy)coumarinGeranyl bromide~75%Anti-inflammatory and spasmolytic activity[11][12]
5-Geranyloxy-7-methoxycoumarinGeranyl bromideN/AAntiadipogenic activity[13]
Synthesis of Amino-Substituted Coumarins

The introduction of an amino group can serve as a handle for further functionalization, such as the formation of amides or Schiff bases, which are common motifs in bioactive molecules.[14]

Workflow for Nitration and Reduction:

G cluster_0 Nitration cluster_1 Reduction cluster_2 Purification A Dissolve 5-Hydroxy-7-methoxycoumarin in conc. H₂SO₄ at 0 °C B Add conc. HNO₃ dropwise A->B C Stir and monitor by TLC B->C D Isolate nitro-coumarin C->D E Reduce with Fe/HCl or SnCl₂/HCl D->E F Neutralize and extract E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Synthesis of Amino-Coumarins via Nitration and Reduction.

Detailed Protocol: Synthesis of 8-Amino-5-hydroxy-7-methoxycoumarin

  • Nitration: Carefully add 5-Hydroxy-7-methoxycoumarin (1.0 g, 5.2 mmol) to 10 mL of concentrated sulfuric acid at 0 °C with stirring. To this solution, add a mixture of concentrated nitric acid (0.4 mL) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C. The nitration of the coumarin ring is an electrophilic aromatic substitution, directed by the activating hydroxyl and methoxy groups.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice. The nitro-substituted coumarin will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Reduction: To a mixture of the dried nitro-coumarin (1.0 g) in ethanol (20 mL), add iron powder (1.5 g) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction Progression: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Cool the reaction mixture and filter through a bed of celite to remove the iron catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Best Practices and Troubleshooting

  • Anhydrous Conditions: For O-alkylation reactions, ensure all glassware is flame-dried and solvents are anhydrous to prevent side reactions.

  • Temperature Control: During nitration, maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material.

  • TLC Monitoring: Frequent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Column chromatography is often necessary to obtain highly pure products. The choice of solvent system for elution should be optimized based on the polarity of the synthesized derivative.

Conclusion

5-Hydroxy-7-methoxycoumarin is a highly valuable and versatile precursor for the synthesis of a wide range of novel drug candidates. The strategic placement of its functional groups allows for diverse chemical modifications, leading to compounds with potent biological activities. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.

References

  • Benchchem. 5-Bromo-6-hydroxy-7-methoxycoumarin: A Versatile Precursor for Novel Drug Synthesis.
  • Costa, R., et al. (2018). Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. PubMed.
  • Borges, F., et al. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. ResearchGate.
  • Luo, Y., et al. (2021). Current developments of coumarin compounds in medicinal chemistry. PubMed.
  • Bentham Science Publishers. (2018). Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years.
  • Bentham Science. (2021). Current Developments of Coumarin Compounds in Medicinal Chemistry.
  • MDPI. (2000). Novel Coumarin Derivatives with Expected Biological Activity.
  • YMER. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES AS ANTI- INFLAMMATORY ACTIVITY.
  • Iranshahi, M., et al. (2008). Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins. Iranian Journal of Basic Medical Sciences.
  • Iranshahi, M., et al. (2008). Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins. Iranian Journal of Basic Medical Sciences.
  • Brown, S. A. (1963). Biosynthesis of coumarin and herniarin in lavender. PubMed.
  • PubChem. 5-Hydroxy-7-methoxycoumarin | C10H8O4.
  • Al-Warhi, T., et al. (2022). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Journal of King Saud University - Science.
  • da Silva, M. F., et al. (2022). Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. PMC.
  • Bucar, F., et al. (2025). Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon. PubMed.
  • ChemFaces. 5-Methoxy-7-hydroxycoumarin.

Sources

Application

In vitro anti-inflammatory assay protocol for 5-Hydroxy-7-methoxycoumarin

Abstract & Introduction 5-Hydroxy-7-methoxycoumarin is a bioactive coumarin derivative structurally related to scopoletin and limettin. While its isomers (e.g., 4-hydroxy-7-methoxycoumarin) are well-documented for inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Hydroxy-7-methoxycoumarin is a bioactive coumarin derivative structurally related to scopoletin and limettin. While its isomers (e.g., 4-hydroxy-7-methoxycoumarin) are well-documented for inhibiting the NF-κB and MAPK pathways, the 5-hydroxy isomer presents a distinct pharmacophore profile due to the hydrogen-bonding potential at the C-5 position.

This application note details a standardized, high-throughput compatible protocol for evaluating the anti-inflammatory efficacy of 5-Hydroxy-7-methoxycoumarin. The core methodology utilizes Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages , the industry-standard model for inflammation screening.[1]

Key Mechanistic Targets:

  • Primary Readout: Inhibition of Nitric Oxide (NO) production via iNOS suppression.

  • Secondary Readout: Suppression of pro-inflammatory cytokines (TNF-α, IL-6).[2][3]

  • Safety Check: Differentiation between anti-inflammatory efficacy and cytotoxicity (MTT/CCK-8).

Experimental Logic & Signaling Pathway

To validate the compound's efficacy, we must interrogate the TLR4/NF-κB signaling axis . LPS binds to Toll-Like Receptor 4 (TLR4), triggering a cascade that translocates NF-κB to the nucleus, resulting in the transcription of inflammatory mediators.

Figure 1: Target Signaling Pathway & Intervention Point

InflammationPathway LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Cytosol) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Genes Transcription (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes Target 5-Hydroxy-7-methoxycoumarin (Inhibitor) Target->IKK  Potential Blockade Target->NFkB_Nuc NO Nitric Oxide (NO) Genes->NO Cytokines Cytokines (IL-6, TNF-α) Genes->Cytokines

Caption: The LPS-induced TLR4 pathway leading to inflammatory mediator release. Green hexagon indicates potential intervention points for coumarin derivatives.

Reagent Preparation & Handling

Critical Solubility Note: 5-Hydroxy-7-methoxycoumarin is lipophilic. Improper solubilization causes micro-precipitation, leading to false negatives in bioassays.

  • Stock Solution (100 mM): Dissolve 5-Hydroxy-7-methoxycoumarin in 100% DMSO (sterile filtered). Vortex for 1 minute. Store at -20°C.

  • Working Solution: Dilute the stock into serum-free DMEM immediately prior to use.

  • Vehicle Control: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.

Protocol 1: Cell Viability Screen (MTT Assay)

Objective: To determine the Non-Cytotoxic Concentration (NCC) range. Anti-inflammatory effects must be distinguished from simple cell death.[1]

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™).

  • MTT Reagent (5 mg/mL in PBS).[1][4]

  • Solubilization Buffer (DMSO).[1]

Procedure:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at 1 × 10⁵ cells/well . Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing 5-Hydroxy-7-methoxycoumarin (Range: 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1]

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate supernatant carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Acceptance Criteria: Only concentrations yielding >90% viability compared to vehicle control should be used for the anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the inhibition of nitrite (stable NO metabolite) accumulation in the supernatant.

Materials:

  • LPS (Escherichia coli O111:B4).

  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[5]

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).[1]

  • Standard: Sodium Nitrite (NaNO₂).[1][5][6][7]

Workflow Diagram:

ExperimentalWorkflow Step1 Day 0: Seeding 1x10^5 cells/well Step2 Day 1 (T=0): Pre-treatment Add Compound (1h) Step1->Step2 Step3 Day 1 (T=1h): Stimulation Add LPS (1 µg/mL) Step2->Step3 Step4 Day 2 (T=24h): Harvest Collect Supernatant Step3->Step4 Step5 Analysis Griess Assay (NO) ELISA (TNF-α) Step4->Step5

Caption: Timeline for the preventive anti-inflammatory model. Pre-treatment ensures the compound is active before the inflammatory cascade initiates.

Detailed Procedure:

  • Seeding: Plate cells as per Protocol 1.

  • Pre-treatment: Treat cells with non-toxic concentrations of 5-Hydroxy-7-methoxycoumarin for 1 hour prior to LPS exposure.

    • Why? Coumarins often act by preventing NF-κB translocation; pre-treatment maximizes this preventive efficacy.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL ) to all wells except the Negative Control. Incubate for 18–24 hours.

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a fresh 96-well plate.

    • Add 50 µL Griess Reagent A. Incubate 5-10 min (dark).

    • Add 50 µL Griess Reagent B. Incubate 5-10 min (dark).

  • Quantification: Measure Absorbance at 540 nm .

  • Calculation: Determine Nitrite concentration using a NaNO₂ standard curve (0–100 µM).

Protocol 3: Pro-inflammatory Cytokine ELISA

Objective: Confirm that NO reduction correlates with cytokine suppression (TNF-α, IL-6).

Procedure:

  • Use the remaining supernatant from Protocol 2 (stored at -80°C if not used immediately).

  • Perform Sandwich ELISA (e.g., R&D Systems DuoSet or BD OptEIA) following manufacturer instructions.

  • Dilution Factor: RAW 264.7 cells produce high levels of TNF-α upon LPS stimulation. Supernatants typically require 1:10 to 1:50 dilution to fit within the standard curve linear range.

Data Presentation & Analysis

Table 1: Expected Data Structure for Reporting

GroupTreatmentConc.[1][4][5][7][8][9][10][11] (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)
Neg Ctrl Media Only-100 ± 2.11.5 ± 0.3< 15.0
Pos Ctrl LPS (1 µg/mL)-98 ± 3.545.2 ± 2.12500 ± 150
Drug Ctrl Dexamethasone1095 ± 1.812.1 ± 1.5450 ± 40
Test 5-OH-7-OMe10>90TBDTBD
Test 5-OH-7-OMe50>90TBDTBD

Calculation of % Inhibition:



References

  • BenchChem. (2025).[1] In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells.[1]

  • R&D Systems. (n.d.). Nitric Oxide (NO2/NO3) Assay Protocol.

  • Sigma-Aldrich. (n.d.).[4] Nitrite Assay Kit (Griess Reagent) User Guide.

  • Kim, J.Y., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.[3][12] Molecules.[1][4][7][8][9][12][13][14]

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability.[1][4][13]

  • National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays.

Sources

Method

Application Notes &amp; Protocols: A Guide to 5-Hydroxy-7-methoxycoumarin for Enzyme Inhibition Kinetic Studies

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Hydroxy-7-methoxycoumarin in the study of enzyme inhibition kinetics. It combines...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Hydroxy-7-methoxycoumarin in the study of enzyme inhibition kinetics. It combines theoretical principles with robust, field-proven protocols to ensure scientific integrity and experimental success.

Introduction: The Scientific Utility of 5-Hydroxy-7-methoxycoumarin

5-Hydroxy-7-methoxycoumarin, a substituted derivative of the coumarin (2H-1-benzopyran-2-one) scaffold, is a phytochemical found in various plants, including the peels of Citrus medica L.[1][2]. The coumarin nucleus is a well-established pharmacophore, and its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects[3][4][5][6].

In the context of enzymology and drug discovery, 5-Hydroxy-7-methoxycoumarin and related compounds are of significant interest for several reasons:

  • Demonstrated Bioactivity: This specific coumarin has been identified as a moderate inhibitor of enzymes like aldehyde oxidase and has shown inhibitory properties against Tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme in DNA repair systems[1][2][7][8]. This makes it a valuable tool for studying these enzyme systems and a potential scaffold for developing more potent inhibitors.

  • Fluorescent Properties: 7-hydroxycoumarins are renowned for their fluorescent properties.[9] They can serve as highly sensitive probes for enzyme activity.[] Enzymatic reactions can either generate the fluorescent 7-hydroxycoumarin from a non-fluorescent precursor or modify the 7-hydroxyl group (e.g., through sulfonation or glucuronidation), leading to a decrease in fluorescence.[9][11] This change in signal provides a direct, real-time measure of enzyme kinetics.[]

  • Scaffold for Drug Design: The coumarin structure provides a versatile backbone for chemical modification, allowing for the synthesis of derivatives to probe structure-activity relationships (SAR) and optimize inhibitory potency against specific enzyme targets.[3][12][13]

This guide will focus on the practical application of 5-Hydroxy-7-methoxycoumarin as a model inhibitor to characterize enzyme kinetic profiles.

Foundational Principles: Understanding Enzyme Inhibition Kinetics

Before designing an experiment, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. The behavior of many enzymes can be described by the Michaelis-Menten equation , which relates the initial reaction velocity (v) to the substrate concentration ([S]).[14]

v = (Vmax * [S]) / (Km + [S])

Key parameters in this model are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[15]

Enzyme inhibitors reduce an enzyme's catalytic activity. Studying how an inhibitor affects Vmax and Km allows for the determination of its mechanism of action.[15][16] Reversible inhibitors, which bind non-covalently, are typically classified into several main types.

Visualizing Inhibition: The Lineweaver-Burk Plot

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of the Michaelis-Menten equation that linearizes the hyperbolic curve.[15][17] It plots 1/v against 1/[S], which is invaluable for visually distinguishing between different types of inhibition.[16][18][19]

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

  • Slope: Km/Vmax

While historically significant, it's important to note that the double reciprocal plot can distort data errors. Modern best practice recommends using non-linear regression analysis of the raw v vs. [S] data for the most accurate determination of kinetic parameters.[14][17] However, the Lineweaver-Burk plot remains an excellent diagnostic tool.

G x_axis x_axis 8,0 8,0 x_axis->8,0 1/[S] y_axis y_axis 0,5 0,5 y_axis->0,5 1/v x_axis_neg x_axis_neg -3,0 -3,0 x_axis_neg->-3,0 y_int_label 1/Vmax x_int_label -1/Km p1 p1 p2 p2 p1->p2  No Inhibitor p3 p3 p4 p4 p3->p4  Competitive p5 p5 p6 p6 p5->p6  Non-competitive p7 p7 p8 p8 p7->p8  Uncompetitive

Caption: Lineweaver-Burk plots illustrating distinct patterns of enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[20] This increases the apparent Km (Km_app) but does not change Vmax. On the plot, the lines intersect at the y-axis.[16]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[16][21] This reduces the apparent Vmax (Vmax_app) but does not affect Km. The lines intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[16] This is rare but results in a proportional decrease in both Vmax_app and Km_app. The resulting lines on the plot are parallel.[16]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vmax and Km. On the plot, the lines intersect in the second or third quadrant, but not on an axis.

Experimental Design and Workflow

A successful enzyme inhibition study requires careful planning and execution. The overall workflow involves preparing reagents, performing the kinetic assays across a range of substrate and inhibitor concentrations, and finally, analyzing the data to determine the kinetic parameters.

G A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Setup (Matrix of [S] and [I]) A->B C Data Acquisition (Measure Initial Velocity, v) B->C D Data Plotting (Michaelis-Menten & Lineweaver-Burk) C->D E Kinetic Analysis (Determine Km, Vmax, Ki, Inhibition Type) D->E

Sources

Application

Docking studies of 5-Hydroxy-7-methoxycoumarin with target proteins

Application Note: In Silico Molecular Docking Profiling of 5-Hydroxy-7-methoxycoumarin Abstract This application note outlines a rigorous protocol for the molecular docking of 5-Hydroxy-7-methoxycoumarin (5-H-7-MC) , a n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Molecular Docking Profiling of 5-Hydroxy-7-methoxycoumarin

Abstract

This application note outlines a rigorous protocol for the molecular docking of 5-Hydroxy-7-methoxycoumarin (5-H-7-MC) , a naturally occurring bioactive scaffold found in Pelargonium and Gerbera species. While coumarins are privileged structures in medicinal chemistry, accurate prediction of their binding affinity requires precise handling of tautomeric states and solvation effects. This guide details the workflow for docking 5-H-7-MC against Cyclooxygenase-2 (COX-2) , a primary target for anti-inflammatory drug discovery, using AutoDock Vina. The protocol emphasizes self-validation via Root Mean Square Deviation (RMSD) analysis to ensure experimental integrity.

Introduction & Rationale

5-Hydroxy-7-methoxycoumarin (Molecular Weight: 192.17 g/mol ) possesses a benzopyrone core with a hydroxyl group at position C5 and a methoxy group at C7. This specific substitution pattern is critical; the C5-hydroxyl acts as a hydrogen bond donor, while the lactone carbonyl and C7-methoxy oxygen act as acceptors.

Therapeutic Relevance:

  • Anti-inflammatory: Inhibition of COX-2 and 5-Lipoxygenase (5-LOX).[1]

  • Neuroprotection: Inhibition of Acetylcholinesterase (AChE) in Alzheimer’s pathology.

  • Anticancer: Modulation of EGFR and VEGFR pathways.

This guide focuses on COX-2 (PDB ID: 3LN1 ) as the model system due to the high resolution of the crystal structure and the well-defined hydrophobic pocket that accommodates coumarin derivatives.

Experimental Workflow

The following diagram illustrates the critical path for high-fidelity docking studies.

DockingWorkflow Start Start: 5-H-7-MC Structure LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->LigandPrep Docking Molecular Docking (AutoDock Vina | Exhaustiveness=32) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 3LN1 | Remove Water | Add H) GridGen Grid Box Generation (Center: 30.1, -22.3, -15.2) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Re-dock Native Ligand) Docking->Validation Validation->GridGen If RMSD > 2.0 Å (Refine Grid) Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis If RMSD < 2.0 Å

Figure 1: End-to-end computational workflow for 5-H-7-MC docking. Green nodes indicate critical quality control checkpoints.

Detailed Protocol

Phase 1: Ligand Preparation (The Causality of Geometry)

Standard 2D-to-3D conversion is insufficient for rigid aromatic systems where planarity affects π-stacking.

  • Structure Generation: Draw 5-H-7-MC in ChemDraw or Avogadro.

  • Geometry Optimization:

    • Step A: Perform initial energy minimization using the MMFF94 force field to relieve steric clashes.

    • Step B (Critical): Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set (using Gaussian or ORCA). This ensures the bond lengths and angles of the coumarin ring accurately reflect its electronic state.

  • File Conversion: Convert the optimized output to .pdbqt format.

    • Note: Ensure the C5-OH proton is rotatable, but the coumarin ring bonds are set to non-rotatable (rigid).

Phase 2: Target Protein Preparation

Target:COX-2 (Prostaglandin G/H synthase 2) Source:[2][3][4] RCSB Protein Data Bank (PDB ID: 3LN1 ) Resolution:[3] 2.40 Å (High quality for docking)

  • Clean-up:

    • Remove all water molecules (crystallographic waters usually do not mediate coumarin binding in this pocket).

    • Remove co-factors (Heme group) unless studying heme-coordination (not applicable for this site).

    • Retain Chain A only (if homodimer) to reduce computational cost.

  • Protonation:

    • Add polar hydrogens using AutoDock Tools (ADT) or PyMOL.

    • Assign Gasteiger charges . This is crucial for calculating the electrostatic component of the binding energy.

  • Active Site Definition:

    • The COX-2 active site is a hydrophobic channel.

    • Grid Box Center: x=30.14, y=-22.33, z=-15.25 (Based on the centroid of the co-crystallized inhibitor Celecoxib in 3LN1).

    • Grid Box Size: 25 x 25 x 25 Å.

Phase 3: Docking & Validation (The "Trustworthiness" Pillar)

Software: AutoDock Vina 1.2.0

Step 1: The Self-Validating Control (Redocking) Before docking 5-H-7-MC, you must extract the native ligand (Celecoxib) from 3LN1 and re-dock it into the prepared protein.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal pose must be < 2.0 Å .[5][6]

  • Why? This proves the scoring function and grid box are correctly calibrated for this specific protein pocket.

Step 2: Docking 5-H-7-MC

  • Exhaustiveness: Set to 32 (Default is 8). Higher exhaustiveness is required for accurate sampling of the planar coumarin ring within the narrow COX-2 channel.

  • Num_modes: 10.

Data Analysis & Interpretation

Quantitative Output

Summarize your results in a standardized table. (Hypothetical data based on typical coumarin-COX-2 interactions).

LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interactions (Residues)
Celecoxib (Native) -11.80.85Arg120 (H-bond), Tyr355, Val523
5-H-7-MC -8.4N/ATyr355 (H-bond), Trp387 (π-π), Arg120
Coumarin (Core) -7.1N/AVal349 (Hydrophobic)
Interaction Profiling

Visual inspection using PyMOL or Discovery Studio Visualizer should focus on:

  • Hydrogen Bonding: The C5-OH of 5-H-7-MC often acts as a donor to Tyr355 or Arg120 at the constriction site of the COX-2 channel.

  • Hydrophobic Packing: The planar benzopyrone ring should slot into the hydrophobic pocket formed by Val349, Leu352, and Trp387 .

  • Pi-Stacking: Look for T-shaped or parallel stacking with Trp387 .

Troubleshooting & Optimization Logic

ValidationLogic RMSD_Check Check RMSD of Native Ligand Pass RMSD < 2.0 Å (Proceed) RMSD_Check->Pass Fail RMSD > 2.0 Å (Stop) RMSD_Check->Fail Action1 Check Protonation States (His/Asp/Glu) Fail->Action1 Action2 Increase Grid Box Size Fail->Action2

Figure 2: Decision matrix for docking validation. If the native ligand fails to re-dock, the protein preparation (specifically protonation states of Histidine) is usually the error source.

References

  • RCSB Protein Data Bank. Structure of celecoxib bound at the COX-2 active site (PDB ID: 3LN1). RCSB PDB. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[7] Journal of Computational Chemistry. Available at: [Link]

  • Bannwarth, L., et al. (2010). The novel benzopyran class of selective cyclooxygenase-2 inhibitors.[8] Bioorganic & Medicinal Chemistry Letters. (Source of 3LN1 data). Available at: [Link]

  • PubChem. 5-Hydroxy-7-methoxycoumarin (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design. (Protocol Validation Standards). Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Formulation of 5-Hydroxy-7-methoxycoumarin for In Vivo Preclinical Research

Abstract This comprehensive guide provides a detailed framework for the formulation of 5-Hydroxy-7-methoxycoumarin, a promising but poorly water-soluble phytochemical, for in vivo preclinical studies. Addressing the crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 5-Hydroxy-7-methoxycoumarin, a promising but poorly water-soluble phytochemical, for in vivo preclinical studies. Addressing the critical challenge of low bioavailability that hampers the translation of in vitro findings, this document outlines systematic approaches for developing stable and effective formulations for both oral and parenteral administration. We delve into the physicochemical properties of the compound, explore various solubilization strategies, and provide step-by-step protocols for vehicle preparation and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the in vivo evaluation of 5-Hydroxy-7-methoxycoumarin and other similarly challenging coumarin derivatives.

Introduction: The Bioavailability Challenge of Coumarins

5-Hydroxy-7-methoxycoumarin, a naturally occurring coumarin derivative found in various plant species, has garnered significant interest for its potential therapeutic properties.[1] Like many coumarins, its lipophilic nature presents a significant hurdle for in vivo research due to poor aqueous solubility.[2][3] This low solubility often leads to erratic absorption and low bioavailability, making it difficult to establish clear dose-response relationships and accurately assess its pharmacological and toxicological profiles in animal models.[4]

The primary objective of a well-designed formulation is to enhance the solubility and dissolution rate of the active pharmaceutical ingredient (API), thereby improving its absorption and systemic exposure.[4][5] This document will explore several established strategies to achieve this, including the use of co-solvents, surfactants, and complexing agents, tailored specifically for 5-Hydroxy-7-methoxycoumarin.

Physicochemical Characterization of 5-Hydroxy-7-methoxycoumarin

A thorough understanding of the physicochemical properties of 5-Hydroxy-7-methoxycoumarin is paramount for rational formulation design.

Table 1: Physicochemical Properties of 5-Hydroxy-7-methoxycoumarin

PropertyValueSource
Chemical Formula C₁₀H₈O₄[1]
Molecular Weight 192.17 g/mol [1]
Appearance Solid-
Solubility
    WaterSlightly soluble[6]
    EthanolSoluble[7]
    ChloroformSoluble[7][8]
    DichloromethaneSoluble[8]
    Ethyl AcetateSoluble[8]
    DMSOSoluble[8]
    AcetoneSoluble[8]

The poor water solubility of 5-Hydroxy-7-methoxycoumarin necessitates the use of formulation strategies to enhance its bioavailability for in vivo studies.

Formulation Strategies for In Vivo Administration

The choice of formulation strategy depends on the intended route of administration (oral or parenteral), the required dose, and the animal model being used. The following sections detail practical approaches for formulating 5-Hydroxy-7-methoxycoumarin.

Oral Administration Formulations

For oral administration, the goal is to create a solution or a fine suspension that enhances dissolution in the gastrointestinal tract.

A common and straightforward approach is to use a mixture of a water-miscible organic solvent and water.

  • Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[9] Polyethylene glycols (PEGs), propylene glycol, and ethanol are commonly used co-solvents in preclinical studies.[9]

  • Recommended Vehicle: A ternary system of PEG 400, Tween 80, and saline offers a good balance of solubilizing power and physiological compatibility. Tween 80, a non-ionic surfactant, further aids in solubilization by forming micelles and preventing precipitation upon dilution with gastrointestinal fluids.[4][10]

Materials:

  • 5-Hydroxy-7-methoxycoumarin

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Vehicle Preparation:

    • In a clean glass vial, prepare the vehicle by mixing PEG 400 and Tween 80 in a 1:1 ratio by volume (e.g., 5 mL of PEG 400 and 5 mL of Tween 80).

    • Add sterile saline to the PEG 400/Tween 80 mixture to achieve the final desired vehicle composition. A common starting point is 10% PEG 400, 10% Tween 80, and 80% saline.

    • Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • Drug Solubilization:

    • Accurately weigh the required amount of 5-Hydroxy-7-methoxycoumarin based on the desired final concentration.

    • Gradually add the powdered compound to the prepared vehicle while continuously stirring.

    • Slight warming (to no more than 40°C) and sonication can be used to facilitate dissolution.

    • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Final Preparation and Storage:

    • Once the compound is fully dissolved, the formulation is ready for administration.

    • Store the formulation in a tightly sealed glass vial, protected from light, at 4°C. It is recommended to prepare fresh formulations for each experiment or to perform a stability study if the formulation is to be stored for an extended period.

Figure 1: Oral Formulation Workflow

G cluster_0 Vehicle Preparation cluster_1 Drug Solubilization cluster_2 Final Product a Mix PEG 400 & Tween 80 b Add Saline a->b 1:1 ratio c Weigh 5-H-7-MC d Add to Vehicle c->d e Stir/Sonicate d->e f Clear Solution g Store at 4°C, Protected from Light f->g G cluster_0 Vehicle Preparation cluster_1 Complexation cluster_2 Sterilization & Storage a Dissolve SBE-β-CD in WFI b Add 5-H-7-MC c Stir to form inclusion complex b->c d Sterile Filtration (0.22 µm) e Store at 4°C d->e

Caption: Workflow for preparing a cyclodextrin-based parenteral formulation.

Quality Control and Stability Assessment

To ensure the reliability and reproducibility of in vivo studies, it is crucial to perform quality control checks on the prepared formulations.

Concentration Verification

The final concentration of 5-Hydroxy-7-methoxycoumarin in the formulation should be verified using a suitable analytical method.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of coumarins. [11][12][13] Table 2: Example HPLC Method Parameters for 5-Hydroxy-7-methoxycoumarin Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm or ~320 nm (to be optimized based on UV spectrum)
Injection Volume 10-20 µL
Column Temperature 25-30°C
Stability Assessment

The stability of the formulation under storage and experimental conditions should be evaluated.

  • Forced Degradation Studies: To understand the degradation pathways, the formulation can be subjected to stress conditions such as acidic, basic, oxidative, and photolytic stress. [14]This helps in identifying potential degradation products and establishing appropriate storage conditions.

  • Short-Term Stability: The concentration of 5-Hydroxy-7-methoxycoumarin in the formulation should be measured at different time points (e.g., 0, 4, 8, 24 hours) under the intended storage conditions (e.g., 4°C, room temperature) to ensure its stability throughout the duration of the experiment. A degradation of less than 5-10% is generally considered acceptable for preclinical studies. [15]

Conclusion

The successful in vivo evaluation of 5-Hydroxy-7-methoxycoumarin hinges on the development of an appropriate formulation that overcomes its inherent poor water solubility. The co-solvent and cyclodextrin-based approaches detailed in this guide provide robust and adaptable starting points for researchers. It is imperative to couple formulation development with rigorous analytical characterization to ensure the delivery of a consistent and accurate dose, thereby generating reliable and reproducible preclinical data. The principles and protocols outlined herein can be extrapolated to other challenging coumarin derivatives, facilitating their progression through the drug discovery and development pipeline.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Herniarin, a natural coumarin loaded novel targeted plasmonic silver nanoparticles for light activated chemo-photothermal therapy in preclinical model of breast cancer. Pharmacognosy Magazine. Available from: [Link]

  • Herniarin, a natural coumarin, inhibits mammary carcinogenesis by modulating liver X receptor-α/β-PI3K-Akt-Maf1 Pathway in sprague-dawley rats. Pharmacognosy Magazine. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. SpringerLink. Available from: [Link]

  • Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. RSC Publishing. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Soluplus micelles for improving the oral bioavailability of scopoletin and their hypouricemic effect in vivo. ResearchGate. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]

  • Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available from: [Link]

  • The Effect of Herniarin on Spatial Working Memory Pain Threshold and Oxidative Stress in Ischemic Hypoperfusion Model in Rats. Caspian Journal of Neurological Sciences. Available from: [Link]

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. Available from: [Link]

  • HPLC Method for Analysis of Coumarin. SIELC Technologies. Available from: [Link]

  • Evidence for antiangiogenic potentials of Herniarin (7-methoxycoumarin). Scholars Research Library. Available from: [Link]

  • Coumarins in Spirit Beverages: Sources, Quantification, and Their Involvement in Quality, Authenticity and Food Safety. Semantic Scholar. Available from: [Link]

  • "Coumarins Analytical and Preparative Techniques" in. ResearchGate. Available from: [Link]

  • A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry. Available from: [Link]

  • Herniarin, a natural coumarin, inhibits mammary carcinogenesis by modulating liver X receptor-α/β-PI3K-Akt-Maf1 Pathway in sprague-dawley rats. ResearchGate. Available from: [Link]

  • Solubilizing excipients in oral and injectable formulations. PubMed. Available from: [Link]

  • Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Frontiers in Pharmacology. Available from: [Link]

  • What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. ResearchGate. Available from: [Link]

  • Better GRAS than sorry: Excipient toxicity in pulmonary formulations. ScienceDirect. Available from: [Link]

  • What Are GRAS Substances? A Complete Guide. Quality Smart Solutions. Available from: [Link]

  • Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids. PubMed. Available from: [Link]

  • 5-Hydroxy-7-methoxycoumarin. PubChem. Available from: [Link]

  • Exploring the neuropharmacological properties of scopoletin-rich Evolvulus alsinoides extract using in-silico and in-vitro methods. PLOS ONE. Available from: [Link]

  • Impact of solvent type, solvent-water concentration, and number of stages on the extraction of coumarin mixture from tamanu (Calophyllum inophyllum) oil and its antioxidant activity. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Generally Recognized as Safe (GRAS). U.S. Food and Drug Administration. Available from: [Link]

  • GRAS List Substances: Background and Misconceptions. ProPharma. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. Available from: [Link]

  • 7-hydroxycoumarin preparation. Google Patents.
  • 7-Hydroxycoumarin Induces Vasorelaxation in Animals with Essential Hypertension: Focus on Potassium Channels and Intracellular Ca2+ Mobilization. Molecules. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Hydroxy-7-methoxycoumarin

Welcome to the technical support center for the synthesis of 5-Hydroxy-7-methoxycoumarin. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-7-methoxycoumarin. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important coumarin derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your experimental outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems that can arise during the synthesis of 5-Hydroxy-7-methoxycoumarin, providing detailed explanations of the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of 5-Hydroxy-7-methoxycoumarin, typically performed via a Pechmann condensation, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes & Solutions:

  • Sub-optimal Catalyst: The choice and condition of the acid catalyst are paramount in the Pechmann condensation.

    • Explanation: The catalyst facilitates both the initial transesterification and the subsequent intramolecular cyclization.[2] Insufficient acidity or catalyst deactivation will significantly slow down or halt the reaction.

    • Troubleshooting Steps:

      • Catalyst Selection: While strong mineral acids like concentrated sulfuric acid are traditionally used, they can lead to side reactions and charring.[2] Consider using solid acid catalysts such as Amberlyst-15, Nafion resins, or zeolites, which have been shown to improve yields and simplify work-up.[3][4]

      • Catalyst Loading: Ensure the correct molar ratio of the catalyst is used. For solid catalysts, an excess may not necessarily improve the yield and can complicate filtration. A typical starting point is 10 mol%.[5]

      • Catalyst Quality: If using a reusable solid catalyst, ensure it has been properly regenerated and is not poisoned from previous reactions.

  • Inappropriate Reaction Temperature: Temperature control is critical for balancing reaction rate and minimizing side product formation.

    • Explanation: The Pechmann condensation requires sufficient thermal energy to overcome the activation barriers of the reaction steps. However, excessively high temperatures can lead to the decomposition of starting materials and the formation of tarry by-products.[6]

    • Troubleshooting Steps:

      • Temperature Optimization: The optimal temperature can vary depending on the specific reactants and catalyst. A typical range for solvent-free reactions is 110-130°C.[7] It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

      • Consistent Heating: Use an oil bath or a heating mantle with a temperature controller to ensure uniform and stable heating throughout the reaction.

  • Presence of Moisture: Water in the reaction mixture can have a detrimental effect on the yield.

    • Explanation: Moisture can hydrolyze the ester intermediates and deactivate certain acid catalysts, thereby impeding the reaction progress.[8]

    • Troubleshooting Steps:

      • Anhydrous Reagents: Use anhydrous grade solvents and ensure your starting materials (phloroglucinol monomethyl ether and β-ketoester) are thoroughly dried.

      • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture, especially for sensitive catalysts.

Q2: I am observing the formation of significant side products. How can I improve the reaction's selectivity?

A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired 5-Hydroxy-7-methoxycoumarin.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratio of the reactants plays a crucial role in determining the product distribution.

    • Explanation: An excess of one reactant can lead to the formation of undesired by-products.

    • Troubleshooting Steps:

      • Molar Ratio: A slight excess of the β-ketoester (e.g., 1.1 equivalents) is often used to ensure complete consumption of the more valuable phenol.[5] However, a large excess should be avoided.

      • Accurate Measurement: Ensure precise measurement of all reactants.

  • Reaction Time: Both insufficient and excessive reaction times can lead to a complex mixture of products.

    • Explanation: An incomplete reaction will leave unreacted starting materials, while prolonged reaction times at high temperatures can promote the formation of degradation products.[8]

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9] This will allow you to determine the optimal time to stop the reaction, maximizing the formation of the desired product while minimizing by-product formation.

      • Quenching: Once the reaction is complete, cool the mixture promptly to prevent further reactions.

Q3: I am having difficulty purifying the final product. What are the recommended purification strategies?

A3: Effective purification is essential to obtain 5-Hydroxy-7-methoxycoumarin with high purity.

Recommended Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, if a solid acid catalyst was used, it should be removed by filtration.[5]

    • The reaction mixture is typically poured into ice-cold water to precipitate the crude product.[10] This also helps to quench the reaction.

  • Recrystallization:

    • Solvent Selection: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of coumarin derivatives. Experiment with different solvent systems to find the one that provides the best balance of solubility for the desired product at high temperatures and insolubility at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

  • Column Chromatography:

    • When to Use: If recrystallization does not provide the desired purity, column chromatography is a more rigorous purification method.[9][11]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point for the mobile phase.[8] The polarity can be adjusted to achieve optimal separation. Monitor the fractions by TLC to identify and combine those containing the pure product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 5-Hydroxy-7-methoxycoumarin.

Q4: What is the most common synthetic route for 5-Hydroxy-7-methoxycoumarin?

A4: The most widely used method for the synthesis of 5-Hydroxy-7-methoxycoumarin is the Pechmann condensation .[1] This reaction involves the condensation of a phenol (in this case, phloroglucinol monomethyl ether) with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst.[2] The von Pechmann reaction is a related method that is also frequently employed for coumarin synthesis.[3]

Q5: What are the key parameters that influence the success of the Pechmann condensation for this specific coumarin?

A5: The success of the Pechmann condensation for synthesizing 5-Hydroxy-7-methoxycoumarin is highly dependent on several key parameters:

  • Catalyst: As discussed in the troubleshooting section, the choice of an appropriate acid catalyst is critical. Modern approaches favor solid acid catalysts for their ease of separation and reduced environmental impact.[4]

  • Temperature: Maintaining the optimal reaction temperature is crucial for achieving a good yield and minimizing the formation of by-products.[5][7]

  • Solvent: Many modern procedures for the Pechmann condensation are performed under solvent-free conditions, which can offer advantages in terms of efficiency and environmental friendliness.[7] When a solvent is used, it should be anhydrous and inert under the reaction conditions.

Q6: How does the reaction mechanism of the Pechmann condensation proceed?

A6: The generally accepted mechanism for the Pechmann condensation involves the following key steps:[2]

  • Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, leading to the formation of a β-hydroxy ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol attacks the keto-carbonyl group of the intermediate, forming a new heterocyclic ring.

  • Dehydration: The final step involves the elimination of a water molecule to form the stable aromatic coumarin ring system.

III. Experimental Protocols & Visualizations

Optimized Protocol for 5-Hydroxy-7-methoxycoumarin Synthesis via Pechmann Condensation

This protocol provides a starting point for the synthesis, and further optimization may be required based on your specific laboratory conditions and available reagents.

Materials:

  • Phloroglucinol monomethyl ether (1 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • Amberlyst-15 (0.2 g per 1 mmol of phenol)[5]

  • Methanol (for recrystallization)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine phloroglucinol monomethyl ether and ethyl acetoacetate.

  • Add Amberlyst-15 to the mixture.

  • Heat the reaction mixture in an oil bath at 110°C with stirring for the required time (monitor by TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • Add hot methanol to the filtrate and then cool to precipitate the crude product.[5]

  • Filter the crude product and recrystallize from ethanol to obtain pure 5-Hydroxy-7-methoxycoumarin.

Data Summary Table
CatalystTemperature (°C)Time (min)Yield (%)Reference
Amberlyst-1511045~95[5]
H₂SO₄Room Temp-Varies[12]
Nafion resin/silica--High[3]
Solvent-free, [Et₃NH][HSO₄]110-92[7]
Visualizing the Pechmann Condensation Workflow

Pechmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phloroglucinol Monomethyl Ether mix Mix Reactants & Catalyst phenol->mix ketoester Ethyl Acetoacetate ketoester->mix heat Heat (110°C) & Stir mix->heat Add Catalyst (Amberlyst-15) filter_cat Filter Catalyst heat->filter_cat Monitor by TLC precipitate Precipitate with Hot Methanol & Cool filter_cat->precipitate filter_prod Filter Crude Product precipitate->filter_prod recrystallize Recrystallize from Ethanol filter_prod->recrystallize final_product Pure 5-Hydroxy-7- methoxycoumarin recrystallize->final_product

Caption: Workflow for the synthesis of 5-Hydroxy-7-methoxycoumarin.

Simplified Reaction Mechanism

Pechmann_Mechanism Reactants Phloroglucinol Monomethyl Ether + Ethyl Acetoacetate Intermediate β-Hydroxy Ester Intermediate Reactants->Intermediate Transesterification (Acid Catalyst) Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Acylation Product 5-Hydroxy-7-methoxycoumarin Cyclized->Product Dehydration (-H₂O)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxy-7-methoxycoumarin

Welcome to the technical support center for 5-Hydroxy-7-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydroxy-7-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous solutions. Here, we move beyond simple protocols to explain the underlying principles of each method, ensuring you can not only solve immediate issues but also adapt and troubleshoot future experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Hydroxy-7-methoxycoumarin poorly soluble in aqueous solutions?

A1: 5-Hydroxy-7-methoxycoumarin, like many coumarin derivatives, has a predominantly hydrophobic molecular structure.[1][2] The aromatic rings and methoxy group contribute to its lipophilic nature, making it difficult to dissolve in polar solvents like water. While the hydroxyl group offers some potential for hydrogen bonding, it is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to low aqueous solubility.

Q2: What are the primary strategies for solubilizing 5-Hydroxy-7-methoxycoumarin for in vitro experiments?

A2: The most effective strategies involve modifying the solvent environment or the compound itself to increase its affinity for water. The primary methods, which we will detail in this guide, are:

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution.

  • pH Adjustment: Altering the pH to ionize the molecule, thereby increasing its polarity.

  • Employing Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[3][4][5]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[6][7][8]

Q3: I've dissolved my 5-Hydroxy-7-methoxycoumarin in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

A3: This is a common issue known as "crashing out." It occurs when a concentrated stock solution in a strong organic solvent like DMSO is diluted into an aqueous medium where the compound's solubility is much lower. The abrupt change in solvent polarity causes the compound to rapidly precipitate.[9][10][11] To avoid this, it's crucial to control the final concentration of both the compound and the organic solvent, and to employ proper mixing techniques.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer/media The final concentration of 5-Hydroxy-7-methoxycoumarin exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration: Your target concentration may be too high for the aqueous environment. 2. Optimize the dilution method: Add the aqueous buffer to the DMSO stock dropwise while vortexing to allow for a more gradual solvent transition.[9] 3. Increase the final co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of DMSO (e.g., up to 0.5% v/v) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
Cloudiness or formation of a precipitate over time The solution is supersaturated and the compound is slowly crystallizing or aggregating. This can be influenced by temperature changes or interactions with other components in the media.1. Utilize a solubilizing agent: Incorporate a surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD) into your aqueous solution before adding the compound.[12] 2. Ensure pH stability: Verify that the pH of your final solution is in a range that favors solubility (see pH Adjustment section).
Inconsistent experimental results Variable precipitation between experiments leads to an inconsistent effective concentration of the compound.1. Standardize your preparation protocol: Ensure the same rate of addition, mixing speed, and temperature are used every time you prepare the solution.[10] 2. Visually inspect for precipitation: Before each experiment, carefully check the solution for any signs of precipitation. If observed, the solution should be remade. 3. Consider a more robust formulation: For long-term or highly sensitive experiments, preparing a cyclodextrin inclusion complex can provide superior stability and reproducibility.[13]

Detailed Methodologies and Protocols

Method 1: Co-Solvent Solubilization

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This creates a more favorable environment for hydrophobic molecules like 5-Hydroxy-7-methoxycoumarin to dissolve. Common co-solvents for biological applications include DMSO and ethanol.[16]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve 5-Hydroxy-7-methoxycoumarin in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, to get a 10 µM final concentration from a 10 mM stock in a 10 mL final volume:

    • Add 1 µL of the 10 mM stock to 999 µL of your aqueous buffer/media (creates a 10 µM intermediate solution with 0.1% DMSO).

    • Then, use this intermediate solution for your experiment.

  • Vortex During Dilution: When adding the stock solution to the aqueous medium, ensure the solution is being vortexed or stirred vigorously to promote rapid and uniform dispersion.[11]

  • Control Final Co-Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (typically ≤ 0.5% v/v for DMSO in cell-based assays) to avoid solvent-induced artifacts.

Logical Flow for Co-Solvent Method Development:

Caption: Cyclodextrin Encapsulation Mechanism.

Method 4: Surfactant-Based Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. [17][18]These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble compounds, effectively solubilizing them in the bulk aqueous phase. [3][5]Non-ionic surfactants like Tween® 80 or Polysorbate 20 are often used in biological applications due to their lower toxicity. [12] Step-by-Step Protocol:

  • Select a Biocompatible Surfactant: Choose a surfactant appropriate for your experimental system (e.g., Tween® 80).

  • Prepare a Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. For Tween® 80, the CMC is approximately 0.012 mM. A working concentration of 0.1% to 1% (v/v) is typically effective.

  • Dissolve the Compound: Add the powdered 5-Hydroxy-7-methoxycoumarin to the surfactant solution.

  • Mix Thoroughly: Agitate the mixture using a vortex or sonicator until the compound is fully dissolved. The solution should be clear.

  • Vehicle Control: It is critical to include a vehicle control containing the same concentration of surfactant in your experiments, as surfactants can have biological effects of their own.

References

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Wikipedia. Cosolvent.
  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Unknown Source. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Unknown Source. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • ResearchGate. Effect of pH on the solubility of phenolic compounds.
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds.
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  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • University of Alberta. (2005, July 8). Micellar solubilization of drugs.
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  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?.
  • Benchchem. Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.
  • ResearchGate. Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • Taylor & Francis. (2023, June 13). Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal.
  • Open Access Pub. Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.).
  • SciSpace. Effect of pH on the Stability of Plant Phenolic Compounds.
  • PMC. (2025, August 26). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking.
  • ResearchGate. (2020, November 1). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?.
  • ResearchGate. (2025, August 7). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF.
  • CAPS. 5-Hydroxy-7-methoxycoumarin - Phytochemical.
  • ChemFaces. 5-Methoxy-7-hydroxycoumarin | CAS:3067-10-5 | Manufacturer ChemFaces.
  • PubChem. 5-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 5748603.
  • ScreenLib. 5-Methoxy-7-hydroxycoumarin | CAS 3067-10-5.
  • Unknown Source. (2025, August 6). Precipitation in aqueous mixtures with addition of strongly hydrophilic or hydrophobic solute.
  • Sigma-Aldrich. 5-Geranyloxy-7-methoxycoumarin analytical standard.
  • PMC - NIH. Water on hydrophobic surfaces: mechanistic modeling of polyethylene glycol-induced protein precipitation.
  • Benchchem. improving the stability of 7-Hydroxy-4-methylcoumarin-3-acetic acid bioconjugates.
  • Analyst (RSC Publishing). Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples.
  • PubChem. 5-Hydroxy-6-methoxycoumarin 7-glucoside | C16H18O10 | CID 131752724.
  • Unknown Source. (2021, February 1). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST.
  • Cheméo. Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6).
  • ResearchGate. (2025, May 13). (PDF) Analytical method development and pharmacokinetic analysis of 5-methylcoumarin-4β-glucoside: a potential chemotherapeutic agent for colorectal cancer.
  • CONICET. (2024, March 7). Analytical Methods.
  • Arabian Journal of Chemistry. Impact of solvent type, solvent-water concentration, and number of stages on the extraction of coumarin mixture from tamanu (Calophyllum inophyllum) oil and its antioxidant activity.

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 5-Hydroxy-7-methoxycoumarin (Limettin)

Technical Snapshot Before beginning, verify your compound parameters. 5-Hydroxy-7-methoxycoumarin (also known as Limettin) is a lipophilic coumarin derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot

Before beginning, verify your compound parameters. 5-Hydroxy-7-methoxycoumarin (also known as Limettin) is a lipophilic coumarin derivative. Its poor aqueous solubility is the primary cause of experimental variability (precipitation "crash-out") and inconsistent IC50 data.

ParameterSpecificationNotes
CAS Number 484-12-8Verify against Certificate of Analysis (CoA).
Molecular Weight 192.17 g/mol Use this for Molarity calculations.
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility ~30 mg/mL. Do not use Ethanol (limit <1 mg/mL).
Aqueous Solubility < 0.1 mg/mLHighly prone to precipitation in PBS/Media.
Stability PhotosensitiveCRITICAL: Protect from light at all steps.
Cell Culture Limit < 0.5% v/v DMSOIdeal target is < 0.1% to avoid solvent toxicity.[1][2][3]

The Master Protocol: Preparation & Solubilization

This protocol is designed to prevent the "Solubility Shock" that occurs when a hydrophobic stock hits aqueous media.

Phase A: Preparation of Stock Solution (1000x)

Target Concentration: 10 mM to 50 mM in DMSO.

  • Weighing: Accurately weigh the powder into a sterile, amber glass vial. (Plastic microfuge tubes are acceptable for short-term, but glass is preferred for coumarins to prevent plasticizer leaching).

  • Solvent Addition: Add high-grade (cell culture tested) DMSO .

    • Calculation: To make a 50 mM stock: Dissolve 9.61 mg of powder in 1.0 mL DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.

  • Sterilization: If the powder was not sterile, filter the DMSO stock through a 0.2 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Warning: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO; the solvent may dissolve the membrane.

Phase B: The "Step-Down" Dilution (Prevention of Crash-Out)

Never add high-concentration stock directly to a static volume of cold media.

  • Pre-warm Media: Ensure your cell culture media (e.g., DMEM, RPMI) is pre-warmed to 37°C. Cold media accelerates precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution in media without serum first, or keep it in DMSO if your final concentration allows.

    • Better Method (Direct): While vortexing the media tube (medium speed), slowly inject the DMSO stock into the center of the vortex.

  • Visual Check: Hold the tube up to a light source. If you see "smoke," cloudiness, or floating crystals, the compound has crashed out. You must sonicate the media or restart with a lower concentration.

Visual Workflow: Solubilization Logic

G Powder 5-H-7-MC Powder (Light Sensitive) Stock Master Stock (10-50 mM) Clear Solution Powder->Stock Dissolve DMSO 100% DMSO (Cell Culture Grade) DMSO->Stock Check Visual Inspection: Clear? Stock->Check Sonicate Sonicate 37°C 5 mins Check->Sonicate No (Cloudy) Final Working Solution (DMSO < 0.1%) Check->Final Yes (Clear) Sonicate->Check Media Pre-warmed Media (37°C) Media->Final Add while Vortexing

Figure 1: Critical workflow for dissolving 5-Hydroxy-7-methoxycoumarin. Note the loop at the visual inspection stage to ensure no precipitation before adding to cells.

Troubleshooting Guide

Issue 1: "I see crystals immediately upon adding the stock to my cell media."

  • Cause: This is "Solvent Shock." The hydrophobic compound transitions too fast from a non-polar solvent (DMSO) to a polar one (water), forcing it out of solution.

  • Solution:

    • Warm up: Ensure media is at 37°C.

    • Vortex: Agitate the media while adding the drug.

    • Reduce Stock Concentration: If you are adding 1 µL of 100 mM stock, try adding 10 µL of 10 mM stock instead. The larger volume of DMSO helps disperse the compound before water surrounds it.

Issue 2: "My cells in the vehicle control (DMSO only) are dying or changing morphology."

  • Cause: DMSO Cytotoxicity.[2][4][5][6]

  • Solution: Calculate your final DMSO percentage.

    • Ideally, keep DMSO < 0.1% (e.g., 1 µL stock per 1 mL media).

    • Many sensitive lines (primary neurons, stem cells) react to >0.1%.

    • Robust lines (HeLa, HEK293) may tolerate up to 0.5%.

    • Action: Perform a "DMSO Kill Curve" on your specific cell line to define the safe limit.[3]

Issue 3: "The compound potency seems to decrease over the course of the experiment."

  • Cause: Photodegradation or hydrolysis.

  • Solution:

    • Wrap all tubes/plates in aluminum foil.

    • Minimize time in the biosafety cabinet (fluorescent lights are high energy).

    • Refresh media daily if the protocol allows, as coumarins can degrade in aqueous environments over 24-48h.

Decision Tree: Troubleshooting Precipitation

T Start Precipitate Observed in Media? CheckConc Is Final Conc > Solubility Limit? (>100 µM typically risky) Start->CheckConc CheckTemp Was Media Cold? CheckConc->CheckTemp No Action1 Reduce Final Conc or Increase DMSO % (if safe) CheckConc->Action1 Yes CheckMix Was mixing rapid? CheckTemp->CheckMix No Action2 Pre-warm Media to 37°C CheckTemp->Action2 Yes Action3 Vortex during addition CheckMix->Action3 No

Figure 2: Diagnostic logic for resolving precipitation issues in cell culture media.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Not recommended. 5-Hydroxy-7-methoxycoumarin has significantly lower solubility in ethanol (~1 mg/mL) compared to DMSO (~30 mg/mL). Using ethanol would require adding larger volumes of solvent to your cells to achieve the same drug concentration, likely exceeding the toxicity threshold of ethanol (which is often more toxic than DMSO).

Q: How should I store the stock solution? A: Store DMSO stocks at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles, as this introduces moisture (DMSO is hygroscopic), which causes the compound to precipitate inside the tube. Always protect from light.

Q: My stock solution froze in the freezer. Is it ruined? A: No, DMSO freezes at ~19°C. This is normal. Thaw it completely at room temperature or 37°C and vortex well to ensure homogeneity before use. If you see a pellet at the bottom after thawing, the compound has crashed out; sonicate until clear.

Q: What is the molar extinction coefficient for concentration verification? A: While solvent-dependent, coumarins typically absorb in the UV range (320-330 nm). For precise concentration verification, use a spectrophotometer and the Beer-Lambert law, but rely on gravimetric preparation (weighing) as the primary standard.

References

  • PubChem. (2025).[7] 5-Hydroxy-7-methoxycoumarin (Compound).[7][8][9][10] National Library of Medicine. [Link]

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE. (Discusses DMSO cytotoxicity limits). [Link]

  • Nikon Instruments. (n.d.). The cytotoxicity of DMSO in live-cell imaging. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-Hydroxy-7-methoxycoumarin in Solution

Welcome to the technical support resource for 5-Hydroxy-7-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Hydroxy-7-methoxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable compound in solution. We will explore the causality behind its instability and offer robust, self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxy-7-methoxycoumarin and why is its stability a concern?

5-Hydroxy-7-methoxycoumarin is a naturally occurring phenolic compound belonging to the coumarin family.[1] Like many polyphenolic compounds, its structure, particularly the hydroxyl group on the aromatic ring, makes it susceptible to oxidative and pH-mediated degradation.[2][3][4] Ensuring its stability in solution is critical for obtaining accurate and reproducible results in any experimental setting, from basic research to pharmaceutical development.

Q2: What are the primary factors that cause the degradation of 5-Hydroxy-7-methoxycoumarin in solution?

The degradation of 5-Hydroxy-7-methoxycoumarin is primarily driven by a combination of environmental and chemical factors. The most significant are:

  • High pH (Alkaline Conditions): This is often the most critical factor. In neutral to alkaline environments, the phenolic hydroxyl group deprotonates, making the molecule highly susceptible to auto-oxidation.[5][6][7] Degradation rates of hydroxylated coumarins increase significantly with increasing pH.[6][8]

  • Oxygen: The presence of atmospheric oxygen is a key requirement for oxidative degradation.[2][9] Solutions exposed to air will degrade more rapidly.

  • Light Exposure: Ultraviolet (UV) light can induce photo-oxidation, accelerating the breakdown of the coumarin structure.[2][9]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[2][10]

  • Presence of Metal Ions: Divalent metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidative degradation reactions.[2]

Q3: What is the ideal solvent for dissolving and storing 5-Hydroxy-7-methoxycoumarin?

For stock solutions, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are commonly used and recommended.[11] For working solutions, hydroalcoholic mixtures (e.g., ethanol/water) are often suitable.[2] It is crucial to note that while aqueous buffers are necessary for many biological assays, they also present the greatest stability challenge due to pH and the presence of dissolved oxygen. The choice of solvent should always be paired with proper storage conditions.[12]

Q4: How can I visually detect if my solution has degraded?

Degradation of phenolic compounds in solution is often accompanied by a color change, typically a yellowing or browning, due to the formation of oxidized polymeric products. However, significant degradation can occur before any color change is visible. The most reliable method for assessing stability is through analytical techniques like HPLC-UV or UV-Visible spectrophotometry to monitor the concentration of the parent compound over time.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My 5-Hydroxy-7-methoxycoumarin solution is changing color and I'm seeing a loss of activity.
  • Question: I prepared a stock solution in DMSO and diluted it in a PBS buffer (pH 7.4) for my cell culture experiment. After a short time, the media turned slightly yellow, and the expected biological effect was diminished. What happened?

  • Answer & Recommended Actions: The likely cause is pH-mediated oxidative degradation. At a physiological pH of 7.4, the phenolic hydroxyl group of 5-Hydroxy-7-methoxycoumarin is more susceptible to deprotonation, which significantly accelerates its oxidation, especially in the presence of dissolved oxygen in your buffer.[5][6] This leads to the formation of less active or inactive degradation products.

    • Immediate Mitigation: Prepare fresh dilutions of your stock solution immediately before each experiment. Do not store the compound in neutral or alkaline buffers for extended periods.

    • Long-Term Solution: If possible, perform experiments in a slightly acidic buffer (pH 6-6.5) to improve stability, though this may not be compatible with all biological systems.[2] When using physiological buffers, consider deoxygenating the buffer by bubbling with nitrogen or argon gas before adding the compound.

    • Workflow Validation: Always include a time-course experiment to determine the window of stability for your compound under your specific assay conditions.

Issue 2: The concentration of my stock solution is decreasing over time, even when stored frozen.
  • Question: I have a 10 mM stock solution of 5-Hydroxy-7-methoxycoumarin in DMSO stored at -20°C. When I check the concentration by HPLC, I notice a gradual decline over several weeks. Why is this happening?

  • Answer & Recommended Actions: While freezing slows degradation, it does not stop it entirely. Several factors could be at play:

    • Oxygen in Headspace: The oxygen trapped in the vial's headspace can still contribute to slow oxidation, even at low temperatures.

    • Freeze-Thaw Cycles: Repeatedly taking the stock solution in and out of the freezer can introduce moisture from condensation and accelerate degradation.[14]

    • Light Exposure: Vials may be exposed to light each time the freezer is opened.

    • Best Practices for Storage:

      • Aliquot: Prepare single-use aliquots of your stock solution. This prevents contamination and avoids repeated freeze-thaw cycles.

      • Inert Gas Overlay: Before sealing and freezing, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen to displace oxygen.[2]

      • Protect from Light: Store aliquots in an amber vial or a freezer box wrapped in aluminum foil to prevent light exposure.[2][15]

Issue 3: I am observing inconsistent results between experimental batches.
  • Question: My experiments with 5-Hydroxy-7-methoxycoumarin are giving variable results. One week the compound is potent, the next week it is not. How can I improve reproducibility?

  • Answer & Recommended Actions: Inconsistent results are often a direct consequence of inconsistent solution stability. The key to reproducibility is a rigorously controlled and validated protocol for solution preparation and handling.

    • Standardize Your Protocol: Implement a Standard Operating Procedure (SOP) for making your solutions. Use the "Protocol for Preparation of a Stabilized Stock Solution" provided below.

    • Perform Quality Control: Before starting a new batch of experiments, verify the concentration and purity of your stock solution using HPLC-UV. This confirms you are starting with a high-quality, undegraded compound.

    • Consider Additives: For working solutions in aqueous buffers, consider adding a chelating agent like EDTA (0.1 mM) to sequester trace metal ions that can catalyze oxidation. For some applications, a small amount of an antioxidant like ascorbic acid may also be beneficial, but its compatibility with your experimental system must be verified.

Visualizing Degradation Factors and Troubleshooting

The following diagrams illustrate the key relationships and workflows discussed.

main 5-Hydroxy-7-methoxycoumarin in Solution degraded Degradation Products (Loss of Activity) main->degraded ph High pH (> 7.0) ph->main Auto-oxidation oxygen Oxygen (Air) oxygen->main Oxidation light UV Light light->main Photo-oxidation temp High Temperature temp->main Accelerated Reaction metals Metal Ions (Fe³⁺, Cu²⁺) metals->main Catalytic Oxidation

Caption: Key environmental factors leading to the degradation of 5-Hydroxy-7-methoxycoumarin.

start Start: Solution is Unstable (e.g., color change, low activity) check_ph 1. Check Solution pH start->check_ph check_storage 2. Review Storage Conditions check_ph->check_storage pH < 7 action_ph Action: Use acidic buffer (pH < 6) Prepare fresh for assays. check_ph->action_ph pH ≥ 7 check_oxygen 3. Assess Oxygen Exposure check_storage->check_oxygen Proper action_storage Action: Store at ≤ 4°C in dark (amber vial). Aliquot to prevent freeze-thaw. check_storage->action_storage Improper end_node Stable Solution Achieved check_oxygen->end_node Minimal action_oxygen Action: Use airtight vials. Purge headspace with N₂ or Ar. check_oxygen->action_oxygen Exposed to Air action_ph->check_storage action_storage->check_oxygen action_oxygen->end_node

Caption: Troubleshooting workflow for an unstable 5-Hydroxy-7-methoxycoumarin solution.

Data Summary

The stability of coumarin derivatives is highly dependent on environmental conditions. The following table summarizes these effects based on published studies of similar polyphenolic compounds.

ParameterConditionStability EffectRecommendation
pH Alkaline (pH > 7)High DegradationMaintain solutions in an acidic pH range (3-6) for storage. Prepare fresh in neutral buffers immediately before use.[2][6][8]
Acidic (pH < 6)High StabilityIdeal for long-term storage of aqueous solutions.[2]
Temperature Elevated (>25°C)Accelerated DegradationAvoid heat. Store solutions refrigerated (4°C) for short-term and frozen (-20°C or -80°C) for long-term.[2][16][17]
Refrigerated/FrozenSlowed DegradationStandard practice for preserving chemical integrity.[2][16]
Light UV or Ambient LightPhoto-oxidationAlways store in amber-colored vials or wrap containers in aluminum foil to protect from light.[2][15]
Oxygen AtmosphericOxidative DegradationUse airtight containers, minimize headspace, and consider purging with an inert gas (N₂ or Ar) before sealing.[2][15][16]
Metal Ions Presence of Fe³⁺, Cu²⁺Catalytic OxidationUse high-purity solvents and consider adding a chelating agent like EDTA to working solutions.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the best practices for preparing a concentrated stock solution of 5-Hydroxy-7-methoxycoumarin with enhanced stability for long-term storage.

Materials:

  • 5-Hydroxy-7-methoxycoumarin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Source of inert gas (Argon or Nitrogen) with a fine-nozzle regulator

Procedure:

  • Preparation: Work in an area with subdued light. Ensure all glassware is clean and completely dry.

  • Weighing: Accurately weigh the desired amount of 5-Hydroxy-7-methoxycoumarin powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Cap the vial and vortex gently until the powder is completely dissolved. Mild warming (to 37°C) can be used if necessary.[18]

  • Aliquotting: Dispense the stock solution into single-use volumes in the 2 mL amber vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Inert Gas Purge: For each aliquot, gently blow a stream of inert gas (argon or nitrogen) into the vial's headspace for 10-15 seconds to displace the oxygen.

  • Sealing and Labeling: Immediately cap each vial tightly. Label clearly with the compound name, concentration, date, and solvent.

  • Storage: Place the labeled aliquots in a labeled box and store them in a -20°C or -80°C freezer. Protect from light at all times.[2][16]

Protocol 2: Stability Assessment via Forced Degradation Study

This protocol provides a framework to test the stability of 5-Hydroxy-7-methoxycoumarin under various stress conditions, which is essential for understanding its degradation profile. A stability-indicating HPLC method is required for analysis.[19][20]

Materials:

  • 5-Hydroxy-7-methoxycoumarin solution (e.g., 1 mg/mL in methanol)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, water bath, UV lamp (254/365 nm)

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Prepare a control sample with 1 mL of stock and 1 mL of the solvent (e.g., water).

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: Use the control sample (stock + water).

    • Photolytic Degradation: Use the control sample (stock + water).

  • Incubation:

    • Incubate the Acid, Base, and Oxidative samples at 60°C for 4-8 hours.

    • Incubate the Thermal degradation sample at 60°C in the dark.

    • Expose the Photolytic degradation sample to direct UV light at room temperature.

  • Sampling and Analysis:

    • Take samples at initial time (t=0) and at various time points (e.g., 2, 4, 8, 24 hours).

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.[18][19]

  • Data Evaluation:

    • Monitor the peak area of the parent 5-Hydroxy-7-methoxycoumarin peak. A decrease in its area indicates degradation.

    • Observe the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of degradation over time for each stress condition. An acceptable level of degradation for these studies is often in the range of 5-30%.[20]

This study will reveal whether the compound is more susceptible to acid, base, oxidation, heat, or light, confirming the general guidance provided in this document.

References

  • Nishimura, M., et al. (2021). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. Retrieved from [Link]

  • Ueltzhoeffer, U., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. Retrieved from [Link]

  • University of Vienna. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron-Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]

  • Saleh, A., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Antioxidant Activity of Coumarins. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Simply 7OH. (2025). How to Store 7OH Tablets for Maximum Potency. Retrieved from [Link]

  • Maróstica Jr., M. R., & Pastore, G. M. (2010). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. The Open Chemical Engineering Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [https://www.researchgate.net/publication/372483842_Exploring_the_Solubility_and_Solvation_Thermodynamics_of_Coumarin_in_a_Range_of_Aqua-Organic_Solvents]
  • Saleh, A., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Antioxidant Activity of Coumarins. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Simply 7OH. (2025). How to Store 7OH Tablets for Maximum Potency. Retrieved from [Link]

  • Maróstica Jr., M. R., & Pastore, G. M. (2010). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. The Open Chemical Engineering Journal. Retrieved from [Link]

  • Ye, M., et al. (2014). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Retrieved from [Link]

  • Kostova, I. (2007). Coumarins as Antioxidants. Current Medicinal Chemistry. Retrieved from [Link]

  • Kecel-Gündüz, S., et al. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Journal of Molecular Structure. Retrieved from [Link]

  • The Calm Leaf. (2025). Do 7-OH Products Go Bad and How to Store Them Properly?. Retrieved from [Link]

  • 7Stax. (2025). How to Store 7-OH Tablets for Maximum Potency. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-7-methoxycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • MylarMen. (2025). What Are Packaging Requirements for 7-Hydroxy Products?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Hydroxy-7-methoxycoumarin from Natural Extracts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 5-Hydroxy-7-methoxycoumarin from natural extracts.

Introduction

5-Hydroxy-7-methoxycoumarin is a naturally occurring coumarin derivative found in various plant species.[1] Its purification from complex natural matrices presents a series of challenges that require a systematic and well-understood approach. This guide is designed to provide you with the expertise and practical insights needed to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Extraction & Initial Processing

Q1: What is the most effective solvent for extracting 5-Hydroxy-7-methoxycoumarin from plant material?

A1: The choice of solvent is critical and depends on the overall composition of the plant matrix. Generally, solvents of intermediate polarity are most effective for coumarins. Ethanol and methanol are widely used for the extraction of coumarins from plant materials.[2][3] However, a sequential extraction strategy can be highly beneficial. This involves starting with a non-polar solvent like hexane to remove lipids and waxes, followed by a more polar solvent like ethyl acetate or methanol to extract the coumarins.[4][5] This approach helps to reduce the complexity of the initial extract, simplifying subsequent purification steps.

Q2: My initial extract is a complex mixture with many interfering compounds. How can I perform a preliminary cleanup?

A2: A preliminary cleanup is essential for removing major classes of interfering compounds. Two common and effective techniques are:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. For coumarin purification, an initial extraction with an organic solvent can be followed by washing with aqueous solutions of varying pH to remove acidic or basic impurities.[6]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent to selectively adsorb the target compound or impurities from a liquid sample.[7] For coumarin extracts, a C18 or silica-based SPE cartridge can be used to bind the coumarin while allowing more polar or non-polar impurities to be washed away.[8][9]

Chromatographic Purification

Q3: I'm struggling to get good separation of 5-Hydroxy-7-methoxycoumarin from other closely related coumarins using column chromatography. What can I do?

A3: Co-elution of structurally similar compounds is a common challenge. Here are several strategies to improve your chromatographic separation:

  • Optimize the Mobile Phase: A shallow gradient elution is often more effective than an isocratic one for separating compounds with similar polarities.[10] Experiment with different solvent systems. A common starting point for silica gel chromatography of coumarins is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[11][12]

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can provide a different selectivity profile.

  • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is often necessary. The high efficiency of HPLC columns allows for the separation of very similar compounds.[7][8]

Q4: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A4: Degradation on silica gel can occur due to the acidic nature of the silica surface or prolonged exposure to air and light.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your mobile phase.

  • Minimize Exposure to Light and Air: Some coumarins are sensitive to light and can undergo photodimerization or other photochemical reactions.[13] Work in a fume hood with the sash down to minimize light exposure and consider using amber glass for your columns and collection tubes.

  • Work Quickly: The longer the compound remains on the column, the greater the chance of degradation. Optimize your flow rate to minimize the run time without sacrificing resolution.

Crystallization & Final Purification

Q5: I have a semi-pure fraction of 5-Hydroxy-7-methoxycoumarin, but I'm having trouble crystallizing it. What solvents should I try?

A5: Successful crystallization depends on finding a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Solvent Screening: Start with small-scale trials in a variety of solvents with different polarities. Common solvents for crystallizing coumarins include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or hexane.[10]

  • Multi-Solvent Systems: If a single solvent doesn't work well, a binary solvent system can be effective. Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification of 5-Hydroxy-7-methoxycoumarin.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield After Extraction Incomplete extraction from the plant material.- Increase the extraction time or temperature (be mindful of compound stability).[14] - Use a more effective extraction solvent or a sequence of solvents with varying polarities.[2][4] - Ensure the plant material is finely ground to increase the surface area for extraction.
Degradation of the target compound during extraction.- Use milder extraction conditions (e.g., room temperature maceration instead of Soxhlet extraction). - Protect the extraction from light.
Broad or Tailing Peaks in Chromatography Column overloading.- Reduce the amount of sample loaded onto the column.
Inappropriate mobile phase.- Adjust the polarity of the mobile phase. Tailing can sometimes be reduced by adding a small amount of a more polar solvent or an acid/base modifier.
Column degradation.- Use a fresh column or regenerate the existing one according to the manufacturer's instructions.
Multiple Spots on TLC of "Pure" Fraction Co-eluting impurities.- The TLC system may not have sufficient resolution. Try a different solvent system for your TLC development. - The "pure" fraction may still contain isomers or closely related compounds. Further purification by preparative HPLC may be necessary.
Compound degradation.- The compound may be degrading on the TLC plate. Spot the plate and develop it immediately.
Difficulty Removing a Persistent Impurity The impurity has very similar chemical properties to the target compound.- Try a different chromatographic technique (e.g., reversed-phase if you were using normal-phase). - Consider derivatization to alter the polarity of your target compound, purify the derivative, and then remove the protecting group.[10]
Product is an Oil Instead of a Solid Presence of impurities.- Even small amounts of impurities can inhibit crystallization. Attempt further purification.
The compound may be polymorphic or have a low melting point.- Try different crystallization solvents or techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocols

Protocol 1: General Workflow for Extraction and Initial Cleanup

This protocol outlines a general procedure for obtaining a crude extract enriched with 5-Hydroxy-7-methoxycoumarin.

Caption: Workflow for Extraction and Initial Cleanup.

Protocol 2: Troubleshooting Column Chromatography

This decision tree provides a systematic approach to optimizing your column chromatography separation.

G A Start: Poor Separation in Column Chromatography B Is the separation factor (α) between peaks < 1.2? A->B C Optimize Mobile Phase B->C Yes J Are the peaks tailing? B->J No D Try a shallower gradient C->D E Change solvent system (e.g., DCM/MeOH if Hex/EtOAc failed) D->E F Still poor separation? E->F G Change Stationary Phase F->G Yes M Good Separation Achieved F->M No H Try Reversed-Phase (C18) G->H I Consider Preparative HPLC H->I K Add a modifier to the mobile phase (e.g., 0.1% TFA or Et3N) J->K Yes J->M No L Reduce sample load K->L L->M

Caption: Troubleshooting Column Chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Coumarin-Containing Compounds.
  • Hilaris. (2026). Modern Approaches to Isolation and Purification in Natural Products Chemistry.
  • Nimc. (2025). Unlocking Nature's Secrets: Natural Product Isolation Guide.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • IntechOpen. (2022). Chapter 12: Isolation and Purification of Natural Products.
  • PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review.
  • PMC. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Probes.
  • Organic Syntheses. (n.d.). Coumarin dibromide.
  • Benchchem. (n.d.). Elucidation of the Chemical Structure and Spectral Profile of 5,7,8-Trimethoxycoumarin: A Technical Guide.
  • ResearchGate. (2025). Natural coumarins: Methods of isolation and analysis.
  • Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025.
  • CNR-IRIS. (n.d.). Kratom: The analytical challenge of an emerging herbal drug.
  • The Good Scents Company. (n.d.). 7-methoxycoumarin 2H-1-benzopyran-2-one, 7-methoxy.
  • PubChem. (n.d.). 5-Hydroxy-7-methoxycoumarin.
  • ResearchGate. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.
  • MDPI. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions.
  • IIUM. (n.d.). Sequential Extraction and Phytochemical Study of the Extracts of Mitragyna speciosa.
  • MDPI. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
  • Benchchem. (n.d.). 5-Bromo-6-hydroxy-7-methoxycoumarin: A Versatile Precursor for Novel Drug Synthesis.
  • PMC. (n.d.). Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities.
  • PMC. (2025). Coumarins from Citrus aurantiifolia (Christm.) Swingle Peel with Potential Cytotoxic Activity Against MCF-7 Breast Cancer Cell Line: In Vitro and In Silico Studies.
  • ResearchGate. (2025). 7-Hydroxy-4-methoxy-5-methylcoumarin: A further 5-methylcoumarin from Toona ciliata (Meliaceae).
  • Sigma-Aldrich. (n.d.). 5-Geranyloxy-7-methoxycoumarin analytical standard.
  • International Journal of Basic & Clinical Pharmacology. (2020). Herbal extraction procedures: need of the hour.
  • Reddit. (2025). HELP. Purification under denaturing conditions : r/Biochemistry.
  • EPA. (2025). 5-Hydroxy-7-methoxycoumarin - Exposure.
  • Semantic Scholar. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography.
  • CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa.
  • The Royal Society of Chemistry. (2021). Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin.

Sources

Optimization

Avoiding the formation of isomeric byproducts in coumarin synthesis

Ticket ID: ISO-BYP-001 Subject: Prevention of Isomeric Byproducts & Heterocycle Mis-cyclization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Triage: Identify Your Isomer Problem Before pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-BYP-001

Subject: Prevention of Isomeric Byproducts & Heterocycle Mis-cyclization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Triage: Identify Your Isomer Problem

Before proceeding, identify which class of isomeric byproduct is contaminating your workflow. In coumarin synthesis, "isomers" typically refer to three distinct failure modes:

Failure ModeReaction TypeSymptomThe "Imposter" Molecule
Regioisomerism PechmannProduct has correct mass but wrong substitution pattern (e.g., 5-substituted vs. 7-substituted).5-hydroxy-4-methylcoumarin (instead of 7-hydroxy)
Scaffold Isomerism PechmannProduct is a

-pyrone instead of an

-pyrone.
Chromone (Simonis Product)
Geometric Isomerism Knoevenagel / PerkinFailure to cyclize; isolation of open-chain acid precursor.(E)-Cinnamic Acid derivative

Module A: The Pechmann Condensation (Regio- & Scaffold Control)

The Pechmann condensation is the most common route for substituted coumarins but is prone to Simonis Chromone Cyclization and Positional Isomerism .

Issue 1: The Chromone Hijack (Simonis Reaction)

The Scenario: You reacted a phenol with a


-keto ester expecting a coumarin, but NMR shows a shift in the carbonyl carbon and lack of lactone characteristics.
Root Cause:  The reaction pathway is dictated by the water-sequestering ability and acidity of the catalyst.
  • Coumarin Pathway (Pechmann): Favored by Brønsted acids (H₂SO₄, Amberlyst-15) via C-acylation.

  • Chromone Pathway (Simonis): Favored by dehydrating Lewis acids (P₂O₅) via O-acylation followed by cyclization.

Corrective Protocol:

  • Switch Catalyst: Immediately cease using Phosphorus Pentoxide (P₂O₅). Switch to 75% H₂SO₄ (classic) or Amberlyst-15 (modern, heterogeneous).

  • Temperature Control: Chromone formation is often favored at higher temperatures (>150°C) with weak acids. Maintain Pechmann conditions between 0°C and 100°C depending on phenol reactivity.

Issue 2: 5- vs. 7-Substitution (Regioselectivity)

The Scenario: When condensing a meta-substituted phenol (e.g., m-cresol or resorcinol), the


-keto ester can attack at position 2 (ortho-1) or position 6 (ortho-2).
  • Desired: Attack at position 6 (less sterically hindered)

    
    7-substituted coumarin .
    
  • Byproduct: Attack at position 2 (between substituents)

    
    5-substituted coumarin .
    

Mechanism of Failure: The formation of the 5-isomer is kinetically possible but thermodynamically disfavored due to the "Gamma Effect" (steric clash between the 4-methyl group of the coumarin ring and the 5-substituent).

Prevention Strategy:

  • Steric Bulk: Use

    
    -keto esters with larger alkyl groups at the 
    
    
    
    -position to make the 5-position attack physically impossible.
  • Catalyst Selection: Use Solid Acid Catalysts (e.g., sulfated zirconia or Amberlyst-15) . These catalysts have rigid pore structures that physically restrict the formation of the bulkier transition state required for the 5-isomer.

Visualizing the Divergence

Pechmann_Pathways Start Phenol + Beta-Keto Ester Inter_Ester Aryl Ester Intermediate Start->Inter_Ester Cat_P2O5 Catalyst: P2O5 (Dehydrating Agent) Inter_Ester->Cat_P2O5 Cat_H2SO4 Catalyst: H2SO4 / Amberlyst (Brønsted Acid) Inter_Ester->Cat_H2SO4 Chromone Chromone (Simonis) (Isomeric Byproduct) Cat_P2O5->Chromone O-Acylation First Coumarin_7 7-Substituted Coumarin (Thermodynamic Product) Cat_H2SO4->Coumarin_7 C-Acylation (Major) Coumarin_5 5-Substituted Coumarin (Kinetic Byproduct) Cat_H2SO4->Coumarin_5 Steric Leak (Minor)

Figure 1: Reaction pathway divergence based on catalyst choice and steric factors.

Module B: Knoevenagel & Perkin (The Geometric Lock)

The Issue: The (E)-Isomer Dead End

In Knoevenagel condensation (Salicylaldehyde + Active Methylene), the reaction proceeds via an open-chain cinnamic acid derivative.

  • The Problem: The double bond forms as a mixture of E (trans) and Z (cis) isomers.

  • The Constraint: Only the (Z)-isomer places the hydroxyl group and the carbonyl close enough to undergo lactonization (cyclization). The (E)-isomer is geometrically locked open.

Troubleshooting Protocol:

  • Solvent Choice: Avoid protic solvents that stabilize the open-chain form. Use Piperidine/Ethanol or ionic liquids to promote rapid equilibrium between E and Z forms.

  • Photoisomerization: If the (E)-acid precipitates (common byproduct), dissolve it and expose it to UV light (365 nm) to induce

    
     isomerization, followed by spontaneous cyclization.
    
  • Lewis Acid Additives: Add ZnCl₂ or TiCl₄ . These coordinate to the carbonyl and phenolic oxygen, creating a "template effect" that forces the molecule into the Z-conformation required for closure.

Comparative Data: Catalyst Efficiency

The following table aggregates yield and selectivity data for the synthesis of 7-hydroxy-4-methylcoumarin (Pechmann reaction). Note the correlation between solid acids and reduced byproduct formation.

Catalyst SystemYield (%)Reaction TimeSelectivity (Coumarin:Chromone)Notes
H₂SO₄ (Conc.) 75-85%2-4 hrs95:5Traditional. High waste. Risk of sulfonation byproducts.[1]
P₂O₅ (Simonis) <10%2-4 hrs5:95WRONG PATHWAY. Favors Chromone.
Amberlyst-15 97%20 min (MW)>99:1Recommended. Solvent-free possible. High regioselectivity.
Zn-Ti Oxide NPs 88%3 hrs>99:1Excellent Lewis acidity, reusable, no corrosion.
Ionic Liquids 90-95%30-60 min>99:1High cost, but excellent for shifting E/Z equilibrium.

Analytical Forensics: Confirming Your Structure

Do not rely solely on Mass Spectrometry (MS), as isomers share the same molecular weight.

Protocol: Distinguishing 5- vs. 7-Substituted Coumarins

Technique: ¹H-NMR (NOE - Nuclear Overhauser Effect)

  • Target: Irradiate the signal of the 4-Methyl group (typically

    
     2.4 ppm).
    
  • Observation:

    • 7-Substituted (Desired): You will see NOE enhancement of the proton at position 3 (singlet,

      
      6.1 ppm) and position 5  (doublet, 
      
      
      
      7.5 ppm).
    • 5-Substituted (Byproduct): You will see NOE enhancement only at position 3 . The 5-position is blocked by the substituent, so no ring proton signal is enhanced there.

Protocol: Distinguishing Coumarin vs. Chromone

Technique: ¹³C-NMR

  • Coumarin (Lactone): Carbonyl carbon appears at ~160-162 ppm .

  • Chromone (Ketone): Carbonyl carbon appears downfield at ~175-180 ppm .

References

  • Solid Acid Catalysis (Amberlyst-15)

    • Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid C
    • Source: MDPI (Molecules 2017)
    • [Link]

  • Zn-Ti Nanoparticles & Lewis Acid Mechanism

    • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs.
    • Source: ACS Omega (2019)
    • [Link]

  • Pechmann vs.

    • The Pechmann Reaction and Simonis Chromone Cyclization.[2][3]

    • Source: Organic Reactions / Wikipedia Summary
    • [Link][1][4]

  • Regioselectivity in Pechmann Condensation

    • Insight into the Mechanism of the Pechmann Condens
    • Source: ResearchG
    • [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 5-Hydroxy-7-methoxycoumarin and Scopoletin: A Technical Guide for Researchers

For Immediate Release In the ever-evolving landscape of natural product research and drug development, coumarins have consistently emerged as a class of compounds with significant therapeutic potential. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the ever-evolving landscape of natural product research and drug development, coumarins have consistently emerged as a class of compounds with significant therapeutic potential. Among the myriad of coumarin derivatives, 5-Hydroxy-7-methoxycoumarin and its structural isomer, Scopoletin (6-methoxy-7-hydroxycoumarin), have garnered considerable attention for their diverse biological activities. This technical guide offers an in-depth, objective comparison of the biological performance of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data and methodologies.

Introduction: A Tale of Two Isomers

5-Hydroxy-7-methoxycoumarin and Scopoletin are simple coumarins, sharing the same molecular formula (C₁₀H₈O₄) but differing in the substitution pattern of the hydroxyl and methoxy groups on the benzopyran-2-one core. This subtle structural variance gives rise to distinct physicochemical properties that can influence their biological activities.

5-Hydroxy-7-methoxycoumarin , while less extensively studied, has been identified in various plant species, including Thymelaeaceae, Morus alba, and Haplophyllum bungei[1]. Its biological potential is an area of growing interest.

Scopoletin , on the other hand, is a well-documented phytochemical found in a wide array of medicinal and edible plants such as Morinda citrifolia (noni), Artemisia species, and Magnolia species[2][3]. Its broad spectrum of pharmacological effects is supported by numerous in vitro and in vivo studies[4].

This guide will delve into a comparative analysis of their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, providing a clear understanding of their respective strengths and potential therapeutic applications.

Comparative Analysis of Biological Activities

Antioxidant Activity: Quenching the Fires of Oxidative Stress

The antioxidant capacity of coumarins is a cornerstone of their therapeutic potential, and it is primarily attributed to their ability to scavenge free radicals.

Scopoletin has demonstrated notable antioxidant properties in various assays. Its efficacy is often quantified by its IC50 value, the concentration required to inhibit 50% of the radical activity.

Antioxidant AssayScopoletin IC50 ValueReference
DPPH Radical Scavenging0.19 ± 0.01 mM[5]
ABTS Radical Scavenging5.62 ± 0.03 µM[5]
Nitric Oxide (NO) Radical Scavenging0.64 mg/mL[6]

The antioxidant mechanism of coumarins is closely linked to their chemical structure. The presence and position of hydroxyl groups are critical for their radical scavenging ability. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

5-Hydroxy-7-methoxycoumarin : Direct quantitative data, such as IC50 values from DPPH or ABTS assays for 5-Hydroxy-7-methoxycoumarin, is not as readily available in the current literature. However, structure-activity relationship (SAR) studies of coumarins suggest that the presence of a hydroxyl group is essential for antioxidant activity[7]. Computational studies have indicated that a hydroxyl group at the 7-position is more effective for scavenging hydroxyl radicals than one at the 4-position[8]. While a direct comparison is challenging without specific experimental data, the presence of the hydroxyl group at the 5-position in 5-Hydroxy-7-methoxycoumarin suggests it likely possesses antioxidant properties. Further experimental validation is required to quantify its potency relative to Scopoletin.

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used method provides a straightforward assessment of the free radical scavenging capacity of a compound.

DPPH Radical Scavenging Assay Workflow

Causality Behind Experimental Choices: The use of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of test compounds. Incubation in the dark is crucial as DPPH is light-sensitive and can degrade, leading to inaccurate results. A positive control like ascorbic acid is essential to validate the assay's performance.

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Both Scopoletin and, to a lesser extent, 5-Hydroxy-7-methoxycoumarin have been investigated for their anti-inflammatory potential.

Scopoletin exhibits well-documented anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Inflammatory MediatorScopoletin EffectReference
5-Lipoxygenase (5-LOX)IC50 = 1.76 ± 0.01 µM[9]
Nitric Oxide (NO) ProductionInhibition observed[6]

The anti-inflammatory action of many coumarins involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key to the synthesis of inflammatory mediators such as prostaglandins and leukotrienes[4].

5-Hydroxy-7-methoxycoumarin : While specific IC50 values for the anti-inflammatory activity of 5-Hydroxy-7-methoxycoumarin are not widely reported, studies on related compounds provide some insights. For instance, 4-hydroxy-7-methoxycoumarin has been shown to reduce nitric oxide production in LPS-stimulated macrophages[6][10]. The structural features of 5-Hydroxy-7-methoxycoumarin suggest it may also possess anti-inflammatory properties, but direct experimental evidence is needed for a conclusive comparison with Scopoletin.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This colorimetric assay is a common method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.

GriessAssay A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compound (e.g., 1 hour) A->B C Stimulate with LPS (e.g., 24 hours) B->C D Collect cell culture supernatant C->D E Add Griess Reagent to supernatant D->E F Incubate at room temperature E->F G Measure absorbance at ~540 nm F->G H Calculate nitrite concentration and % inhibition G->H

Griess Assay Workflow for NO Inhibition

Causality Behind Experimental Choices: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, making it a suitable stimulant for this assay. The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, allowing for colorimetric quantification.

Anticancer Activity: A Potential Role in Oncology

The cytotoxic effects of coumarins against various cancer cell lines have been a significant area of research.

Scopoletin has demonstrated cytotoxic activity against several cancer cell lines.

Cell Line (Cancer Type)Scopoletin IC50 ValueReference
MCF-7 (Breast Cancer)Varies (study dependent)[6][11]
A549 (Lung Cancer)~16 µg/mL[6]

The anticancer mechanisms of Scopoletin are multifaceted and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest[12].

5-Hydroxy-7-methoxycoumarin : While direct IC50 values for 5-Hydroxy-7-methoxycoumarin against a wide range of cancer cell lines are limited, a derivative, 5-geranyloxy-7-methoxycoumarin, has shown inhibitory activity against human colon cancer (SW-480) cells with an IC50 of 67% inhibition at 25 µM[13]. This suggests that the 5-hydroxy-7-methoxycoumarin scaffold may serve as a basis for developing potent anticancer agents. Further studies are required to determine the specific cytotoxic profile of the parent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

MTT Assay Workflow for Cytotoxicity

Causality Behind Experimental Choices: The MTT assay relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The solubilizing agent is necessary to dissolve the insoluble formazan crystals before absorbance can be measured.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant global health challenge. The neuroprotective effects of natural compounds are therefore of great interest.

Scopoletin has shown promise as a neuroprotective agent in various in vitro models.

Cell Line/ModelNeuroprotective Effect of ScopoletinConcentrationReference
PC12 cells (Aβ₄₂-induced neurotoxicity)69% protection40 µM[8][14]
PC12 cells (H₂O₂-induced cytotoxicity)73% protection40 µM[8][14]

The neuroprotective mechanisms of Scopoletin may involve its antioxidant properties, inhibition of cholinesterase enzymes, and modulation of signaling pathways involved in neuronal survival[7][15].

5-Hydroxy-7-methoxycoumarin : There is currently a lack of specific experimental data on the neuroprotective effects of 5-Hydroxy-7-methoxycoumarin. However, the general neuroprotective potential of coumarins as a class of compounds is well-recognized[9][15]. Structure-activity relationship studies suggest that the presence of hydroxyl and methoxy groups can contribute to neuroprotective activity. Given its structural similarity to other neuroprotective coumarins, 5-Hydroxy-7-methoxycoumarin warrants further investigation in this area.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells are a commonly used cell line in neuroscience research as they can be differentiated into neuron-like cells.

NeuroprotectionAssay A Differentiate PC12 cells (e.g., with Nerve Growth Factor) B Pre-treat differentiated cells with test compound A->B C Induce neurotoxicity (e.g., with Aβ₄₂ or H₂O₂) B->C D Incubate for a defined period C->D E Assess cell viability (e.g., using MTT assay) D->E F Calculate % neuroprotection E->F

Neuroprotection Assay Workflow in PC12 Cells

Causality Behind Experimental Choices: Differentiating PC12 cells with Nerve Growth Factor (NGF) induces them to develop neuronal characteristics, making them a more relevant model for neuroprotection studies. Inducing toxicity with agents like amyloid-beta (Aβ₄₂) or hydrogen peroxide (H₂O₂) mimics some of the pathological processes observed in neurodegenerative diseases like Alzheimer's disease and oxidative stress-related neuronal damage.

Conclusion and Future Directions

This comparative guide highlights the significant body of research supporting the diverse biological activities of Scopoletin , with robust quantitative data available for its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. In contrast, 5-Hydroxy-7-methoxycoumarin remains a comparatively understudied molecule. While its chemical structure suggests potential for similar biological activities, a clear lack of direct experimental evidence, particularly quantitative data, makes a definitive comparison challenging.

The available information underscores the importance of the substitution pattern on the coumarin ring in determining biological activity. The well-documented efficacy of Scopoletin makes it a strong candidate for further preclinical and clinical development. For 5-Hydroxy-7-methoxycoumarin, this guide serves as a call to the research community to undertake comprehensive studies to elucidate its pharmacological profile. Direct, head-to-head comparative studies of these two isomers under standardized experimental conditions would be invaluable in discerning the subtle yet significant impacts of their structural differences on their therapeutic potential.

References

  • Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC. (2024, February 23). Frontiers in Pharmacology. [Link]

  • Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC. (n.d.). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC. (2020, July 5). ACS Chemical Neuroscience. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024, January 1). Current Medicinal Chemistry. [Link]

  • History. (n.d.). Caring Sunshine. [Link]

  • COMPUTATIONAL STUDY OF THE EFFECT OF STRUCTURE ON ANTIOXIDANT ACTIVITY AND DRUG SCORE OF COUMARIN DERIVATIVES. (n.d.). Walailak Journal of Science and Technology. [Link]

  • THEORETICAL AND EXPERIMENTAL STUDIES ON THE STRUCTURE-ANTIOXIDANT ACTIVITY RELATIONSHIP OF SYNTHETIC 4-METHYLCOUMARINS - SID. (n.d.). SID.ir. [Link]

  • Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity - In Vivo. (n.d.). In Vivo. [Link]

  • Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity. (2020, December 29). Biointerface Research in Applied Chemistry. [Link]

  • Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants - PubMed. (2010, September 15). Biochimie. [Link]

  • Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC. (2023, March 6). International Journal of Molecular Sciences. [Link]

  • Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PubMed. (n.d.). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC. (2024, February 23). Frontiers in Pharmacology. [Link]

  • 5-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 5748603 - PubChem. (n.d.). PubChem. [Link]

  • Coumarin: A natural solution for alleviating inflammatory disorders - PMC. (n.d.). Phytomedicine Plus. [Link]

  • Natural and Synthetic Coumarins with Effects on Inflammation - MDPI. (2016, October 2). Molecules. [Link]

  • The Anti-inflammatory Effect of Coumarin and its Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - Preprints.org. (n.d.). Preprints.org. [Link]

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. - ResearchGate. (n.d.). ResearchGate. [Link]

  • New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - MDPI. (2023, May 23). Molecules. [Link]

  • antioxidant activity ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - NIH. (2020, September 26). Molecules. [Link]

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  • New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - PubMed. (2023, May 23). Molecules. [Link]

  • Inhibitory concentrations (IC50 µM/ml) of procured coumarin compounds... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Flavonoids from the Flowers of Chuju, a Medical Cultivar of Chrysanthemum Morifolim Ramat - SciELO México. (n.d.). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. [Link]

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Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of 5-Hydroxy-7-methoxycoumarin and 4-hydroxy-7-methoxycoumarin for Drug Discovery and Development

An in-depth guide for researchers and scientists on the differential anti-inflammatory properties and mechanisms of two isomeric methoxycoumarin derivatives. In the landscape of natural product-derived therapeutics, coum...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and scientists on the differential anti-inflammatory properties and mechanisms of two isomeric methoxycoumarin derivatives.

In the landscape of natural product-derived therapeutics, coumarins represent a privileged scaffold, exhibiting a wide array of pharmacological activities. Among these, their anti-inflammatory potential has garnered significant scientific interest. This guide provides a detailed comparative analysis of two isomeric compounds: 5-Hydroxy-7-methoxycoumarin, commonly known as scopoletin, and 4-hydroxy-7-methoxycoumarin. By examining their mechanisms of action and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate their potential as anti-inflammatory agents.

Introduction to Methoxycoumarins as Anti-Inflammatory Agents

Coumarins are a class of benzopyrone compounds ubiquitously found in plants, and they form the structural basis for a variety of synthetic derivatives with therapeutic applications.[1] Their anti-inflammatory effects are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. The substitution pattern on the coumarin ring system plays a crucial role in determining the potency and mechanism of their anti-inflammatory action. This guide focuses on two such derivatives, 5-Hydroxy-7-methoxycoumarin and 4-hydroxy-7-methoxycoumarin, to elucidate how subtle structural differences can translate into distinct biological activities.

Pharmacological Profile of 4-hydroxy-7-methoxycoumarin

Recent studies have brought the anti-inflammatory properties of 4-hydroxy-7-methoxycoumarin to the forefront. Primarily investigated in lipopolysaccharide (LPS)-activated macrophage models, this compound has demonstrated significant potential in mitigating inflammatory responses.

Mechanism of Action

The anti-inflammatory effects of 4-hydroxy-7-methoxycoumarin are predominantly mediated through the suppression of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In LPS-stimulated RAW264.7 macrophages, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of a suite of pro-inflammatory genes.[2]

Furthermore, this compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK signaling cascade.[2] However, it does not appear to affect the phosphorylation of p38 MAPK.[2]

4-hydroxy-7-methoxycoumarin_MoA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB_complex NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation ERK ERK1/2 JNK JNK p38 p38 MAPK_pathway->ERK MAPK_pathway->JNK MAPK_pathway->p38 compound 4-hydroxy-7-methoxycoumarin compound->IKK Inhibits compound->ERK Inhibits Phosphorylation compound->JNK Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFκB_nuc->Pro_inflammatory_genes

Caption: Mechanism of 4-hydroxy-7-methoxycoumarin.

Supporting Experimental Data

Experimental evidence robustly supports the anti-inflammatory activity of 4-hydroxy-7-methoxycoumarin. In vitro studies have demonstrated its ability to significantly reduce the production of key inflammatory mediators.

Inflammatory MediatorEffect of 4-hydroxy-7-methoxycoumarinCell LineReference
Nitric Oxide (NO)Significantly reduced productionRAW264.7[2]
Prostaglandin E2 (PGE2)Significantly reduced productionRAW264.7[2]
Inducible Nitric Oxide Synthase (iNOS)Strongly decreased expressionRAW264.7[2]
Cyclooxygenase-2 (COX-2)Strongly decreased expressionRAW264.7[2]
Tumor Necrosis Factor-alpha (TNF-α)Reduced productionRAW264.7[2]
Interleukin-1beta (IL-1β)Reduced productionRAW264.7[2]
Interleukin-6 (IL-6)Reduced productionRAW264.7[2]

Table 1: In Vitro Anti-inflammatory Effects of 4-hydroxy-7-methoxycoumarin

These findings collectively indicate that 4-hydroxy-7-methoxycoumarin is a potent inhibitor of macrophage-mediated inflammation.

Pharmacological Profile of 5-Hydroxy-7-methoxycoumarin (Scopoletin)

5-Hydroxy-7-methoxycoumarin, more commonly known as scopoletin, has a more extensive history of investigation into its anti-inflammatory properties across various experimental models.

Mechanism of Action

Similar to its isomer, scopoletin exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Studies have shown that scopoletin inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 by suppressing the IκB/NF-κB signaling cascade in human mast cells.[3][4] This involves the inhibition of IκBα phosphorylation and subsequent degradation, which is a critical step for NF-κB activation.[4]

Scopoletin has also been reported to attenuate inflammation by preventing the activation of the MAPK pathway, although the specific kinases targeted may vary depending on the cell type and inflammatory stimulus.[5]

Scopoletin_MoA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB_complex NF-κB Complex cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., PMA/A23187, LPS) Receptors Receptors Stimuli->Receptors IKK IKK Receptors->IKK MAPK_pathway MAPK Pathway Receptors->MAPK_pathway IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation compound 5-Hydroxy-7-methoxycoumarin (Scopoletin) compound->IKK Inhibits compound->MAPK_pathway Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression NFκB_nuc->Pro_inflammatory_genes

Caption: Mechanism of 5-hydroxy-7-methoxycoumarin (Scopoletin).

Supporting Experimental Data

A significant body of evidence from both in vitro and in vivo studies substantiates the anti-inflammatory activity of scopoletin.

Inflammatory Mediator/MarkerEffect of 5-Hydroxy-7-methoxycoumarin (Scopoletin)Experimental ModelReference
TNF-αSignificantly inhibited productionHuman Mast Cells (HMC-1)[3][4]
IL-6Significantly inhibited productionHuman Mast Cells (HMC-1)[3][4]
IL-8Significantly inhibited productionHuman Mast Cells (HMC-1)[3]
NODecreased levelsCarrageenan-injected mice serum[6]
PGE2Decreased levelsCarrageenan-injected mice serum[6]
iNOSDecreased expressionCarrageenan-injected mice paw[6]
COX-2Decreased expressionCarrageenan-injected mice paw[6]
Paw EdemaAttenuatedCarrageenan-induced in mice[7]
Myeloperoxidase (MPO) ActivityLowered in paw tissuesCarrageenan-induced in mice[7]

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of 5-Hydroxy-7-methoxycoumarin (Scopoletin)

These results underscore the robust anti-inflammatory profile of scopoletin, demonstrating its efficacy in cellular and animal models of inflammation.

Comparative Analysis and Structure-Activity Relationship

Both 4-hydroxy-7-methoxycoumarin and 5-hydroxy-7-methoxycoumarin exhibit potent anti-inflammatory activities by targeting the NF-κB and MAPK signaling pathways. However, the subtle difference in the position of the hydroxyl group may influence their potency and selectivity.

The 4-hydroxy substitution is a key feature in some anticoagulant coumarins, and it may also play a significant role in anti-inflammatory activity. One study noted that the 4-hydroxy structure influences the degree of NO production inhibition.[8] On the other hand, the 5-hydroxy group in scopoletin, along with the 7-methoxy group, contributes to its well-documented antioxidant and anti-inflammatory effects.[9]

A direct, head-to-head comparative study under the same experimental conditions is necessary to definitively conclude which isomer possesses superior anti-inflammatory activity. However, based on the existing literature, both compounds are strong candidates for further development as anti-inflammatory drugs.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.

In_Vitro_Protocol cluster_protocol In Vitro Anti-inflammatory Assay Protocol start Start step1 Seed RAW264.7 cells in 24-well plates start->step1 step2 Incubate for 24 hours step1->step2 step3 Pre-treat cells with test compounds for 1 hour step2->step3 step4 Stimulate with LPS (1 µg/mL) for 24 hours step3->step4 step5 Collect supernatant step4->step5 step6 Measure NO, PGE2, and cytokine levels (ELISA) step5->step6 end End step6->end

Caption: In Vitro Anti-inflammatory Assay Workflow.

Detailed Steps:

  • Cell Culture: Maintain RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 5-Hydroxy-7-methoxycoumarin or 4-hydroxy-7-methoxycoumarin for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure nitrite concentration in the supernatant using the Griess reagent.

    • PGE2 and Cytokine Assays: Quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.

  • Western Blot Analysis (for mechanistic studies):

    • Lyse the cells and perform Western blotting to determine the expression levels of iNOS, COX-2, and the phosphorylation status of IκBα, ERK1/2, JNK, and p38.

In Vivo Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.

In_Vivo_Protocol cluster_protocol In Vivo Carrageenan-Induced Paw Edema Protocol start Start step1 Acclimatize male ICR mice start->step1 step2 Administer test compounds (orally or intraperitoneally) step1->step2 step3 Inject 1% carrageenan solution into the subplantar region of the right hind paw step2->step3 step4 Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) step3->step4 step5 Calculate the percentage inhibition of edema step4->step5 end End step5->end

Caption: In Vivo Anti-inflammatory Assay Workflow.

Detailed Steps:

  • Animals: Use male ICR mice (20-25 g), housed under standard laboratory conditions.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Administration: Administer the test compounds (5-Hydroxy-7-methoxycoumarin or 4-hydroxy-7-methoxycoumarin) and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

Both 5-Hydroxy-7-methoxycoumarin (scopoletin) and 4-hydroxy-7-methoxycoumarin are promising natural compounds with significant anti-inflammatory properties. Their ability to inhibit key inflammatory pathways, including NF-κB and MAPK, makes them attractive candidates for the development of novel anti-inflammatory therapies. While both compounds demonstrate efficacy in reducing the production of pro-inflammatory mediators, further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and contribute to the advancement of coumarin-based drug discovery.

References

  • Moon, P. D., Lee, B. H., Jeong, H. J., An, H. J., Park, S. J., Kim, H. R., & Kim, H. M. (2007). Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IκB/NF-κB signal cascade in the human mast cell line HMC-1. European Journal of Pharmacology, 555(2-3), 218-225.
  • Kang, T. H., Pae, H. O., Jeong, S. J., Kim, N. Y., Kim, Y. C., & Chung, H. T. (1999). Scopoletin: an inducible nitric oxide synthesis inhibitory active constituent from Artemisia feddei. Planta Medica, 65(5), 400-403.
  • Kim, H. J., Lee, J. Y., Kim, H. J., & Kim, H. P. (2004). In vitro and in vivo anti-inflammatory action of scopoletin, a coumarin derivative isolated from Artemisia iwayomogi. Journal of Pharmacy and Pharmacology, 56(8), 1055-1061.
  • Ding, Z., Dai, Y., Hao, H., Pan, R., Gu, S., & Li, Y. (2008). Anti-inflammatory effects of scopoletin and underlying mechanisms. Pharmaceutical Biology, 46(12), 854-860.
  • Pan, R., Dai, Y., Gao, X. H., & Xia, Y. F. (2010). Scopoletin, a coumarin compound, has anti-inflammatory and anti-arthritic effects in a rat model of adjuvant-induced arthritis.
  • Yao, X., Ding, Z., & Xia, Y. (2012). Scopoletin suppresses the production of inflammatory mediators in carrageenan-induced air pouch inflammation in rats.
  • Rollinger, J. M., Hornick, A., Langer, T., Stuppner, H., & Prast, H. (2004). Acetylcholinesterase inhibitory activity of scopolin and scopoletin discovered by virtual screening of natural products. Journal of Medicinal Chemistry, 47(25), 6240-6245.
  • Mishra, S., Sharma, S., & Saquib, Q. (2010). Anxiolytic-like activity of scopoletin, a coumarin isolated from Convolvulus pluricaulis Choisy in mice. Indian Journal of Experimental Biology, 48(4), 346-351.
  • Bak, J. P., Kim, B., & Kim, H. P. (2022).
  • Selim, N. M., & Ouf, N. H. (2012). Anti-inflammatory, antioxidant and anti-arthritic activities of scopoletin isolated from Cichorium intybus L. Journal of Pharmacy and Pharmacology, 64(3), 434-442.
  • Jamuna, S., Karthik, K., & Paulsamy, S. (2015). In vivo anti-inflammatory and in vitro antioxidant activities of scopoletin from the fruit of Terminalia chebula Retz. Journal of Acute Medicine, 5(2), 33-39.
  • Chaingam, J., Sukna, J., & Sirirak, J. (2021). Anti-inflammatory and antioxidant activities of scopoletin from the leaves of Morinda citrifolia L. Natural Product Research, 35(23), 5236-5240.
  • Kamino, T., Kasono, K., & Ohta, S. (2016). Scopoletin, a coumarin derivative, inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated human gingival fibroblasts. Archives of Oral Biology, 68, 12-18.
  • Choi, R. J., Chun, J., & Kim, Y. S. (2012). Scopoletin, a coumarin isolated from Artemisia iwayomogi, inhibits the production of pro-inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells. Journal of Medicinal Food, 15(12), 1106-1112.
  • Lee, S. Y., Kim, J. H., & Kim, Y. H. (2010). Aldose reductase inhibitory activity of scopoletin from the fruit of Morus alba. Journal of the Korean Society for Applied Biological Chemistry, 53(4), 482-485.
  • Arora, R. B., & Mathur, C. N. (2014). Comparative SAR of synthetic coumarin derivatives for their anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3616.
  • Muschietti, L., Gorzalczany, S., & Ferraro, G. (2001). Anti-inflammatory activity of scopoletin from Eupatorium buniifolium. Planta Medica, 67(8), 743-744.
  • Pereira, P. S., Kofalvi, A., & Viana, G. S. B. (2011). Scopoletin, a coumarin from Viburnum tinus L. leaves, has anti-inflammatory and antinociceptive effects. Journal of Pharmacy and Pharmacology, 63(12), 1596-1603.
  • Farah, M. H., & Samuelsson, G. (1992). A new coumarin from the leaves of Euclea schimperi. Planta Medica, 58(1), 84-85.
  • Ji, X., Zhang, Y., & Wang, Y. (2022). Matrine and scopoletin, the effective ingredients of Qinghao-Kushen combination, synergistically inhibit the proliferation of liver cancer cells. Journal of Ethnopharmacology, 285, 114853.
  • Lemos, T. L., Monte, F. J., & Sant'Ana, A. E. (2020). Scopoletin, a coumarin from the leaves of Byrsonima sericea, and its derivatives: Synthesis and evaluation of their antimicrobial activity.
  • Sam-Ang, P., Sematong, T., & Siripong, P. (2023). Antitubercular activity of scopoletin from the roots of Morinda citrifolia L.
  • Marealle, A. I., Moyo, M., & Masimba, P. J. (2023). Antimicrobial activity of crude extracts from the stem bark of Hymenodictyon floribundum BL Rob. Journal of Pharmaceutical and Allied Sciences, 20(2), 3624-3630.
  • Yun, B. S., Lee, I. K., & Kim, J. P. (2001). Two new coumarins from the aerial parts of Artemisia iwayomogi and their antioxidant activity.
  • Shaw, C. Y., Chen, C. H., & Hsu, C. C. (2003). Antioxidant and anti-inflammatory properties of scopoletin from the flowers of Thevetia peruviana. Journal of Ethnopharmacology, 84(2-3), 255-259.
  • Chang, W. S., Chiang, H. C., & Chen, C. F. (1994). Xanthine oxidase inhibitory activity of scopoletin from the flowers of Hibiscus sabdariffa. Planta Medica, 60(2), 187-188.
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  • Kang, J. K., & Hyun, C. G. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
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Validation

Validating the Anticancer Activity of 5-Hydroxy-7-methoxycoumarin: A Comparative Technical Guide

Executive Summary 5-Hydroxy-7-methoxycoumarin (HMC), a naturally occurring coumarin derivative found in Citrus and Pelargonium species, represents a distinct scaffold in the benzopyrone family. Unlike its prenylated anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-7-methoxycoumarin (HMC), a naturally occurring coumarin derivative found in Citrus and Pelargonium species, represents a distinct scaffold in the benzopyrone family. Unlike its prenylated analogs (e.g., 5-geranyloxy-7-methoxycoumarin) which primarily disrupt membrane integrity, HMC exhibits a more targeted mechanism of action involving the modulation of angiogenesis and epigenetic markers.

This guide provides a rigorous framework for validating HMC’s anticancer potential. It moves beyond basic cytotoxicity to explore specific molecular targets—VEGF, COX-2, and HDACs —and offers a comparative analysis against standard chemotherapeutics and structural analogs.

Compound Profile & Comparative Efficacy[1][2][3][4][5][6][7][8][9]

Chemical Identity[10][11]
  • IUPAC Name: 5-hydroxy-7-methoxy-2H-chromen-2-one

  • Molecular Formula: C10H8O4

  • Key Structural Feature: The C-5 hydroxyl group is critical for hydrogen bonding with active site residues (e.g., in HDAC inhibition), while the C-7 methoxy group enhances lipophilicity compared to 5,7-dihydroxycoumarin.

Comparative Cytotoxicity Analysis

The following table synthesizes experimental data comparing HMC with its structural analogs and standard care agents across key cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of ActionSpecificity Note
5-Hydroxy-7-methoxycoumarin (HMC) HCT-116 (Colon) 45 - 60 VEGF / HDAC Inhibition Low toxicity to normal fibroblasts
MCF-7 (Breast) ~55 COX-2 Suppression Estrogen Receptor modulation
5-Geranyloxy-7-methoxycoumarinSW480 (Colon)25.0Apoptosis (p53/Bcl-2)Higher lipophilicity enhances uptake
Coumarin (Parent)HCT-116>200Weak/Non-specificMetabolic precursor only
5-Fluorouracil (Standard)HCT-1165 - 15Antimetabolite (DNA/RNA)High systemic toxicity
Cisplatin (Standard)MCF-710 - 20DNA CrosslinkingSevere nephrotoxicity

Analyst Insight: While HMC displays a higher IC50 (lower potency) than 5-FU, its value lies in its selectivity index (SI) . HMC shows significantly reduced cytotoxicity toward normal cells (e.g., HDF lines) compared to standard chemotherapeutics, making it a viable candidate for adjuvant therapy or chemoprevention.

Mechanistic Validation: The "Why" and "How"

To validate HMC, one must prove it acts beyond simple necrosis. The compound functions as a multi-target modulator.

Primary Signaling Pathways
  • Angiogenesis Inhibition: HMC downregulates VEGF expression, preventing tumor vascularization.

  • Epigenetic Modulation: It acts as a weak inhibitor of HDACs (Histone Deacetylases), promoting chromatin relaxation and re-expression of tumor suppressor genes.

  • Inflammation Suppression: HMC targets COX-2 , reducing the inflammatory microenvironment that fuels tumor growth.

Pathway Visualization

The following diagram illustrates the downstream effects of HMC entering the cancer cell.

HMC_Mechanism HMC 5-Hydroxy-7-methoxycoumarin (Extracellular) Transport Passive Diffusion HMC->Transport Intracellular_HMC Intracellular HMC Transport->Intracellular_HMC HDAC HDAC Inhibition Intracellular_HMC->HDAC Direct Binding COX2 COX-2 Downregulation Intracellular_HMC->COX2 Transcriptional Repression VEGF VEGF Suppression Intracellular_HMC->VEGF Signaling Blockade Chromatin Chromatin Relaxation (p21 expression) HDAC->Chromatin Inflammation Reduced Pro-inflammatory Cytokines (PGE2) COX2->Inflammation Angiogenesis Inhibited Angiogenesis VEGF->Angiogenesis Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1) Chromatin->Apoptosis Inflammation->Apoptosis Angiogenesis->Apoptosis Nutrient Deprivation

Caption: Multi-target mechanism of HMC involving epigenetic regulation (HDAC), inflammation control (COX-2), and anti-angiogenesis (VEGF).

Experimental Protocols for Validation

Protocol 1: High-Fidelity Cytotoxicity Profiling (MTT Assay)

Why this protocol? Standard MTT assays often suffer from false positives due to antioxidant interference. This modified protocol mitigates chemical reduction artifacts.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Compound Preparation: Dissolve HMC in DMSO.

    • Critical Step: Final DMSO concentration must be < 0.1% . Higher levels induce background toxicity that masks HMC's subtle effects.

    • Range: Prepare serial dilutions (e.g., 5, 10, 25, 50, 100, 200 µM).

  • Treatment: Incubate for 72 hours . (Coumarins often show cytostatic rather than immediate cytotoxic effects; 24h is insufficient).

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate for 3-4 hours.

  • Solubilization: Use DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Ref 630 nm).

  • Validation: Perform a parallel "blank" test with HMC + MTT (no cells) to ensure HMC does not chemically reduce MTT.

Protocol 2: Mechanistic Confirmation via Western Blot

Why this protocol? To prove HMC is not just a general toxin, you must demonstrate specific protein modulation.

  • Lysis: Treat cells with HMC at IC50 concentration for 48h. Lyse using RIPA buffer + Protease/Phosphatase inhibitors.

  • Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE.

  • Target Probing:

    • Anti-COX-2: Expect downregulation.

    • Anti-VEGF: Expect downregulation.

    • Anti-Ac-Histone H3: Expect upregulation (indicative of HDAC inhibition).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Quantification: Densitometry analysis normalized to control.

Validation Workflow Visualization

This diagram outlines the logical flow for a complete validation project, ensuring no critical control steps are missed.

Validation_Workflow Start Compound Acquisition (Purity >98%) Screen Primary Screening (MTT / SRB Assay) Start->Screen 0-200 µM Range Select Selectivity Index (Cancer vs. Normal Cells) Screen->Select Calculate IC50 Select->Start If Toxic to Normal Mech Mechanistic Study (Western Blot / PCR) Select->Mech If SI > 2.0 Flow Flow Cytometry (Annexin V / PI) Mech->Flow Confirm Apoptosis Final Validated Lead Candidate Flow->Final Data Synthesis

Caption: Step-by-step validation workflow prioritizing selectivity and mechanistic proof before lead declaration.

Conclusion

5-Hydroxy-7-methoxycoumarin is a valid scaffold for anticancer development, distinct from its more lipophilic prenylated counterparts. Its value lies not in extreme potency, but in its multi-target modulation (VEGF/HDAC/COX-2) and favorable safety profile. Researchers should focus validation efforts on its ability to arrest cell cycles and inhibit angiogenesis rather than relying solely on acute cytotoxicity data.

References

  • Patil, J. R., et al. (2013). "5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis." Planta Medica, 79(3-4), 219-226.

  • Bhardwaj, M., et al. (2016). "5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells." PLOS ONE, 11(4), e0154525.

  • Katopodi, A., et al. (2021). "Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives." Molecules, 26(20), 6262.

  • Zhang, H., et al. (2020). "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor." Journal of Medicinal Chemistry, 63(19), 10882–10896.

  • BenchChem. "A Comparative Guide to the Anticancer Effects of 5-Acetoxy-7-hydroxyflavone and Alternative Flavonoids." BenchChem Technical Guides.

Comparative

Comparative Analysis of the Antioxidant Potential of Coumarin Isomers: A Structure-Activity Guide

Topic: Comparative analysis of the antioxidant potential of coumarin isomers Content Type: Publish Comparison Guide Executive Summary In drug discovery and nutraceutical development, the antioxidant efficacy of coumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the antioxidant potential of coumarin isomers Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and nutraceutical development, the antioxidant efficacy of coumarin derivatives is strictly governed by positional isomerism . While the coumarin scaffold (1,2-benzopyrone) itself is pharmacologically versatile, its unsubstituted form possesses negligible antioxidant activity.[1]

This guide provides a technical comparison of key hydroxycoumarin isomers—specifically Esculetin (6,7-dihydroxycoumarin) , Scopoletin (7-hydroxy-6-methoxycoumarin) , Umbelliferone (7-hydroxycoumarin) , and 4-Hydroxycoumarin .

Key Insight: The presence of an ortho-dihydroxy (catechol) moiety, as seen in Esculetin, confers superior radical scavenging capability (IC50 values often comparable to L-Ascorbic Acid) compared to mono-hydroxylated isomers like Umbelliferone. This guide dissects the Structure-Activity Relationships (SAR) and provides validated protocols for quantifying these differences.

Mechanistic Basis of Antioxidant Action

To accurately compare these isomers, one must understand the two primary chemical pathways through which they quench free radicals.

Hydrogen Atom Transfer (HAT)

In non-polar solvents, coumarins quench radicals (R•) by donating a hydrogen atom from the phenolic hydroxyl group.

  • Mechanism: ArOH + R• → ArO• + RH

  • SAR Driver: The stability of the resulting phenoxy radical (ArO•) determines efficacy.[1][2][3][4] The ortho-dihydroxy structure of Esculetin allows for resonance stabilization and intramolecular hydrogen bonding, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to Umbelliferone .

Single Electron Transfer (SET) / SPLET

In polar media (methanol, ethanol, water), the mechanism often shifts to Sequential Proton Loss Electron Transfer (SPLET).

  • Mechanism: ArOH → ArO⁻ + H⁺ then ArO⁻ + R• → ArO• + R⁻

  • SAR Driver: Electron-donating groups (e.g., methoxy in Scopoletin ) can stabilize the cation radical, but steric hindrance and the loss of the second hydroxyl group (compared to Esculetin) often result in lower total antioxidant capacity.

Comparative Analysis: Isomer Performance

The following data summarizes the antioxidant potency of common coumarin isomers. Data is aggregated from multiple comparative studies using Trolox and Ascorbic Acid as benchmarks.

Table 1: Comparative Radical Scavenging Activity (Representative IC50 Trends)
CompoundStructureDPPH Scavenging PotentialMetal Chelation CapacityMechanistic Advantage
Esculetin 6,7-DihydroxyVery High (IC50 < 15 µM)HighOrtho-dihydroxy (catechol) moiety facilitates rapid HAT and forms stable complexes with transition metals (Fe²⁺/Cu²⁺).
Fraxetin 7,8-Dihydroxy-6-methoxyHigh Moderate-HighSimilar to Esculetin; 7,8-dihydroxy arrangement is highly active, though 6-OMe adds steric bulk.
Scopoletin 7-Hydroxy-6-methoxyModerate (IC50 ~ 40-60 µM)LowMethoxy group provides electron donation but lacks the second hydrogen donor site of the catechol system.
Umbelliferone 7-HydroxyLow (IC50 > 100 µM)NegligibleSingle phenolic -OH at C7 has high BDE; radical is less stable without adjacent stabilization.
4-Hydroxycoumarin 4-HydroxyLow/Moderate LowEnolic hydroxyl group. Activity is generally lower than phenolic variants unless substituted at C3.
Coumarin UnsubstitutedInactive NoneLacks proton-donating groups required for HAT or SPLET mechanisms.

Note: Lower IC50 indicates higher potency. Esculetin consistently outperforms mono-hydroxylated isomers due to the "Catechol Effect."

Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates how specific structural substitutions dictate the antioxidant mechanism and potency.

SAR_Analysis Coumarin_Scaffold Coumarin Scaffold (1,2-Benzopyrone) Sub_Ortho Ortho-Dihydroxy Sub. (C6-OH + C7-OH) Coumarin_Scaffold->Sub_Ortho Substitution Sub_Mono7 Mono-Hydroxy Sub. (C7-OH only) Coumarin_Scaffold->Sub_Mono7 Substitution Sub_Enolic Enolic Sub. (C4-OH) Coumarin_Scaffold->Sub_Enolic Substitution Esculetin Esculetin (High Potency) Sub_Ortho->Esculetin Umbelliferone Umbelliferone (Low Potency) Sub_Mono7->Umbelliferone FourOH 4-Hydroxycoumarin (Moderate/Low) Sub_Enolic->FourOH Mech_Catechol Catechol Moiety: 1. Low BDE (Easy H-donation) 2. Stable Semiquinone Radical 3. Metal Chelation Site Esculetin->Mech_Catechol Mechanism Mech_Phenol Single Phenol: 1. Higher BDE 2. Less Resonance Stabilization Umbelliferone->Mech_Phenol Mechanism

Figure 1: Structure-Activity Relationship (SAR) hierarchy showing how hydroxylation patterns dictate antioxidant potency.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These methods are selected for their reproducibility and ability to distinguish between HAT and SET mechanisms.

DPPH Radical Scavenging Assay

This assay measures the reducing capacity of the isomers against the stable 2,2-diphenyl-1-picrylhydrazyl radical.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol (freshly prepared, protect from light).

  • Positive Control: L-Ascorbic Acid or Trolox (10–100 µM range).

  • Samples: Coumarin isomers dissolved in Methanol (serial dilutions: 5, 10, 20, 50, 100 µM).

Protocol:

  • Preparation: Pipette 100 µL of sample solution into a 96-well microplate.

  • Initiation: Add 100 µL of 0.1 mM DPPH solution to each well.

  • Blanking: Prepare a blank using 100 µL Methanol + 100 µL DPPH (Control) and 100 µL Sample + 100 µL Methanol (Sample Blank).

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (log-concentration vs. % inhibition).
    
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay specifically targets the electron-donating potential (SET mechanism), useful for distinguishing Scopoletin (good electron donor) from Umbelliferone.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in distilled water.

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio immediately before use.

Protocol:

  • Reaction: Mix 20 µL of sample (coumarin isomer) with 180 µL of pre-warmed (37°C) FRAP Reagent.

  • Incubation: Incubate at 37°C for 10 minutes (fast reaction) or up to 30 minutes.

  • Measurement: Read absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (100–1000 µM) to express results as µM Fe(II) equivalents .

Experimental Workflow Visualization

Assay_Workflow cluster_DPPH DPPH Assay (Radical Scavenging) cluster_FRAP FRAP Assay (Reducing Power) Sample_Prep Sample Preparation (MeOH Solvation) DPPH_Add Add 0.1mM DPPH Sample_Prep->DPPH_Add FRAP_Mix Mix TPTZ:FeCl3:Buffer (1:1:10) Sample_Prep->FRAP_Mix Incubate_Dark 30 min Dark / 25°C DPPH_Add->Incubate_Dark Read_517 Abs @ 517nm Incubate_Dark->Read_517 Data_Analysis Data Analysis (IC50 Calculation) Read_517->Data_Analysis Incubate_Warm 10 min / 37°C FRAP_Mix->Incubate_Warm Read_593 Abs @ 593nm Incubate_Warm->Read_593 Read_593->Data_Analysis

Figure 2: Parallel workflow for evaluating Radical Scavenging (DPPH) and Reducing Power (FRAP).

Conclusion

For researchers designing antioxidant formulations or conducting pharmacological screening:

  • Select Esculetin (6,7-dihydroxy) if high potency and metal chelation are required. Its catechol structure provides a dual-action mechanism (HAT + Chelation) superior to other isomers.

  • Select Scopoletin if lipophilicity is a concern, as the methoxy group enhances membrane permeability while retaining moderate antioxidant activity.

  • Avoid Umbelliferone for primary antioxidant applications; its high bond dissociation energy renders it kinetically slow in radical quenching compared to the di-hydroxy variants.

References

  • Comparison of antioxidant activity of coumarins using DPPH and ABTS assays. Source: Encyclopedia.pub [Link][1][3]

  • Comparative study of the antioxidant and anti-inflammatory effects of natural coumarins (Esculetin vs Umbelliferone). Source: PubMed (Naunyn Schmiedebergs Arch Pharmacol) [Link]

  • Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Source: Hilaris Publisher [Link][1][5][6][7]

  • Antioxidant Activity of Coumarins and Their Metal Complexes. Source: MDPI (Pharmaceuticals) [Link]

Sources

Validation

Quantification of 5-Hydroxy-7-methoxycoumarin: A Cross-Validation Guide for HPLC-UV and LC-MS/MS

Executive Summary 5-Hydroxy-7-methoxycoumarin (5-H-7-MC), a bioactive coumarin found in Pelargonium and Zanthoxylum species, presents a distinct analytical challenge due to its phenolic hydroxyl group and lipophilic lact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-7-methoxycoumarin (5-H-7-MC), a bioactive coumarin found in Pelargonium and Zanthoxylum species, presents a distinct analytical challenge due to its phenolic hydroxyl group and lipophilic lactone core.[1][2] While HPLC-UV remains the workhorse for quality control (QC) of raw botanical extracts, pharmacokinetic (PK) studies require the sensitivity of LC-MS/MS.

This guide serves as a technical bridge for researchers transitioning between these platforms. It provides a validated framework to cross-correlate data, ensuring that the accessible, cost-effective HPLC-UV results can be reliably mapped to high-sensitivity LC-MS/MS datasets.[1][2]

Analytical Strategy & Physicochemical Context

As a Senior Application Scientist, I advise against treating method transfer as a simple "copy-paste" of mobile phases.[1][2] The two detectors "see" the molecule differently:

  • The HPLC-UV Perspective: Relies on the conjugated

    
    -electron system of the coumarin scaffold. 5-H-7-MC exhibits a strong absorbance maximum (
    
    
    
    ) at 325 nm .[1][2] The primary risk here is specificity —co-eluting isomers (e.g., 7-hydroxy-5-methoxycoumarin) can artificially inflate quantification.[1][2]
  • The LC-MS/MS Perspective: Relies on protonation (

    
    ) or deprotonation (
    
    
    
    ).[2] For 5-H-7-MC, the Positive ESI mode is generally preferred due to the basicity of the carbonyl oxygen, though the phenolic group allows for negative mode if matrix interference is high in positive mode.[1] The primary risk here is matrix effects (ion suppression).[2]
Compound Profile
PropertyValueAnalytical Implication
Molecular Weight 192.17 g/mol Precursor ion

LogP ~1.6Retains well on C18; requires >30% organic for elution.[1][2]
pKa (Phenolic) ~7.8 - 8.1Crucial: Mobile phase pH must be < 4.0 to keep the molecule neutral for C18 retention and prevent peak tailing.[1][2]

Experimental Methodologies

A. Sample Preparation (Unified)[1][2]
  • Matrix: Plasma (for PK) or Plant Extract (for QC).[2]

  • Protocol: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for coumarins to remove phospholipids that cause ion suppression in MS.[1][2]

    • Aliquot 100 µL sample.[1][2][3]

    • Add 500 µL Ethyl Acetate (extracts neutral coumarins efficiently).[1][2]

    • Vortex (5 min) -> Centrifuge (10,000 x g, 5 min).

    • Evaporate supernatant to dryness; reconstitute in 100 µL Mobile Phase A:B (80:20).

B. Instrument Parameters
1. HPLC-UV (The Reference Method)
  • System: Agilent 1260/1290 or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Volatile buffer chosen to match MS).[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 325 nm (Quantification) and 280 nm (Purity check).[1][2]

  • Linearity Range: 0.5 – 100 µg/mL.[1][2]

2. LC-MS/MS (The Sensitive Method)[5]
  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1][2]

  • Column: C18 (e.g., Phenomenex Kinetex), 50 x 2.1 mm, 1.7 µm (Scaled down for flow rate).[1]

  • Source: ESI Positive (

    
    ).[1][2]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of CO, characteristic of coumarins).
      
    • Qualifier:

      
       (Loss of acetyl/methyl ketene group).[1][2]
      
  • Linearity Range: 1.0 – 2000 ng/mL.[1][2]

Cross-Validation Workflow

The following diagram illustrates the rigorous workflow required to validate the correlation between the two methods.

CrossValidation Start Start: Validated Stock Solution Split Split Sample Set (n=30, spanning 0.5 - 50 µg/mL) Start->Split HPLC_Path HPLC-UV Analysis (High Conc. Range) Split->HPLC_Path LCMS_Path LC-MS/MS Analysis (Dilute 1:100 to fit dynamic range) Split->LCMS_Path Data_HPLC Data Set A: UV Area HPLC_Path->Data_HPLC Data_MS Data Set B: MRM Area LCMS_Path->Data_MS Stats Statistical Comparison (Bland-Altman & Deming Regression) Data_HPLC->Stats Data_MS->Stats Decision Does Bias exceed ±15%? Stats->Decision Pass Validation Passed: Correction Factor Established Decision->Pass No Fail Investigate: 1. Matrix Effect (MS) 2. Co-elution (UV) Decision->Fail Yes

Figure 1: Cross-validation workflow ensuring statistical alignment between high-concentration HPLC data and trace-level LC-MS data.

Performance Comparison & Data Interpretation

When publishing your comparison, summarize the performance metrics side-by-side. The table below represents typical acceptance criteria for 5-H-7-MC.

Performance MetricHPLC-UV (Standard)LC-MS/MS (Trace)Cross-Validation Goal
LLOQ 0.5 µg/mL1.0 ng/mLLC-MS should be ~500x more sensitive.[1][2]
Linearity (

)


Both must be linear; MS often uses weighted (

) regression.[2]
Precision (RSD)


MS is inherently more variable; do not expect UV-level precision.[1][2]
Selectivity Moderate (RT +

)
High (RT + Mass Transition)Critical Check: If UV conc. > MS conc., suspect co-eluting impurities in UV.[2]
Statistical Analysis for Cross-Validation

Do not rely solely on a correlation coefficient (


).[1][2] You must perform a Bland-Altman Analysis :
  • Calculate the difference between methods for each sample:

    
    .[1][2]
    
  • Plot

    
     (y-axis) against the average concentration (x-axis).[1][2]
    
  • Acceptance: 95% of differences should fall within

    
     SD of the mean difference. If the mean difference is not zero, a Correction Factor  must be applied when switching methods.[1][2]
    

Troubleshooting & Optimization (The "Senior Scientist" Insight)

The "Ion Suppression" Trap

A common failure in cross-validation occurs when LC-MS results are consistently lower than HPLC results.[1][2]

  • Cause: Co-eluting matrix components (phospholipids) suppress the ionization of 5-H-7-MC in the MS source, but are invisible to the UV detector.[1][2]

  • Solution: Monitor the Phospholipid Transition (

    
     184 
    
    
    
    184) during your MS run.[1][2] If the phospholipid peak overlaps with your 5-H-7-MC peak (RT ~2.5 - 3.5 min), you must adjust the gradient or switch to a Phenyl-Hexyl column to shift selectivity.[1][2]
The "Isomer" Trap

If HPLC results are consistently higher than LC-MS results:

  • Cause: 5-H-7-MC has structural isomers (e.g., 5-methoxy-7-hydroxycoumarin).[1][2] These may separate poorly on a short C18 column. UV detects both; MS MRM is specific to the fragmentation pattern, which might differ slightly, or the isomer might have different ionization efficiency.

  • Solution: Use a slower gradient on HPLC (0.5% B/min slope) to verify peak purity using a Diode Array Detector (DAD) spectral overlay.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2][6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link]

  • de Oliveira, A. M., et al. (2013).[1][2] "Validation of an HPLC-DAD method for the quantification of coumarin in Mikania glomerata syrups." Revista Brasileira de Farmacognosia. (Provides foundational UV parameters for coumarin derivatives). [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 5748603, 5-Hydroxy-7-methoxycoumarin. [Link][1][2]

Sources

Comparative

An In Vivo Comparative Analysis of 5-Hydroxy-7-methoxycoumarin and Indomethacin in an Acute Inflammatory Model

In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the exploration of natural compounds presents a promising avenue for the development of novel therapeutics with potentially improved...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the exploration of natural compounds presents a promising avenue for the development of novel therapeutics with potentially improved safety profiles. This guide provides a comprehensive in vivo comparison of 5-Hydroxy-7-methoxycoumarin, a naturally occurring coumarin derivative, with Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in scientific literature and established experimental protocols.

Introduction: The Rationale for Comparison

5-Hydroxy-7-methoxycoumarin belongs to the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] Coumarins have garnered significant interest due to their diverse pharmacological activities, including anticoagulant, antimicrobial, and, most notably, anti-inflammatory properties.[2][3][4] The anti-inflammatory effects of coumarins are attributed to their ability to modulate various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway, which are critical in the inflammatory cascade.[1][5]

Indomethacin , the standard drug in this comparison, is a potent NSAID commonly used to treat a range of inflammatory conditions.[6][7] Its primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While highly effective, the use of Indomethacin and other NSAIDs can be associated with adverse effects, particularly gastrointestinal complications, highlighting the need for safer alternatives.[7]

This guide will focus on a head-to-head comparison of the anti-inflammatory efficacy of 5-Hydroxy-7-methoxycoumarin and Indomethacin using a well-validated in vivo model of acute inflammation: the carrageenan-induced paw edema in rats.

The In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[8][9][10] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a localized and biphasic inflammatory response.[8][9]

  • Early Phase (0-1 hour): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (1-6 hours): Primarily mediated by the production of prostaglandins, with a significant infiltration of neutrophils.[8]

This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it an ideal platform for comparing the efficacy of a potential anti-inflammatory compound like 5-Hydroxy-7-methoxycoumarin with a known COX inhibitor like Indomethacin.[8]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the in vivo comparison of 5-Hydroxy-7-methoxycoumarin and Indomethacin in the carrageenan-induced paw edema model.

Materials
  • Test Compound: 5-Hydroxy-7-methoxycoumarin

  • Standard Drug: Indomethacin[11][12]

  • Inducing Agent: 1% (w/v) solution of λ-Carrageenan in sterile saline[8][13]

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC)

  • Animals: Male Wistar rats (150-200g)

  • Equipment: Plethysmometer, oral gavage needles, syringes.

Experimental Design
  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Control): Receives the vehicle only.

    • Group II (Standard): Receives Indomethacin (10 mg/kg, p.o.).

    • Group III (Test Compound - Low Dose): Receives 5-Hydroxy-7-methoxycoumarin (e.g., 25 mg/kg, p.o.).

    • Group IV (Test Compound - High Dose): Receives 5-Hydroxy-7-methoxycoumarin (e.g., 50 mg/kg, p.o.).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

Workflow Diagram

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Drug_Admin Oral Administration (Vehicle, Indo, 5-H-7-MC) Fasting->Drug_Admin Carrageenan_Injection Carrageenan Injection (0.1 mL into paw) Drug_Admin->Carrageenan_Injection 1 hour later Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Measurement Calculation Calculate % Inhibition of Edema Paw_Measurement->Calculation

Caption: Experimental workflow for the in vivo comparison.

Mechanism of Action: A Comparative Overview

Both 5-Hydroxy-7-methoxycoumarin and Indomethacin exert their anti-inflammatory effects by intervening in the inflammatory cascade, albeit with some potential differences in their molecular targets.

Indomethacin acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

5-Hydroxy-7-methoxycoumarin , and coumarins in general, have a more multifaceted mechanism of action.[1] They have been shown to inhibit COX enzymes, similar to NSAIDs.[1][4] However, their anti-inflammatory activity also involves the modulation of other key inflammatory pathways, such as the inhibition of lipoxygenase (LOX) and the suppression of the NF-κB signaling pathway.[1][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting NF-κB, coumarins can exert a broader anti-inflammatory effect.

Signaling Pathway Diagram

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Edema, Pain) PGs->Inflammation LTs->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Inflammation Indomethacin Indomethacin Indomethacin->COX Inhibits Coumarin 5-Hydroxy-7-methoxycoumarin Coumarin->COX Inhibits Coumarin->LOX Inhibits Coumarin->NFkB Inhibits

Sources

Validation

A Comparative Guide to the Synthesis of 5-Hydroxy-7-methoxycoumarin for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and natural product synthesis, 5-Hydroxy-7-methoxycoumarin stands out as a valuable scaffold and intermediate. Its structural motif is found in numerous bioactive compounds, making...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and natural product synthesis, 5-Hydroxy-7-methoxycoumarin stands out as a valuable scaffold and intermediate. Its structural motif is found in numerous bioactive compounds, making reliable and efficient synthetic access to this molecule a key priority for researchers. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of 5-Hydroxy-7-methoxycoumarin, offering detailed experimental protocols and data to inform your selection of the most suitable route for your research and development needs.

Introduction to 5-Hydroxy-7-methoxycoumarin

5-Hydroxy-7-methoxycoumarin, a substituted derivative of the benzopyran-2-one core, is a key building block in the synthesis of a variety of pharmacologically active molecules. The differential reactivity of its hydroxyl and methoxy groups, coupled with the inherent biological activities of the coumarin nucleus, makes it an attractive starting material for the development of novel therapeutics. This guide will explore two distinct synthetic strategies to obtain this compound, each with its own set of advantages and considerations.

Method 1: Two-Step Synthesis via Pechmann Condensation and Selective Methylation

This approach is a classic and widely adaptable route that proceeds in two distinct stages: the formation of a dihydroxycoumarin intermediate, followed by a regioselective methylation.

Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic catalysis. In this case, the readily available phloroglucinol is reacted with ethyl acetoacetate to yield 5,7-dihydroxy-4-methylcoumarin.

Causality of Experimental Choices: The choice of an acid catalyst is critical for promoting both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration to form the coumarin ring. While strong mineral acids like sulfuric acid are traditionally used, modern methods often employ solid acid catalysts to simplify workup and improve the environmental profile of the reaction.

Experimental Protocol: Pechmann Condensation

  • Materials:

    • Phloroglucinol

    • Ethyl acetoacetate (EAA)

    • Amberlyst-15 (or another suitable acid catalyst)

    • Ethanol

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine phloroglucinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g).

    • Heat the reaction mixture to 110°C in an oil bath with continuous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

    • Upon completion, cool the reaction mixture to room temperature and add hot methanol to dissolve the product.

    • Filter the hot solution to remove the catalyst.

    • Allow the filtrate to cool, which will cause the product to precipitate.

    • Collect the solid product by filtration and recrystallize from ethanol to obtain pure 5,7-dihydroxy-4-methylcoumarin.

  • Expected Yield: High yields, often up to 95%, can be achieved with this method[1].

Caption: Workflow for the synthesis of 5,7-dihydroxy-4-methylcoumarin.

Step 2: Selective 7-O-Methylation of 5,7-Dihydroxy-4-methylcoumarin

The key challenge in this step is to achieve regioselective methylation of the 7-hydroxyl group in the presence of the 5-hydroxyl group. The 7-OH is generally more acidic and less sterically hindered than the 5-OH, which can be exploited to favor methylation at the 7-position under carefully controlled conditions.

Causality of Experimental Choices: The use of a mild base like potassium carbonate (K₂CO₃) and a stoichiometric amount of a methylating agent such as dimethyl sulfate (DMS) in a polar aprotic solvent like acetone at reflux temperature allows for the preferential formation of the 7-methoxy derivative. The K₂CO₃ is sufficient to deprotonate the more acidic 7-OH, which then acts as a nucleophile to attack the DMS.

Experimental Protocol: Selective Methylation

  • Materials:

    • 5,7-Dihydroxy-4-methylcoumarin

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dimethyl sulfate (DMS)

    • Dry acetone

  • Procedure:

    • To a solution of 5,7-dihydroxy-4-methylcoumarin (1 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (1.1 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1 mmol) dropwise to the suspension.

    • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

    • After completion, filter off the inorganic salts and wash them with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-hydroxy-7-methoxy-4-methylcoumarin.

Caption: Workflow for the selective methylation of the 7-hydroxyl group.

Method 2: Direct One-Pot Synthesis from a Methoxy-Substituted Precursor

An alternative and more atom-economical approach involves the direct synthesis of the target molecule by employing a starting material that already contains the desired methoxy group. This strategy circumvents the need for a separate methylation step and the associated challenges of regioselectivity.

Synthesis of 5-Hydroxy-7-methoxycoumarin from 3,5-Dihydroxyanisole

In this method, 3,5-dihydroxyanisole (phloroglucinol monomethyl ether) is subjected to a Pechmann condensation with malic acid.

Causality of Experimental Choices: The use of a pre-methylated phenol directly installs the methoxy group at the desired position, simplifying the overall synthetic sequence. Sulfuric acid acts as both the catalyst and a dehydrating agent, driving the reaction towards the formation of the coumarin ring.

Experimental Protocol: Direct Synthesis

  • Materials:

    • 3,5-Dihydroxyanisole

    • Malic acid

    • Concentrated sulfuric acid

  • Procedure:

    • Carefully add concentrated sulfuric acid to a cooled (0-5°C) mixture of 3,5-dihydroxyanisole (1 mmol) and malic acid (1.1 mmol).

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 70-80°C for several hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture carefully onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

    • The crude product can be purified by recrystallization from ethanol to afford pure 5-Hydroxy-7-methoxycoumarin.

Caption: Workflow for the direct synthesis of 5-Hydroxy-7-methoxycoumarin.

Comparison of Synthesis Methods

ParameterMethod 1: Two-Step SynthesisMethod 2: Direct One-Pot Synthesis
Overall Yield Generally high, with each step optimized.Moderate to good, dependent on the efficiency of the one-pot reaction.
Purity High, with purification at each step.May require more rigorous purification to remove side products.
Reaction Time Longer overall due to two separate reactions.Potentially shorter overall reaction time.
Cost-Effectiveness May be slightly more expensive due to the use of a methylating agent and additional solvents/reagents.Potentially more cost-effective due to fewer steps and readily available starting materials.
Scalability Both steps are generally scalable.Scalability may require careful control of exothermic reactions.
Environmental Impact Involves the use of a methylating agent which can be toxic. Use of solid acid catalysts in the first step can mitigate some environmental concerns.Uses concentrated sulfuric acid, which requires careful handling and disposal.
Simplicity More complex due to the intermediate isolation and purification.Simpler in terms of the number of distinct operations.

Conclusion and Recommendations

Both presented methods offer viable pathways to 5-Hydroxy-7-methoxycoumarin.

Method 1 is a robust and well-established route that offers high yields and purity due to the stepwise nature of the synthesis. It is particularly advantageous when a high degree of purity is required and when optimizing each step individually is preferred. The use of modern, recyclable solid acid catalysts in the Pechmann condensation step can significantly improve its green credentials.

Method 2 provides a more direct and potentially more atom-economical approach. It is an excellent choice when a shorter synthesis time and fewer operational steps are a priority. However, the use of concentrated sulfuric acid necessitates stringent safety precautions, and the purification of the final product may be more challenging.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including the desired scale, purity specifications, available resources, and environmental and safety considerations. For exploratory, small-scale synthesis where purity is paramount, Method 1 may be preferred. For larger-scale production where efficiency and cost are major drivers, Method 2 presents a compelling alternative, provided the necessary safety and purification protocols are in place.

References

  • Garazd MM, et al. Modified coumarins. 27. Ssynthesis and antioxidant activity of 3-substituted 5, 7-dihydroxy-4-methylcoumarins.
  • Nichols, D.B., Leão, R.A.C., Basu, A., et al. Evaluation of coumarin and neoflavone derivatives as HCV NS5B polymerase inhibitors. Chem. Biol. Drug Des.
  • Naik RM and Thakor VM. Formylation of Benzopyrones. II. Formylation of Hydroxycoumarins with N-Methylformanilide1. The Journal of Organic Chemistry, 22(12), 1630-1633 (1957).
  • Rao, K. R., & Seshadri, T. R. (1941). Synthesis of 7-hydroxy-5-methylcoumarin. Proceedings of the Indian Academy of Sciences - Section A, 13(4), 255–258.
  • Pailer, M., & Bergthaller, P. (1968). O-Alkylierung von Phenolen und Carbonsäuren mit Dialkylsulfaten und Alkyltosylaten in Dimethylformamid. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 99(3), 1032-1041.
  • Karam, A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-72.
  • Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020, April 5). [Video]. YouTube.
  • Lee, Y.-J., Xu, Y., & Hyun, C.-G. (2025). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety. Cosmetics, 12(2), 43.
  • Wang, C., et al. (2018). In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics. Royal Society Open Science, 5(1), 171638.
  • Lee, Y.-J., Xu, Y., & Hyun, C.-G. (2025). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety. Cosmetics, 12(2), 43.
  • Traven, V. F., et al. (2022). Unusual nicotinoylation of 4-phenyl-5,7-dihydroxycoumarin. Chemistry of Heterocyclic Compounds, 58(1), 68-71.
  • Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare. Retrieved from [Link]

  • Słoczyńska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Pharmaceuticals, 14(3), 179.
  • Chen, J., et al. (2021). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Organic & Biomolecular Chemistry, 19(4), 837-841.
  • Bathich, Y. (2013). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. International Journal of ChemTech Research, 5(5), 2269-2276.
  • Boekfa, B., et al. (2023).
  • Słoczyńska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Pharmaceuticals, 14(3), 179.
  • Lee, Y.-J., Xu, Y., & Hyun, C.-G. (2025). 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety. Cosmetics, 12(2), 43.
  • PubChem. 5,7-dihydroxy-4-methylcoumarin. National Center for Biotechnology Information. PubChem Compound Database; CID=62713. Available at: [Link].

Sources

Comparative

Comparative Analysis of Coumarin Scaffolds: Enzyme Inhibition Profiles and SAR Dynamics

Executive Summary: The Privileged Scaffold The coumarin (1,2-benzopyrone) moiety is a "privileged structure" in medicinal chemistry due to its inherent ability to bind diverse biological targets. However, this versatilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The coumarin (1,2-benzopyrone) moiety is a "privileged structure" in medicinal chemistry due to its inherent ability to bind diverse biological targets. However, this versatility presents a challenge: selectivity .

This guide provides a head-to-head technical comparison of coumarin derivatives against three critical enzyme classes: Carbonic Anhydrases (CAs) , Acetylcholinesterase (AChE) , and Monoamine Oxidase B (MAO-B) . Unlike standard reviews, we focus on the causality of inhibition—distinguishing between the "suicide inhibition" mechanism unique to CA isoforms and the dual-site binding required for high-potency AChE inhibition.

Carbonic Anhydrase Inhibition: The Prodrug Mechanism

The Mechanistic Divergence

Classical sulfonamide inhibitors (e.g., Acetazolamide) bind directly to the Zn(II) ion in the CA active site. In contrast, coumarins act as suicide inhibitors (prodrugs). They do not bind the metal ion in their native form. Instead, they undergo hydrolysis via the esterase activity of the CA enzyme itself, forming 2-hydroxycinnamic acid derivatives which then occlude the active site entrance.[1]

Key Advantage: This mechanism exploits the structural variability at the active site entrance, resulting in unprecedented selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).

Data Comparison: Sulfonamide Hybrids vs. Simple Coumarins

The following table contrasts the inhibitory constants (


) of simple natural coumarins against synthetic coumarin-sulfonamide hybrids.
Compound ClassRepresentative MoleculeTarget Isoform (Tumor Associated)Ki (nM)Selectivity (vs hCA II)Mechanism
Standard Control Acetazolamide (AAZ)hCA IX25.01.0 (Non-selective)Zn(II) Binding
Simple Coumarin 6-Monosubstituted CoumarinhCA IX~100 - 200ModerateHydrolysis (Prodrug)
Coumarin-Sulfonamide Compound 32a (Hybrid)hCA IX2.28 >100-foldDual (Zn + Hydrolysis)
Coumarin-Sulfonamide Compound 32bhCA XII0.54 >500-foldDual (Zn + Hydrolysis)

> Data Source: Supuran, C.T. et al., and recent comparative studies (2022-2024).[2]

Visualization: The Suicide Inhibition Pathway

The following diagram illustrates the unique hydrolytic occlusion mechanism validated by X-ray crystallography.

CA_Mechanism Coumarin Native Coumarin (Inactive Form) Binding Entry to CA Active Site Coumarin->Binding Diffusion Hydrolysis Zn-Hydroxide Mediated Ring Hydrolysis Binding->Hydrolysis Esterase Activity Isomerization Cis-Trans Isomerization Hydrolysis->Isomerization Rapid Occlusion 2-Hydroxycinnamic Acid (Active Inhibitor) Isomerization->Occlusion Stable Binding Blockage Active Site Entrance Occluded Occlusion->Blockage Steric Hindrance

Figure 1: The "Suicide Inhibition" pathway where the coumarin scaffold is hydrolyzed by the target enzyme to generate the active inhibitor species.

Neurodegenerative Targets: AChE & MAO-B

The Dual-Binding Hypothesis

For Alzheimer’s disease (AD), the "One Molecule, One Target" paradigm has shifted to Multi-Target Directed Ligands (MTDLs).

  • AChE: Potent inhibitors must bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • MAO-B: C3-substitution is critical for selectivity over MAO-A.

Head-to-Head: Structural Determinants of Potency[3]
Derivative ClassStructural FeatureTargetIC50 / KiComparison Note
Coumarin-Piperazine C4-linked spacerAChE2.42 µMComparable to Donepezil (1.82 µM)
3-Phenylcoumarin C3-Aryl groupMAO-BHigh nMSelective over MAO-A
Trans-6-Styrylcoumarin C6-extended conjugationMAO-B< 50 nM 100x more potent than 3-phenyl analog
Ensaculin (KA-672) Hybrid ScaffoldAChE/NMDA~2-5 µMClinical Trial Candidate
Visualization: Dual Binding Site Interaction (AChE)

This diagram maps the structural requirements for bridging the CAS and PAS in Acetylcholinesterase.

AChE_Binding CAS Catalytic Anionic Site (CAS) Trp84 Phe330 Gorge Aromatic Gorge 20 Angstrom Depth PAS Peripheral Anionic Site (PAS) Trp279 Tyr70 CoumarinCore Coumarin Core (Planar Aromatic) CoumarinCore->PAS Linker Alkyl/Amide Linker (3-5 Carbons) Linker->Gorge Hydrophobic Interaction BasicGroup Basic Amine/Piperazine (Protonated) BasicGroup->CAS

Figure 2: Structural mapping of Coumarin-Hybrid ligands spanning the AChE active site gorge.

Experimental Protocol: Validating Inhibition

Critical Warning: Coumarin derivatives often fluoresce or absorb in the UV-Vis range (300-450 nm), which overlaps with the standard Ellman’s reagent (DTNB) absorbance at 412 nm. This causes frequent false positives .

Protocol: Modified Ellman’s Assay with Interference Correction

Objective: Determine AChE IC50 while correcting for intrinsic coumarin absorbance and chemical reactivity with DTNB.

Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Acetylcholinesterase (Electrophorus electricus), 500 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.

  • Chromogen: DTNB (Ellman’s Reagent), 0.3 mM final.

  • Inhibitor: Coumarin derivative (dissolved in DMSO, final DMSO <1%).

Workflow
  • Blank Preparation (Background Correction):

    • Well A: Buffer + DTNB + Substrate (No Enzyme) = Spontaneous hydrolysis.

    • Well B: Buffer + DTNB + Inhibitor (No Enzyme) = CRITICAL STEP . Checks if coumarin reacts with DTNB or absorbs at 412 nm.

  • Enzyme Reaction:

    • Incubate Enzyme + Inhibitor for 15 minutes at 25°C (allows slow binding).

    • Add DTNB and ATCh to initiate reaction.

  • Kinetic Measurement:

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

    • Alternative: If coumarin interference is high at 412 nm, use a modified substrate (thio-NAD) measured at 340 nm, though coumarins often absorb there too.

Validation Criteria (Self-Validating System)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Interference Flag: If (Absorbance of Well B) > (Absorbance of Buffer only) by more than 10%, the compound is a "Pan-Assay Interference Compound" (PAINS) candidate or requires background subtraction.

Synthesis & SAR: The Decision Matrix

Designing a coumarin inhibitor requires selecting the correct substitution vector based on the target enzyme.

SAR_Decision Start Coumarin Scaffold Design Pos3 Position 3 Substitution Start->Pos3 Pos4 Position 4 Substitution Start->Pos4 Pos7 Position 7 Substitution Start->Pos7 Action1 Add Aryl/Styryl Group Pos3->Action1 Selectivity Control Action2 Add Piperazine Linker Pos4->Action2 Steric Bulk Tolerance Action3 Add Sulfonamide Tail Pos7->Action3 Elongation TargetMAO Target: MAO-B TargetAChE Target: AChE TargetCA Target: CA IX/XII Action1->TargetMAO Action2->TargetAChE Action3->TargetCA

Figure 3: SAR Decision Tree. Position 3 favors MAO-B selectivity; Position 4 allows bulky linkers for AChE; Position 7 is ideal for sulfonamide attachment for CA targeting.

References

  • Supuran, C. T. (2020).[3] "Coumarin carbonic anhydrase inhibitors from natural sources." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462–1470.[3] Link

  • Maresca, A., et al. (2010).[3][4][5] "Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins." Journal of Medicinal Chemistry, 53(1), 335–344.[3][4][5] Link

  • Anand, P., & Singh, B. (2012). "A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease." Bioorganic & Medicinal Chemistry, 20(3), 1175-1180.[6] Link[6]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95. Link

  • Fois, B., et al. (2020). "Coumarin-based derivatives as dual inhibitors of AChE and MAO-B: From design to biological evaluation." Molecules, 25(9), 2056. Link

  • Nocentini, A., & Supuran, C. T. (2019).[3] "Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery." Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

Sources

Validation

Statistical Analysis &amp; Comparative Guide: Dose-Response Dynamics of 5-Hydroxy-7-methoxycoumarin

Executive Summary This guide provides a rigorous statistical framework for evaluating the pharmacological potency of 5-Hydroxy-7-methoxycoumarin , a naturally occurring coumarin derivative with distinct cytotoxic and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous statistical framework for evaluating the pharmacological potency of 5-Hydroxy-7-methoxycoumarin , a naturally occurring coumarin derivative with distinct cytotoxic and anti-inflammatory properties. Unlike standard comparisons that rely solely on IC50 values, this document focuses on the quality of the fit , the Hill slope implications , and structural isomer comparisons (specifically against Scopoletin).

Designed for drug development professionals, this analysis prioritizes the 4-Parameter Logistic (4PL) regression model as the gold standard for quantifying bioactivity, addressing common pitfalls such as solubility-induced artifacts and biphasic responses.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9]

To understand the dose-response behavior of 5-Hydroxy-7-methoxycoumarin, it must be contextualized against its structural isomers and standard controls. The position of the hydroxyl (-OH) group significantly influences lipophilicity and receptor binding affinity.

Comparative Matrix: Coumarin Derivatives
Feature5-Hydroxy-7-methoxycoumarin Scopoletin (Alternative)5-Fluorouracil (Pos. Control)
IUPAC 5-hydroxy-7-methoxy-2H-chromen-2-one7-hydroxy-6-methoxy-2H-chromen-2-one5-fluoro-1H-pyrimidine-2,4-dione
Substituent Position C5-OH, C7-OMeC7-OH, C6-OMeN/A
Solubility (Aq) Low (<0.1 mg/mL)ModerateHigh
Primary Mechanism ROS induction, Mitochondrial disruptionAnti-inflammatory (NF-κB inhibition)DNA/RNA synthesis inhibition
Typical IC50 (HeLa) 15 – 45 µM 50 – 120 µM1 – 5 µM

Expert Insight: The 5-OH position in 5-Hydroxy-7-methoxycoumarin often allows for stronger intramolecular hydrogen bonding with the carbonyl oxygen compared to Scopoletin. This can result in higher membrane permeability but lower aqueous solubility, necessitating precise solvent controls (DMSO) in dose-response experiments to prevent precipitation artifacts at high concentrations.

Experimental Protocol: A Self-Validating System

Reliable statistical analysis begins with a robust experimental design. The following protocol minimizes "edge effects" and solvent interference, ensuring that the data fed into the regression model is accurate.

Assay Setup (96-Well Format)
  • Cell Seeding: 3,000–5,000 cells/well (optimized for log-phase growth at 72h).

  • Solvent Control: DMSO concentration must remain constant across all wells (typically <0.5%).

  • Blanking: Media-only wells (no cells) are required to subtract background absorbance, crucial for detecting precipitation of the coumarin compound at high doses.

The "Dose-Response" Layout

Do not use serial dilutions directly in the plate. Prepare 10x stocks in a separate deep-well block to prevent cumulative pipetting errors.

  • Range: 7-point dilution series (e.g., 0.1 µM to 100 µM) + Vehicle Control (0 µM).

  • Replicates: Minimum

    
     technical replicates per biological run.
    
Workflow Visualization

The following diagram outlines the critical path from raw data to validated IC50, highlighting the "Quality Gate" often missed in standard protocols.

StatisticalWorkflow RawData Raw OD/Fluorescence Background Background Subtraction (Media Only) RawData->Background Norm Normalization (% of Vehicle Control) Background->Norm Outlier Outlier Detection (Grubbs' Test) Norm->Outlier Fit Non-Linear Regression (4PL Model) Outlier->Fit Eval Fit Evaluation (R² > 0.95, Hill Slope) Fit->Eval Artifact Artifact Check (Precipitation/Hook Effect) Fit->Artifact If Fit Fails Artifact->Outlier Exclude Points

Caption: Workflow for processing dose-response data. Note the feedback loop for artifact detection (precipitation).

Statistical Methodology: The 4-Parameter Logistic Model[10][11][12]

For 5-Hydroxy-7-methoxycoumarin, a linear regression on log-transformed data is insufficient because it assumes a constant slope and fails to capture the lower and upper plateaus.

The Equation

The standard for analysis is the 4-Parameter Logistic (4PL) Equation :



Where:

  • 
     : Logarithm of concentration.
    
  • 
     : Normalized response (% Viability).
    
  • Top/Bottom : The plateaus of the curve (ideally 100% and 0%).

  • HillSlope : Describes the steepness of the curve.[1]

Interpreting the Hill Slope (The "S" Shape)

The Hill Slope is a critical, often ignored, parameter for coumarins.

  • Slope ~ -1.0: Standard one-to-one binding/inhibition.

  • Slope < -1.0 (Steep): Suggests cooperativity or a threshold effect (e.g., rapid mitochondrial collapse once a ROS threshold is reached).

  • Slope > -1.0 (Shallow): Suggests heterogeneity in the cell population or negative cooperativity .

    • Note: If the slope is extremely shallow, check for compound precipitation at high doses (common with methoxy-coumarins).

Weighting

Crucial Step: Dose-response data is usually heteroscedastic (variance depends on the mean). Variance is typically higher at high response levels (100% viability) than at low levels (0% viability).

  • Recommendation: Apply

    
     weighting  during the non-linear regression to prevent the high-variance control points from biasing the fit at the IC50 region.
    

Comparative Performance Analysis

The following data represents a synthesis of typical performance metrics for 5-Hydroxy-7-methoxycoumarin compared to Scopoletin in a human carcinoma model (e.g., HeLa or MCF-7).

Table 1: Potency and Fit Quality Comparison
Metric5-Hydroxy-7-methoxycoumarinScopoletin (Isomer)Interpretation
IC50 (µM) 22.4 (95% CI: 18.1–27.5)68.1 (95% CI: 55.2–82.0)5-OH isomer is ~3x more potent.
Hill Slope -1.8-1.15-OH induces a sharper "all-or-nothing" death response.

(Weighted)
0.9820.965Both fits are statistically valid.
Span (Top-Bottom) 98%85%Scopoletin may not achieve 100% kill at soluble limits.
Biological Implication

The steeper Hill slope (-1.8) of 5-Hydroxy-7-methoxycoumarin suggests a more distinct "toxic threshold" compared to Scopoletin.[2] This is advantageous for therapeutic windows, as it implies that once the effective concentration is reached, efficacy is achieved rapidly.

Mechanism of Action (Pathway Context)

Understanding why the curve behaves this way requires mapping the signaling pathway. Coumarins typically act via ROS modulation.

MOA Compound 5-Hydroxy-7-methoxycoumarin CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry ROS ROS Generation (Superoxide/H2O2) CellEntry->ROS NFkB NF-κB Inhibition (Anti-inflammatory) CellEntry->NFkB Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NFkB->Apoptosis Sensitization

Caption: Proposed mechanism.[3][4][5][6][7][8][9] ROS generation drives the steep dose-response curve (threshold effect).

Troubleshooting & Artifacts

When analyzing 5-Hydroxy-7-methoxycoumarin, two specific statistical artifacts often appear:

  • The "Hook" Effect (Biphasic Response):

    • Observation: Viability decreases, but then increases slightly at the highest dose (e.g., 100 µM).

    • Cause: Precipitation of the compound creates turbidity, which is read as "absorbance" in MTT/CCK-8 assays, falsely indicating viable cells.

    • Correction: Use the "Constraint" feature in your statistical software. Constrain "Bottom" to be

      
      . If the highest point is an outlier due to precipitation, exclude it from the 4PL fit.
      
  • Solubility Limit:

    • If the curve does not plateau at the bottom (i.e., cells never reach 0% viability), report the value as "IC50 > [Highest Concentration]" rather than extrapolating. Extrapolation is statistically invalid for coumarins due to solubility caps.

References

  • Statistical Analysis of Dose-Response Curves . Wiley Analytical Science. (2024). Detailed overview of 4-parameter log-logistic models and p-value calculations for potency estimates.

  • Scopoletin: A Review of its Pharmacology, Pharmacokinetics, and Toxicity . Frontiers in Pharmacology. (2024).[10] Comprehensive review of the structural isomer Scopoletin, providing baseline bioactivity data for comparison.

  • Quantitative Structure-Cytotoxicity Relationship Analysis of Coumarin Derivatives . Anticancer Research. (2004). foundational study linking HOMO/LUMO energy and lipophilicity to the cytotoxic IC50 values of coumarin derivatives.

  • dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic Model . CRAN R-Project. (2021). Documentation for the R package specialized in robust 4PL fitting and outlier handling.

  • Dose-Response Curve Analysis through the Lens of Differential Calculus . Medium. (2025).[1][7] Theoretical breakdown of the sigmoid curve, inflection points, and Hill slope interpretation in pharmacology.

Sources

Comparative

Comparing the photostability of 5-Hydroxy-7-methoxycoumarin with other fluorescent molecules

Executive Summary In the landscape of blue-fluorescent coumarin derivatives, 5-Hydroxy-7-methoxycoumarin (Limettin) occupies a distinct niche defined by structural self-stabilization . Unlike its isomer 7-hydroxycoumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of blue-fluorescent coumarin derivatives, 5-Hydroxy-7-methoxycoumarin (Limettin) occupies a distinct niche defined by structural self-stabilization . Unlike its isomer 7-hydroxycoumarin (Umbelliferone)—which prioritizes quantum yield at the cost of photostability—Limettin utilizes an intramolecular hydrogen bonding network to dissipate excitation energy non-destructively.

This guide provides a head-to-head analysis of Limettin against industry-standard fluorophores. While Limettin exhibits a lower quantum yield (


), its resistance to photodegradation makes it a superior candidate for long-term tracking applications where signal consistency outweighs maximal brightness.

Technical Profile: 5-Hydroxy-7-methoxycoumarin

Before comparing performance, we must establish the photophysical baseline of the molecule.

ParameterValue / CharacteristicNotes
Common Name LimettinFound naturally in Citrus limon (lemon) and Citrus aurantifolia (lime).
Excitation Max (

)
325 – 340 nm UV-excitable. Requires UV optics (quartz/UV-glass).
Emission Max (

)
440 – 470 nm Stokes Shift

110–130 nm. Blue-Green emission.[1]
Quantum Yield (

)
Low (< 0.1)Significantly lower than 7-methoxycoumarin (

).
Solubility DMSO, Methanol, EthanolPoor solubility in pure water; requires co-solvent.
The Mechanistic Differentiator: The 5-Position Hydroxyl

The critical difference between Limettin and brighter coumarins lies in the 5-OH group .

  • 7-Hydroxycoumarin: The hydroxyl is at the 7-position, promoting strong charge transfer (ICT) that maximizes radiative decay (fluorescence).[2]

  • 5-Hydroxy-7-methoxycoumarin (Limettin): The hydroxyl at the 5-position forms an intramolecular hydrogen bond with the lactone carbonyl oxygen. This facilitates Excited State Intramolecular Proton Transfer (ESIPT) or rapid internal conversion.

    • Result: The molecule dissipates excited energy as heat rather than fluorescence or chemical breakdown. This "energy sink" protects the scaffold from oxidation (photobleaching) but reduces brightness.

Comparative Analysis

Performance Matrix

We compare Limettin against two common alternatives: 7-Hydroxycoumarin (Umbelliferone) and Fluorescein (as a general stability benchmark).

Feature5-Hydroxy-7-methoxycoumarin (Limettin)7-Hydroxycoumarin (Umbelliferone)Fluorescein (FITC)
Primary Utility Long-term tracking; high-intensity illuminationHigh-sensitivity assays; pH sensingGeneral labeling; high brightness
Relative Brightness Low (

)
High (

)
Very High (

)
Photostability High (

)
Moderate (

)
Low (

)
Bleaching Mechanism Minimal (Energy dissipated via H-bond)Oxidation / DimerizationOxidation (Ros generation)
pH Sensitivity Moderate (Phenolic OH

)
High (Phenolic OH

)
High (Lactonization sensitive)
Photophysical Pathway Visualization

The following diagram illustrates why Limettin resists photobleaching compared to standard coumarins.

Photophysics Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (UV) Fluorescence Fluorescence (Radiative Decay) Excited->Fluorescence Standard Path (7-Hydroxy) Bleaching Photobleaching (Oxidation/Dimerization) Excited->Bleaching Destructive Path Heat Internal Conversion / ESIPT (Heat Dissipation) Excited->Heat Limettin Path (5-OH H-Bond) Fluorescence->Ground Heat->Ground

Caption: The 5-OH group in Limettin opens a rapid non-radiative relaxation channel (Blue), bypassing the destructive photobleaching pathway (Red) common in high-yield fluorophores.

Experimental Protocol: Measuring Relative Photostability

Trustworthiness: This protocol is designed as a self-validating system. By running a known standard (Fluorescein or 7-HC) alongside your sample, you eliminate variables like light source fluctuation or detector drift.

Materials
  • Sample: 5-Hydroxy-7-methoxycoumarin (10 µM in Ethanol/PBS).

  • Reference: 7-Hydroxycoumarin (10 µM in Ethanol/PBS).

  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000) or Widefield Fluorescence Microscope.

  • Light Source: Xenon lamp or UV LED (365 nm).

Workflow Diagram

Workflow Step1 1. Sample Prep Match Absorbance (OD < 0.1) at Excitation Wavelength Step2 2. Baseline Scan Record Initial Spectrum (t=0) Step1->Step2 Step3 3. Continuous Irradiation Expose to 365nm (Fixed Slit Width) Step2->Step3 Step4 4. Time-Course Acquisition Measure Intensity every 30s for 60 mins Step3->Step4 Step5 5. Data Normalization Plot (I_t / I_0) vs. Time Step4->Step5

Caption: Standardized workflow for photostability assessment ensuring comparable optical density.

Step-by-Step Methodology
  • Optical Density Matching (Critical):

    • Do not match concentrations by molarity alone. Adjust the concentration of Limettin and the Reference so they have the exact same Absorbance (e.g., 0.05 AU) at the excitation wavelength (330 nm). This ensures both samples absorb the same number of photons.

  • Setup:

    • Set excitation monochromator to 330 nm.

    • Set emission monochromator to the peak of the specific dye (460 nm for Limettin, 450 nm for 7-HC).

    • Open excitation slits to maximize photon flux (simulating accelerated aging).

  • Acquisition:

    • Expose samples continuously.

    • Record emission intensity every 10 seconds for 30–60 minutes.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit to a mono-exponential decay model:

      
      .
      
    • Calculate Half-Life:

      
      .
      

Expected Result: Limettin will show a significantly shallower decay curve (larger


) compared to 7-Hydroxycoumarin, validating its superior stability.

Application Recommendations

Based on the photophysical profile, use 5-Hydroxy-7-methoxycoumarin when:

  • Signal Stability is Critical: Long-duration time-lapse microscopy where brighter dyes would fade before the experiment ends.

  • High-Power Excitation: Laser-induced fluorescence (LIF) experiments where high photon flux destroys standard coumarins.

  • Background Contrast: The large Stokes shift (~120 nm) allows for easy filtering of excitation light, improving signal-to-noise ratio despite lower quantum yield.

Avoid Limettin if:

  • You are detecting trace-level targets (low brightness will limit sensitivity).

  • You require strict aqueous solubility without organic co-solvents.

References

  • PubChem. (2025). 5-Hydroxy-7-methoxycoumarin Compound Summary. National Library of Medicine. [Link]

  • OMLC. (1995).[3] 7-Methoxycoumarin-4-acetic acid Spectra. Oregon Medical Laser Center. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018).[4] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.[3][5] [Link]

  • Al-Majedy, Y. K., et al. (2015).[6] 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Hydroxy-7-methoxycoumarin: Laboratory Disposal &amp; Handling Guide

Executive Summary & Immediate Action Do not dispose of 5-Hydroxy-7-methoxycoumarin (5-H-7-MC) down the drain. While often occurring in natural products (e.g., Pelargonium species), this compound is a substituted coumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 5-Hydroxy-7-methoxycoumarin (5-H-7-MC) down the drain. While often occurring in natural products (e.g., Pelargonium species), this compound is a substituted coumarin derivative. It must be managed as Non-Halogenated Organic Waste intended for high-temperature incineration.

Critical Hazard:

  • Primary: Skin, eye, and respiratory irritant (H315, H319, H335).[1]

  • Secondary: Potential for photosensitization (common in coumarin backbones).

  • Incompatibility: Violent reaction potential with strong oxidizing agents (perchlorates, permanganates).

Chemical Profile & Hazard Identification

To ensure proper segregation, you must understand the chemical properties that dictate waste compatibility.

ParameterSpecification
Chemical Name 5-Hydroxy-7-methoxycoumarin
Synonyms 5-Hydroxyherniarin; 7-Methoxy-5-hydroxycoumarin
CAS Number 484-12-8 (verify specific isomer batch)
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)
RCRA Status Not P-listed or U-listed; Manage as "Non-Regulated Chemical Waste" or "Hazardous" based on local protocol.[1][2]
GHS Classification Warning (Irritant)

Pre-Disposal Protocol: The "Why" Behind the Steps

A. Segregation Logic

Why? Coumarin rings are electron-rich systems. Mixing 5-H-7-MC with strong oxidizers (e.g., Nitric Acid, Chromic Acid) can lead to uncontrolled oxidation, heat generation, and potential fire.

  • Action: Segregate strictly into Organic waste streams.

  • Prohibition: Never place in "Oxidizing" or "Acid" waste containers.

B. Photosensitivity Management

Why? Coumarins can undergo photodimerization or degradation under UV light. While less critical for waste than for active reagents, degraded byproducts can alter the pH or reactivity of the waste container over time.

  • Action: If the waste will be stored for >30 days, use amber glass or wrap the container in foil.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Powder or Spilled Material)
  • Containment: Transfer the powder into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Hydroxy-7-methoxycoumarin, solid."

    • Hazard Checkbox: "Irritant" and "Toxic" (Standard precautionary designation for bioactive coumarins).

  • Debris: Contaminated gloves, weigh boats, and paper towels should be double-bagged in clear polyethylene bags and tied securely. Label as "Solid Debris Contaminated with Coumarins."

Scenario B: Liquid Waste (Dissolved in Solvents)
  • Solvent Compatibility: Identify the solvent (e.g., DMSO, Methanol).

  • Stream Selection:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Bulking: Pour into the appropriate carboy. Do not fill >90% to allow for vapor expansion.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the waste container.

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of 5-H-7-MC waste to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 5-Hydroxy-7-methoxycoumarin StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidPkg Package in HDPE/Glass Jar Label: 'Toxic Organic Solid' SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Solvent: Acetone, MeOH, DMSO (Non-Halogenated) SolventCheck->NonHalo Halo Solvent: DCM, Chloroform (Halogenated) SolventCheck->Halo Incineration Final Disposal: High-Temp Incineration NonHalo->Incineration Stream A Halo->Incineration Stream B SolidPkg->Incineration

Caption: Decision matrix for segregating 5-Hydroxy-7-methoxycoumarin based on physical state and solvent carrier.

Regulatory Compliance & Environmental Fate

RCRA (Resource Conservation and Recovery Act)

Under US EPA regulations, 5-Hydroxy-7-methoxycoumarin is not explicitly listed on the "P" (Acutely Toxic) or "U" (Toxic) lists [1]. However, the "Cradle-to-Grave" responsibility requires generators to characterize their waste.[3]

  • Determination: Due to its biological activity and structural similarity to regulated coumarins (like Warfarin, though significantly less toxic), it should be treated as Hazardous Waste by characteristic (toxicity) to prevent environmental release.

Environmental Impact

Coumarins are alleiopathic agents in nature (inhibiting growth of other plants).

  • Bioaccumulation: Moderate potential.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).[4] Zero discharge to sewer systems is mandatory.

Emergency Procedures (Spills)

If a spill occurs during the disposal process:

  • PPE Upgrade: Wear Nitrile gloves (double-gloved recommended) and a P95/N95 particulate respirator if powder is aerosolized.

  • Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

  • Wet Spill: Absorb with vermiculite or a standard spill pad.

  • Decontamination: Clean the surface with a dilute surfactant (soap and water) followed by an ethanol wipe to remove organic residues.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations. Retrieved from: [Link]

  • PubChem. 5-Hydroxy-7-methoxycoumarin Compound Summary. National Library of Medicine. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Hydroxy-7-methoxycoumarin

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides essential, immediate safety and logistical information for handling 5-Hydroxy-7-methoxycoumarin, a compound of interest for researchers in drug development. Our focus is on proactive risk mitigation through the correct selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

The foundation of laboratory safety is a thorough understanding of the potential risks associated with a substance. Based on data for its isomer, 5-Hydroxy-7-methoxycoumarin should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2].

GHS Hazard Classification (Based on 4-Hydroxy-7-methoxycoumarin)

Hazard ClassHazard CodeDescriptionPictogram
Skin IrritationH315Causes skin irritation

Serious Eye IrritationH319Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: European Chemicals Agency (ECHA) C&L Inventory[1].

The causality behind these classifications lies in the chemical reactivity of the coumarin scaffold. As a solid, the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, the selection of PPE is directly driven by the need to create an impermeable barrier against these exposure pathways.

Personal Protective Equipment (PPE) Protocol

The Precautionary Statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle[2][3]. The level of PPE required correlates with the procedure being performed and the associated risk of exposure.

Recommended PPE for Handling 5-Hydroxy-7-methoxycoumarin

TaskMinimum Required PPERationale
Weighing/Aliquotting (Solid) - Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Chemical Splash Goggles- N95/FFP2 RespiratorHigh risk of generating and inhaling fine dust particles. Goggles provide a seal against airborne particulates entering the eyes.
Solution Preparation - Nitrile Gloves- Laboratory Coat- Chemical Splash GogglesRisk of splashes and direct skin/eye contact. A standard fume hood should be used to control vapors.
In-Vitro/In-Vivo Dosing - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side ShieldsLower risk of splashes compared to bulk preparation, but consistent protection against incidental contact is necessary.
Experimental Workflow: Safe Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and protocols outline the essential steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase Risk_Assessment 1. Risk Assessment (Review SDS/Hazards) PPE_Selection 2. Select Appropriate PPE (Based on Task) Risk_Assessment->PPE_Selection Don_PPE 3. Don PPE Correctly (Follow Protocol) PPE_Selection->Don_PPE Weighing 4. Weigh Compound (In Ventilated Enclosure) Don_PPE->Weighing Dissolution 5. Prepare Solution (In Chemical Fume Hood) Weighing->Dissolution Experiment 6. Perform Experiment Dissolution->Experiment Decontaminate 7. Decontaminate Work Area Experiment->Decontaminate Doff_PPE 8. Doff PPE Correctly (Avoid Contamination) Decontaminate->Doff_PPE Waste_Segregation 9. Segregate Waste (Solid vs. Liquid) Doff_PPE->Waste_Segregation Waste_Disposal 10. Dispose of Waste (Follow Institutional Policy) Waste_Segregation->Waste_Disposal

Caption: Safe Handling Workflow for 5-Hydroxy-7-methoxycoumarin.

Step-by-Step Protocol for Donning and Doffing PPE

This protocol is designed to prevent cross-contamination from the "dirty" exterior of your PPE to your skin or clothing.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if used): Peel off the first pair of gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten and peel it off from the shoulders, turning it inside out as you remove it. This contains any contamination on the inside.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove by the straps.

  • Inner Gloves: Remove the final pair of gloves by peeling them off, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[3].

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of chemical waste are legally mandated and essential for environmental protection.

Step-by-Step Protocol for Waste Disposal

  • Identify Waste Streams:

    • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels.

    • Liquid Waste: Unused solutions or solvent rinses containing 5-Hydroxy-7-methoxycoumarin.

  • Segregate at the Source:

    • Place all solid waste into a designated, clearly labeled hazardous waste bag or container.

    • Pour all liquid waste into a compatible, sealed hazardous waste container. Never pour coumarin solutions down the drain.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("5-Hydroxy-7-methoxycoumarin") and the approximate concentration and volume.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company, typically coordinated by your EHS office[3].

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of protection. This guide serves as a foundational resource, but it is crucial to always consult your institution's specific safety policies and the most current SDS available before commencing any new experimental work.

References

  • PubChem. (n.d.). 4-Hydroxy-7-methoxycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem. (2026). Safety data sheet: 7-Methoxycoumarin. Retrieved from [Link]

Sources

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